Product packaging for Acephate-d6(Cat. No.:)

Acephate-d6

Cat. No.: B13427395
M. Wt: 189.21 g/mol
InChI Key: YASYVMFAVPKPKE-XERRXZQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acephate-d6 is a deuterated isotopologue of the organophosphate insecticide acephate, serving as a crucial internal standard in analytical chemistry. Its primary research application is in the accurate quantification and reliable identification of acephate and its metabolite, methamidophos, using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) . By compensating for variability during sample preparation and instrument analysis, this compound enables precise measurement in complex matrices, making it invaluable for environmental monitoring, food safety testing (including cannabis) , and drinking water contaminant analysis as per the U.S. EPA Contaminant Candidate List . The mode of action for the parent compound, acephate, involves inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of target insects . Although acephate itself is a weak AChE inhibitor in mammals, it can be metabolized into the more potent methamidophos . Research utilizing this compound helps elucidate the toxicokinetic profile of acephate, including its urinary elimination kinetics and metabolic conversion in biological systems . Studies have also employed this labeled standard to investigate the compound's potential link to metabolic disorders such as hyperglycemia and type 2 diabetes in perinatal exposure models . This product is strictly for research use in laboratory settings and is not intended for human or veterinary diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10NO3PS B13427395 Acephate-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H10NO3PS

Molecular Weight

189.21 g/mol

IUPAC Name

N-[trideuteriomethoxy(trideuteriomethylsulfanyl)phosphoryl]acetamide

InChI

InChI=1S/C4H10NO3PS/c1-4(6)5-9(7,8-2)10-3/h1-3H3,(H,5,6,7)/i2D3,3D3

InChI Key

YASYVMFAVPKPKE-XERRXZQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])OP(=O)(NC(=O)C)SC([2H])([2H])[2H]

Canonical SMILES

CC(=O)NP(=O)(OC)SC

Origin of Product

United States

Foundational & Exploratory

What is Acephate-d6 and its chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Acephate-d6

Introduction

This compound is the deuterated isotopologue of Acephate, an organophosphate insecticide. As a stable isotope-labeled compound, this compound serves as an invaluable internal standard in analytical chemistry, particularly for quantifying Acephate residues in environmental and biological samples using mass spectrometry-based methods.[1][2] Its use allows for precise and accurate measurements by correcting for matrix effects and variations in sample preparation and instrument response. Acephate itself is a systemic insecticide used to control a wide range of sucking and biting insects on various crops.[3][4] The primary mechanism of action for Acephate involves its metabolic conversion to methamidophos, a more potent inhibitor of the enzyme acetylcholinesterase (AChE).[3] This guide provides a comprehensive overview of the chemical structure, properties, analytical methodologies, and metabolic pathways related to this compound and its parent compound.

Chemical Structure and Properties

This compound is structurally identical to Acephate, with the six hydrogen atoms on the two methyl groups replaced by deuterium. This substitution results in a higher molecular weight but does not significantly alter its chemical properties.

Chemical Structure of this compound

  • IUPAC Name: N-[trideuteriomethoxy(trideuteriomethylsulfanyl)phosphoryl]acetamide

  • CAS Number: 2109699-73-0

  • Chemical Formula: C₄H₄D₆NO₃PS

  • SMILES: [2H]C([2H])([2H])OP(=O)(NC(=O)C)SC([2H])([2H])[2H]

The structure consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a deuterated methoxy group, a deuterated methylsulfanyl group, and an N-acetylated amino group.

Physicochemical Properties

The quantitative data for this compound and its non-labeled parent compound, Acephate, are summarized in the tables below for easy comparison.

Table 1: Properties of this compound

Property Value Source(s)
Molecular Weight 189.20 g/mol
Physical Form White to Off-White Solid
Melting Point >72°C (decomposes)
Solubility Chloroform (Slightly), DMSO (Slightly)

| Storage Temperature | -20°C Freezer, Under Inert Atmosphere | |

Table 2: Properties of Unlabeled Acephate

Property Value Source(s)
Molecular Weight 183.17 g/mol
Physical Form Colorless crystals or white powder
Vapor Pressure 1.7 x 10⁻⁶ mmHg at 24°C
Water Solubility 79 - 83.5 g/100 mL
Log Kₒw (Octanol-Water Partition Coefficient) -0.8

| Henry's Law Constant | 3.1 x 10⁻⁷ atm·m³/mol | |

Metabolic Pathways and Mechanism of Action

Acephate is a pro-insecticide, meaning it is converted into a more toxic substance within the target organism. Its toxicity is primarily attributed to the metabolite methamidophos.

Metabolic Conversion

In both insects and mammals, Acephate is metabolized, but the primary pathways differ, which accounts for its selective toxicity.

  • Bioactivation to Methamidophos: A key metabolic step is the hydrolysis of the N-acetyl group, converting Acephate to methamidophos. This conversion is more efficient in insects than in mammals. Methamidophos is a much stronger inhibitor of acetylcholinesterase.

  • Detoxification: The main metabolic pathway in mammals involves the O-demethylation of Acephate to form O-desmethyl acephate (S-methylacetylphosphoramidothiolate), which is not a cholinesterase inhibitor.

acephate Acephate methamidophos Methamidophos (More Toxic) acephate->methamidophos Hydrolysis (Bioactivation) Major in Insects desmethyl O-desmethyl acephate (Less Toxic) acephate->desmethyl O-demethylation (Detoxification) Major in Mammals

Metabolic pathways of Acephate in insects and mammals.

Inhibition of Acetylcholinesterase (AChE)

The ultimate toxic effect of Acephate is mediated by methamidophos, which inhibits the enzyme acetylcholinesterase (AChE) in the nervous system.

  • Normal Synaptic Function: The neurotransmitter acetylcholine is released into the synapse, binds to its receptors on the postsynaptic neuron, and is then broken down by AChE to terminate the signal.

  • Organophosphate Inhibition: Methamidophos phosphorylates the active site of AChE, rendering it non-functional.

  • Cholinergic Crisis: Without active AChE, acetylcholine accumulates in the synapse, leading to continuous stimulation of cholinergic receptors. This overstimulation results in a state known as cholinergic crisis, characterized by neuromuscular paralysis and, ultimately, death.

cluster_0 Normal Cholinergic Synapse cluster_1 Inhibition by Organophosphate ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds Choline Choline + Acetate AChE->Choline Postsynaptic Postsynaptic Neuron (Signal Propagation) Receptor->Postsynaptic OP Acephate -> Methamidophos AChE_Inhibited Inhibited AChE OP->AChE_Inhibited Inhibits AChE ACh_Accum ACh Accumulation Receptor_Overstim Receptor Overstimulation ACh_Accum->Receptor_Overstim Toxicity Toxicity / Paralysis Receptor_Overstim->Toxicity

Mechanism of acetylcholinesterase (AChE) inhibition.

Experimental Protocols

This compound is primarily used as an internal standard in analytical methods for the detection of Acephate. Below is a representative protocol for the analysis of Acephate in biological samples, such as urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Determination of Acephate in Human Urine by HPLC-MS/MS

This protocol is adapted from methodologies described for the analysis of organophosphate pesticides in human urine.

1. Objective: To quantify the concentration of Acephate in human urine samples using this compound as an internal standard.

2. Materials and Reagents:

  • Urine samples

  • Acephate analytical standard

  • This compound internal standard

  • Dichloromethane (DCM), HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Formic acid

  • Lyophilizer (Freeze-dryer)

  • Centrifuge

  • Vortex mixer

  • HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

3. Sample Preparation (Extraction):

  • Pipette 1.0 mL of urine into a 15 mL centrifuge tube.

  • Add a known concentration of this compound internal standard to each sample, calibrator, and quality control sample.

  • Vortex mix for 30 seconds.

  • Freeze the samples completely and lyophilize (freeze-dry) them overnight until all water has been removed.

  • To the dried residue, add 4.0 mL of dichloromethane.

  • Vortex vigorously for 2 minutes to extract the analytes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the dichloromethane supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

  • Vortex, and transfer to an autosampler vial for analysis.

4. HPLC-MS/MS Analysis:

  • HPLC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 5% B, and equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Ionization Source: Positive Ion Mode ESI or APCI

  • Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both Acephate and this compound.

    • Example Transition for Acephate: m/z 184 -> m/z 142

    • Example Transition for this compound: m/z 190 -> m/z 145

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio (Acephate/Acephate-d6) against the concentration of the calibrators.

  • Quantify the Acephate concentration in the unknown samples by interpolating their peak area ratios from the calibration curve.

Table 3: Example Analytical Method Performance

Parameter Value Source(s)
Extraction Efficiency 52% - 63%
Relative Recovery ~100%
Limit of Detection (LOD) 0.001 - 0.282 ng/mL

| Relative Standard Deviation (RSD) | < 18% | |

start Start: 1 mL Urine Sample spike Spike with This compound (Internal Std) start->spike lyophilize Lyophilize (Freeze-Dry) Overnight spike->lyophilize extract Extract with Dichloromethane lyophilize->extract evaporate Evaporate Solvent (Nitrogen Stream) extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze via HPLC-MS/MS reconstitute->analyze end End: Quantify Acephate analyze->end

Workflow for Acephate analysis using an internal standard.

Conclusion

This compound is an essential tool for researchers and analytical scientists. Its use as an internal standard enables the reliable quantification of Acephate in complex matrices, which is critical for food safety, environmental monitoring, and toxicological studies. Understanding its chemical properties, the metabolic fate of its parent compound, and the detailed analytical protocols for its use allows for the generation of high-quality, defensible data in the fields of agricultural science and public health.

References

Acephate-d6: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Acephate-d6, a deuterated isotopologue of the organophosphate insecticide Acephate. This document details experimental protocols for the determination of its key characteristics and presents its role in various analytical and research applications.

Core Physical and Chemical Properties

This compound, with the IUPAC name N-(methoxy(trideuteriomethoxy)-sulfanylphosphoryl)acetamide, is a valuable internal standard for the quantitative analysis of Acephate in various matrices due to its similar chemical behavior and distinct mass spectrometric signature. While specific experimental data for some physical properties of the deuterated form are not extensively published, the properties of its non-deuterated counterpart, Acephate, serve as a reliable reference.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound and Acephate.

PropertyValue (this compound)Reference
CAS Number 2109699-73-0[1]
Molecular Formula C₄H₄D₆NO₃PS[1]
Molecular Weight 189.20 g/mol [1]
Exact Mass 189.0496 u[1]
Physical Form Solid, WhiteN/A
PropertyValue (Acephate)Reference
CAS Number 30560-19-1[2]
Molecular Formula C₄H₁₀NO₃PS
Molecular Weight 183.17 g/mol
Melting Point 88-90 °C
Boiling Point Decomposes before boilingN/A
Solubility in Water 790 g/L at 20 °C
Vapor Pressure 2.26 x 10⁻⁶ Pa at 24 °CN/A
Appearance Colorless to white solid

Experimental Protocols

Synthesis of this compound

A common synthetic route to Acephate involves the acetylation of methamidophos. The synthesis of this compound would follow a similar pathway, utilizing a deuterated methylating agent in the synthesis of the methamidophos precursor.

Exemplary Synthesis of Acephate (for reference):

  • Reaction: O,O-dimethyl thiophosphoryl amide is isomerized and then acetylated with acetic anhydride.

  • Procedure Outline:

    • Methamidophos and a suitable solvent (e.g., trichloromethane) are added to a reactor.

    • Acetyl chloride is added dropwise at a controlled temperature (e.g., 40-50 °C) under vacuum.

    • The reaction mixture is stirred until the reaction is complete.

    • The product is isolated through precipitation, crystallization, and filtration.

For the synthesis of this compound, deuterated O,S-dimethyl phosphoramidothioate would be used as the starting material.

Determination of Melting Point

The melting point of a solid organophosphorus compound like this compound can be determined using a capillary melting point apparatus.

Protocol:

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute).

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Solubility

The solubility of this compound in water can be determined using the shake-flask method.

Protocol:

  • An excess amount of this compound is added to a known volume of deionized water in a flask.

  • The flask is sealed and agitated at a constant temperature (e.g., 20 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • The solution is then filtered or centrifuged to remove any undissolved solid.

  • The concentration of this compound in the saturated aqueous solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Spectral Data

Mass Spectrometry

The mass spectrum of this compound is crucial for its use as an internal standard. The key feature is a molecular ion peak at an m/z value that is 6 units higher than that of unlabeled Acephate, corresponding to the six deuterium atoms.

  • Expected Molecular Ion (M+) for this compound: m/z 189

  • Expected Molecular Ion (M+) for Acephate: m/z 183

NMR Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum of this compound would be significantly simplified compared to Acephate. The signals corresponding to the two methyl groups in Acephate would be absent in the ¹H NMR spectrum of this compound due to the replacement of protons with deuterium. A singlet corresponding to the acetyl methyl group would be expected.

  • ¹³C NMR: In the ¹³C NMR spectrum of this compound, the carbons of the two deuterated methyl groups would exhibit characteristic splitting patterns due to coupling with deuterium (spin I=1). The signals would appear as multiplets (septets for -CD₃). The chemical shifts would be slightly upfield compared to the corresponding signals in Acephate due to the isotopic effect.

Mode of Action and Metabolic Pathway

Acephate is a systemic insecticide that functions as an acetylcholinesterase (AChE) inhibitor. However, Acephate itself is a relatively weak inhibitor. Its primary toxicological effect is due to its metabolic conversion to methamidophos, which is a much more potent AChE inhibitor.

Acephate Mode of Action Acephate Acephate Metabolism Metabolism (in insects and mammals) Acephate->Metabolism Methamidophos Methamidophos (Potent Inhibitor) Metabolism->Methamidophos AChE Acetylcholinesterase (AChE) Methamidophos->AChE Inhibits Acetylcholine Acetylcholine Hydrolysis Hydrolysis AChE->Hydrolysis Acetylcholine->Hydrolysis Nerve_Impulse Continuous Nerve Impulse Transmission Acetylcholine->Nerve_Impulse Accumulation leads to Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate

Caption: Metabolic activation of Acephate to Methamidophos and subsequent inhibition of Acetylcholinesterase.

The inhibition of AChE by methamidophos leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous nerve impulse transmission, which ultimately results in paralysis and death of the insect.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The inhibitory effect of Acephate and its metabolites on AChE activity can be determined using the Ellman method.

Protocol Outline:

  • Reagent Preparation: Prepare phosphate buffer, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution, acetylthiocholine iodide (ATCI) solution, AChE solution, and a stock solution of the inhibitor (Acephate or Methamidophos).

  • Reaction Setup: In a 96-well plate, add buffer, the inhibitor at various concentrations, and the AChE solution. A control well without the inhibitor is also prepared.

  • Pre-incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add DTNB and then ATCI to start the reaction.

  • Measurement: Measure the absorbance at 412 nm kinetically using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Experimental Workflow: Isotope Dilution Mass Spectrometry

This compound is primarily used as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of Acephate in complex matrices such as food, water, and biological samples.

Isotope Dilution Mass Spectrometry Workflow Sample Sample Collection (e.g., vegetable, water, urine) Spiking Spiking with known amount of this compound (Internal Standard) Sample->Spiking Extraction Sample Extraction (e.g., QuEChERS, SPE) Spiking->Extraction Cleanup Extract Cleanup (e.g., dSPE, filtration) Extraction->Cleanup Analysis LC-MS/MS or GC-MS Analysis Cleanup->Analysis Quantification Quantification (Ratio of Acephate to this compound) Analysis->Quantification

Caption: A typical experimental workflow for the quantification of Acephate using this compound as an internal standard.

This method offers high precision and accuracy by correcting for matrix effects and variations in sample preparation and instrument response.

References

Synthesis and Isotopic Labeling of Acephate-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Acephate-d6. This compound, a deuterated analog of the widely used organophosphate insecticide Acephate, serves as an invaluable internal standard for quantitative analysis in various matrices, including environmental and biological samples. Its use significantly improves the accuracy and precision of analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

This document details a plausible synthetic pathway for this compound, outlines the necessary experimental protocols, and presents relevant quantitative data. The synthesis is a two-step process commencing with the preparation of the key intermediate, Methamidophos-d6, followed by its acetylation to yield the final product.

Core Synthesis Pathway

The synthesis of this compound hinges on the preparation of its deuterated precursor, O,S-di(methyl-d3) phosphoramidothioate (Methamidophos-d6). This is achieved through the isomerization and deuteromethylation of an appropriate phosphoramidothioate precursor using a deuterated methylating agent. The resulting Methamidophos-d6 is then acetylated to produce this compound.

Synthesis_Pathway cluster_0 Step 1: Synthesis of Methamidophos-d6 cluster_1 Step 2: Synthesis of this compound A O,O-Dimethyl phosphoramidothioate C Methamidophos-d6 (O,S-di(methyl-d3) phosphoramidothioate) A->C Isomerization & Deuteromethylation B Dimethyl sulfate-d6 ((CD₃)₂SO₄) B->C E This compound (N-[methoxy-d3(methyl-d3-sulfanyl)phosphoryl]acetamide) C->E Acetylation D Acetic Anhydride D->E

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following protocols are representative methods derived from established syntheses of Acephate and its analogs. Researchers should adapt these procedures with appropriate safety precautions in a well-ventilated fume hood.

Step 1: Synthesis of O,S-di(methyl-d3) phosphoramidothioate (Methamidophos-d6)

This procedure is adapted from the known isomerization of O,O-dimethyl phosphoramidothioate using a methylating agent.

Materials:

  • O,O-Dimethyl phosphoramidothioate

  • Dimethyl sulfate-d6 ((CD₃)₂SO₄)

  • Toluene

  • Sodium hydroxide solution (40%)

  • Methanol

  • 1,2-Dichloroethane (for extraction)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve O,O-dimethyl phosphoramidothioate in toluene.

  • Slowly add sodium hydroxide solution at a controlled temperature of 25-40°C. Stir the mixture for 1 hour at 38-40°C.

  • Allow the layers to separate and remove the aqueous layer.

  • To the organic layer, add methanol.

  • Slowly add dimethyl sulfate-d6 dropwise, maintaining the temperature between 35-40°C.

  • After the addition is complete, continue stirring for 2-3 hours at 50-60°C. Monitor the reaction progress by an appropriate method (e.g., GC or TLC) until the starting material is consumed.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Extract the product with 1,2-dichloroethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methamidophos-d6.

  • The crude product may be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

This step involves the N-acetylation of the synthesized Methamidophos-d6. This procedure is based on the known synthesis of 14C-labeled Acephate.[1]

Materials:

  • Methamidophos-d6 (from Step 1)

  • Acetic anhydride

  • Pyridine (as catalyst and solvent)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a clean, dry flask, dissolve the purified Methamidophos-d6 in pyridine.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction for completion by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting crude this compound can be purified by recrystallization or column chromatography.

Experimental_Workflow cluster_meth Methamidophos-d6 Synthesis cluster_aceph This compound Synthesis A 1. Dissolve O,O-dimethyl phosphoramidothioate in Toluene B 2. Add NaOH solution (25-40°C) A->B C 3. Separate layers, add Methanol B->C D 4. Add Dimethyl sulfate-d6 (35-40°C) C->D E 5. Stir for 2-3h at 50-60°C D->E F 6. Workup & Extraction E->F G 7. Purification F->G H 1. Dissolve Methamidophos-d6 in Pyridine G->H Purified Intermediate I 2. Add Acetic Anhydride (ice bath) H->I J 3. Stir at RT for 12-18h I->J K 4. Workup & Extraction J->K L 5. Purification & Characterization K->L

Caption: General experimental workflow for this compound synthesis.

Quantitative Data

Table 1: Properties of Reactants and Intermediates

CompoundFormulaMolar Mass ( g/mol )CAS NumberKey Properties
O,O-Dimethyl phosphoramidothioateC₂H₈NO₂PS141.1317321-47-0Intermediate
Dimethyl sulfate-d6C₂D₆O₄S132.1715199-43-6Deuterating agent, ≥99 atom % D
Methamidophos-d6C₂H₂D₆NO₂PS147.171219799-41-3Deuterated intermediate
Acetic AnhydrideC₄H₆O₃102.09108-24-7Acetylating agent

Table 2: Properties of Final Product

CompoundFormulaMolar Mass ( g/mol )CAS NumberIsotopic Purity
This compoundC₄H₄D₆NO₃PS189.202109699-73-0Typically ≥98%

Table 3: Representative Reaction Parameters (for non-labeled synthesis)

Reaction StepReactant Ratio (Precursor:Reagent)Temperature (°C)Duration (hours)Typical Yield (%)
Methamidophos Synthesis1 : 1.05-1.235 - 602 - 4>94
Acephate Synthesis1 : 1.10 - 2512 - 18~90

Note: Yields are highly dependent on reaction scale, purity of reagents, and purification methods.

Conclusion

The synthesis of this compound is a feasible process for a well-equipped organic chemistry laboratory. The key to the synthesis is the use of a deuterated methylating agent, such as dimethyl sulfate-d6, to prepare the pivotal intermediate, Methamidophos-d6. Subsequent acetylation yields the desired labeled product. The availability of deuterated starting materials and established procedures for the synthesis of the non-labeled parent compound provide a solid foundation for the successful preparation of this compound for use as a high-purity analytical standard.

References

Acephate-d6: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of analytical standards is paramount. This guide provides an in-depth look at Acephate-d6, a deuterated internal standard crucial for the accurate quantification of the organophosphate insecticide, acephate.

Core Physicochemical Data

A clear understanding of the fundamental properties of this compound is essential for its proper use in experimental settings. The following table summarizes its key quantitative data.

PropertyValueReference
CAS Number 2109699-73-0[1][2]
Molecular Weight 189.2 g/mol [2][3][4]
Molecular Formula C₄H₄D₆NO₃PS

Experimental Protocol: Quantification of Acephate in Human Urine using HPLC-MS/MS

The use of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and variations in instrument response, thereby ensuring the accuracy and reliability of quantitative analyses. Below is a detailed protocol for the determination of acephate in human urine samples utilizing High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with this compound as an internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex for 10 seconds and then centrifuge at 3000 rpm for 5 minutes.

  • Internal Standard Spiking: To each 1 mL aliquot of the urine sample, add the internal standard, this compound, to a final concentration of 50 ng/mL.

  • Lyophilization: Freeze-dry the urine samples overnight until all water has been removed.

  • Extraction: Add 4 mL of dichloromethane to the lyophilized residue and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the samples at 3500 rpm for 10 minutes.

  • Solvent Transfer: Carefully transfer the dichloromethane supernatant to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1.0 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid). Vortex for 30 seconds and transfer to an HPLC vial for analysis.

2. HPLC-MS/MS Analysis

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is recommended.

  • Analytical Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) is suitable for separation.

  • Detection: The analysis is performed in the positive ion mode using multiple reaction monitoring (MRM).

  • Calibration: Prepare a series of calibration standards by spiking blank urine with known concentrations of acephate (e.g., 1, 5, 10, 50, 100, 500, and 1000 ng/mL). These standards should be processed alongside the unknown samples using the same procedure.

Analytical Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of acephate in biological samples using this compound as an internal standard.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Urine Sample spike Spike with This compound (IS) sample->spike lle Liquid-Liquid Extraction spike->lle evap Evaporation lle->evap recon Reconstitution evap->recon hplc HPLC Separation recon->hplc msms MS/MS Detection hplc->msms quant Quantification msms->quant result Final Result quant->result

Caption: Analytical workflow for acephate quantification.

Mechanism of Action and Degradation Pathway

Acephate functions as a systemic insecticide by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous systems of insects. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve impulse transmission, paralysis, and ultimately, the death of the insect. It is important to note that acephate itself is a weak inhibitor of AChE. Its primary insecticidal activity is due to its metabolic conversion to methamidophos, a more potent AChE inhibitor.

The degradation of acephate in the environment can occur through various pathways, including microbial degradation. A simplified representation of a microbial degradation pathway is shown below.

degradation_pathway acephate Acephate methamidophos Methamidophos acephate->methamidophos Metabolism hydrolysis_products Hydrolysis Products (e.g., O-methyl-N-acetylphosphoramidate) acephate->hydrolysis_products Hydrolysis further_degradation Further Degradation methamidophos->further_degradation hydrolysis_products->further_degradation

References

Commercial Suppliers and Technical Guide for Acephate-d6 Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development requiring high-purity Acephate-d6 for analytical and research purposes, a number of commercial suppliers provide this deuterated reference standard. This guide offers an in-depth overview of available products, their technical specifications, and general methodologies for their use and quality control.

Commercial Supplier Overview

This compound (CAS Number: 2109699-73-0) is available from several reputable suppliers of analytical reference materials. The products are offered in various formats, typically as a neat solid or in solution, to cater to diverse experimental needs. Below is a summary of offerings from prominent suppliers.

SupplierProduct NameCAS NumberMolecular FormulaFormPurityAvailable Pack Sizes
LGC Standards This compound2109699-73-0C₄H₄D₆NO₃PSNeat>95% (GC)1 mg, 2.5 mg, 10 mg[1]
A Chemtek This compound2109699-73-0C₄H₄D₆NO₃PSSolid98+%Not specified
Cambridge Isotope Laboratories Acephate (methoxy-D₃, thiomethoxy-D₃, 98%)2109699-73-0C₄H₄D₆NO₃PSSolution98%1.2 mL (100 µg/mL in Acetonitrile-D3)
SRD Pharma This compound2109699-73-0C₄H₄D₆NO₃PSNot specifiedNot specified1mg, 2.5mg, 5mg, 10mg
Chongqing Chemdad Co., Ltd This compound2109699-73-0C₄H₁₀NO₃PSSolidNot specifiedNot specified

Technical Information

Chemical Properties

  • Synonyms: O,S-Dimethyl-d6 N-acetylphosphoramidothioate, Acetylphosphoramidothioic Acid O,S-Dimethyl-d6 Ester

  • Molecular Weight: Approximately 189.2 g/mol

Storage and Stability

Reference standards of this compound are typically shipped at ambient temperature. For long-term storage, it is recommended to store the material at -20°C in a freezer, under an inert atmosphere, to ensure its stability and prevent degradation. The product's shelf life is limited and the expiry date is provided on the label and/or the Certificate of Analysis.

Experimental Protocols

While specific synthesis protocols for this compound are proprietary to the manufacturers, the general synthesis of acephate involves the acetylation of methamidophos. One patented method describes the reaction of methamidophos with acetyl chloride in the presence of a solvent like trichloromethane. The process involves controlling the temperature and vacuum to drive the reaction and remove by-products. Another approach involves the reaction of O,O-dimethyl phosphoramidothioate with acetic anhydride. The deuterated analog would be synthesized using deuterated starting materials.

General Protocol for Purity Determination and Quality Control

The purity of this compound reference standards is typically determined using a combination of analytical techniques. A Certificate of Analysis (CoA) is provided by the supplier, detailing the results of these analyses. The following is a general outline of the methodologies that may be employed:

  • Chromatographic Analysis (GC or HPLC):

    • Gas Chromatography (GC): A common method for analyzing organophosphate pesticides like acephate. A capillary column, such as a DB-17, is often used. The instrument is coupled with a suitable detector, for example, a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The purity is determined by comparing the peak area of the analyte to that of a certified reference material.

    • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can also be used for the estimation of acephate. A C18 column is typically employed with a mobile phase consisting of a mixture of water and methanol. Detection is commonly performed using a photodiode array (PDA) detector.

  • Mass Spectrometry (MS):

    • MS is used to confirm the identity of the compound and to determine its isotopic purity. The mass spectrum will show the molecular ion peak corresponding to the mass of this compound, confirming the presence of the deuterium labels.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR and ³¹P-NMR are powerful tools for structural elucidation and purity assessment. For this compound, ¹H-NMR would show the absence or significant reduction of signals corresponding to the methyl groups, confirming successful deuteration. Quantitative NMR (qNMR) can be used for the accurate determination of purity against a certified internal standard.

Example Analytical Method: Purity Determination by GC

The following is a generalized procedure for determining the purity of an acephate technical sample by Gas Chromatography, adapted from publicly available methods. A similar procedure would be used for the deuterated analog.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard of a known concentration in a suitable solvent like dichloromethane.

    • Prepare a solution of the sample to be analyzed at a similar concentration.

    • An internal standard, such as diethylphthalate, may be used for more accurate quantification.

  • GC Conditions:

    • Column: Fused silica capillary column, DB-17 (15 m x 0.53 mm, 1-µm film thickness) or equivalent.

    • Injector Temperature: 250°C

    • Detector Temperature (FID): 300°C

    • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 220°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium

  • Analysis:

    • Inject the standard and sample solutions into the GC.

    • The purity of the sample is calculated by comparing the peak area of the this compound in the sample to the peak area of the standard.

Diagrams

Procurement_and_Use_Workflow Procurement and Use of this compound Reference Standard cluster_procurement Procurement cluster_verification Initial Verification cluster_use Analytical Use cluster_qc Quality Control Identify Supplier Identify Supplier Request Quote/Info Request Quote/Info Identify Supplier->Request Quote/Info Place Order Place Order Request Quote/Info->Place Order Receive Standard Receive Standard Place Order->Receive Standard Review CoA Review CoA Receive Standard->Review CoA Log Standard Log Standard Review CoA->Log Standard Store Appropriately Store Appropriately Log Standard->Store Appropriately Prepare Stock Solution Prepare Stock Solution Store Appropriately->Prepare Stock Solution Check for Degradation Check for Degradation Store Appropriately->Check for Degradation Prepare Working Standards Prepare Working Standards Prepare Stock Solution->Prepare Working Standards Verify Purity Verify Purity Prepare Stock Solution->Verify Purity Instrument Calibration Instrument Calibration Prepare Working Standards->Instrument Calibration Sample Analysis Sample Analysis Instrument Calibration->Sample Analysis

Caption: Workflow for procuring and using a reference standard.

Quality_Control_Methodology General Quality Control Methodology for this compound cluster_identity Identity Confirmation cluster_purity Purity Assessment Reference_Standard This compound Reference Standard Mass_Spectrometry Mass Spectrometry (MS) - Confirm Molecular Weight - Isotopic Purity Reference_Standard->Mass_Spectrometry NMR_Spectroscopy NMR Spectroscopy - Structural Elucidation - Confirm Deuteration Reference_Standard->NMR_Spectroscopy Chromatography_GC Gas Chromatography (GC-FID/MS) - Determine Chemical Purity Reference_Standard->Chromatography_GC Chromatography_HPLC HPLC (RP-C18) - Orthogonal Purity Check Reference_Standard->Chromatography_HPLC qNMR Quantitative NMR (qNMR) - Absolute Purity Determination Reference_Standard->qNMR Certificate_of_Analysis Certificate of Analysis (CoA) Mass_Spectrometry->Certificate_of_Analysis NMR_Spectroscopy->Certificate_of_Analysis Chromatography_GC->Certificate_of_Analysis Chromatography_HPLC->Certificate_of_Analysis qNMR->Certificate_of_Analysis

References

Acephate-d6: A Technical Guide to its Certificate of Analysis and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis (CoA) and purity determination of Acephate-d6, a deuterated internal standard crucial for the accurate quantification of the insecticide Acephate in various matrices. This document outlines the typical quality control specifications, analytical methodologies employed for its characterization, and visual representations of the experimental workflows.

Understanding the Certificate of Analysis

A Certificate of Analysis for a reference standard like this compound is a critical document that provides detailed information about its identity, purity, and quality. Researchers and drug development professionals rely on this information to ensure the accuracy and reliability of their analytical results. While a specific batch CoA is not publicly available, this guide presents a summary of the expected quantitative data based on typical specifications for high-purity deuterated standards.

Key Physicochemical and Purity Data

The following table summarizes the essential data points typically found on a Certificate of Analysis for this compound.

ParameterTypical SpecificationMethod of Analysis
Identity Conforms to structure¹H NMR, MS
Chemical Purity >95%[1][2][3]GC-FID, HPLC-UV
Isotopic Purity ≥98% Deuterium Incorporation¹H NMR, MS
Residual Solvents Meets USP <467> requirementsHS-GC-MS
Water Content ≤0.5%Karl Fischer
Appearance White to off-white solidVisual Inspection

Experimental Protocols for Quality Control

The determination of purity and identity of this compound involves a combination of chromatographic and spectroscopic techniques. The following sections detail the methodologies for the key experiments cited in the CoA.

Chemical Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a robust technique for assessing the purity of volatile and semi-volatile compounds like this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Procedure:

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent, such as ethyl acetate or acetonitrile, at a concentration of approximately 1 mg/mL. A series of dilutions are made to establish a calibration curve.

  • Sample Preparation: A sample of the this compound to be tested is accurately weighed and dissolved in the same solvent to a known concentration.

  • Chromatographic Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (splitless mode)

  • Data Analysis: The purity is calculated based on the area percent of the principal peak relative to the total area of all peaks detected in the chromatogram.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and structure of this compound.

Instrumentation:

  • Mass Spectrometer (e.g., Quadrupole or Time-of-Flight) coupled to a GC or LC system.

Procedure:

  • Sample Introduction: The sample is introduced into the mass spectrometer via the coupled chromatography system.

  • Ionization: Electron Ionization (EI) is typically used for GC-MS, while Electrospray Ionization (ESI) is common for LC-MS.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Data Interpretation: The resulting mass spectrum is analyzed to confirm the presence of the molecular ion corresponding to the deuterated structure of Acephate (C₄H₄D₆NO₃PS, MW: 189.20).[3] The fragmentation pattern is also compared to that of a non-deuterated Acephate standard to ensure structural integrity.

Isotopic Purity Determination by Nuclear Magnetic Resonance (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the level of deuterium incorporation.

Instrumentation:

  • High-resolution NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not contain protons in the regions of interest.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired.

  • Data Analysis: The integral of the proton signals corresponding to the non-deuterated positions is compared to the integrals of any residual proton signals at the deuterated positions. The absence or significant reduction of signals at the expected proton chemical shifts for the methyl groups confirms high isotopic enrichment.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical procedures for ensuring the quality of this compound.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Evaluation & Reporting start This compound Bulk Material dissolve Dissolve in Appropriate Solvent start->dissolve gc_fid GC-FID Analysis (Chemical Purity) dissolve->gc_fid lc_ms LC-MS Analysis (Identity & MW Confirmation) dissolve->lc_ms nmr ¹H NMR Analysis (Isotopic Purity) dissolve->nmr data_analysis Data Processing & Interpretation gc_fid->data_analysis lc_ms->data_analysis nmr->data_analysis coa Certificate of Analysis Generation data_analysis->coa

Caption: Workflow for the analysis of this compound purity and identity.

Signaling_Pathway_Placeholder cluster_coa_elements Core Components of a Certificate of Analysis product_info Product Information (Name, CAS, Lot No.) phys_chem Physicochemical Properties (Appearance, Formula, MW) product_info->phys_chem analytical_results Analytical Results (Purity, Identity, Impurities) phys_chem->analytical_results safety_storage Safety & Storage Information analytical_results->safety_storage

Caption: Logical relationship of key sections in a Certificate of Analysis.

References

The Metabolic Fate of Acephate: A Technical Guide to its Biotransformation and Analysis using Acephate-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic fate of the organophosphate insecticide acephate. It details the absorption, distribution, metabolism, and excretion (ADME) of acephate, with a focus on quantitative data from preclinical studies. Furthermore, this guide elucidates the critical role of the deuterated internal standard, acephate-d6, in the accurate quantification of acephate and its primary metabolite, methamidophos, in biological matrices. Detailed experimental protocols for sample analysis are provided, alongside visual representations of metabolic pathways and analytical workflows to facilitate a deeper understanding of the scientific principles and methodologies.

Introduction

Acephate (O,S-Dimethyl acetylphosphoramidothioate) is a systemic insecticide widely used in agriculture. Its efficacy is attributed to its ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for nerve function. However, the toxicity of acephate is complex, as it can be metabolized to methamidophos, a more potent AChE inhibitor. Understanding the metabolic journey of acephate within a biological system is paramount for assessing its toxicological risk and for the development of safety guidelines.

The quantitative analysis of acephate and its metabolites in biological samples presents analytical challenges due to matrix effects and potential variability in sample preparation. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for overcoming these challenges in mass spectrometry-based methods, ensuring high accuracy and precision.

Metabolic Fate of Acephate

The metabolic profile of acephate has been primarily characterized in rats, providing a model for mammalian metabolism. The following sections detail the key ADME processes.

Absorption

Following oral administration in rats, acephate is rapidly and extensively absorbed from the gastrointestinal tract.

Distribution

Once absorbed, acephate is widely distributed throughout the body. Studies in rats have shown the presence of acephate and its metabolites in various tissues.

Metabolism

The biotransformation of acephate occurs primarily in the liver. The two main metabolic pathways are:

  • Deacetylation to Methamidophos: A key activation pathway where acephate is hydrolyzed to form methamidophos, a significantly more potent acetylcholinesterase inhibitor.

  • Hydrolysis to O,S-dimethyl phosphorothioate: A detoxification pathway involving the cleavage of the P-N bond, resulting in the formation of O,S-dimethyl phosphorothioate and acetamide.

A minor pathway involves the formation of S-methyl acetylphosphoramidothioate.

dot

Acephate_Metabolism Acephate Acephate Methamidophos Methamidophos (More Toxic) Acephate->Methamidophos Carboxylesterase (Deacetylation) OS_DMP O,S-dimethyl phosphorothioate Acephate->OS_DMP Hydrolysis SMPT S-methyl acetylphosphoramidothioate Acephate->SMPT Minor Pathway Acetamide Acetamide

Figure 1: Metabolic Pathways of Acephate.
Excretion

Acephate and its metabolites are rapidly and almost completely excreted from the body, primarily through urine. Fecal excretion and exhalation of volatile metabolites account for a smaller portion of the elimination.

Quantitative Data on Acephate Metabolism

The following tables summarize key quantitative data on the metabolic fate of acephate from studies in rats.

Table 1: Excretion of Acephate and its Metabolites in Rats Following a Single Oral Dose

Route of ExcretionPercentage of Administered DoseTimeframeReference
Urine82-95%72 hours
Feces1-2%72 hours
Expired Air (as CO2)1-9%72 hours

Table 2: Major Metabolites of Acephate Identified in Rat Urine

MetabolitePercentage of Administered Dose in UrineReference
Unchanged Acephate73-77%
O,S-dimethyl phosphorothioate3-6%
S-methyl acetylphosphoramidothioate3-4%
MethamidophosNot detected

Table 3: Tissue Distribution of [¹⁴C]-Acephate Derived Radioactivity in Rats 72 Hours After the Last of Seven Daily Oral Doses

TissuePercentage of Administered DoseReference
Total Tissues and Organs< 1%

The Role of this compound in Bioanalysis

This compound is a deuterated analog of acephate, where six hydrogen atoms in the acetyl group are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of acephate by mass spectrometry.

The key advantages of using this compound as an internal standard include:

  • Similar Chemical and Physical Properties: this compound behaves almost identically to unlabeled acephate during sample preparation (e.g., extraction, cleanup) and chromatographic separation. This co-elution ensures that any analyte loss or variation during these steps is mirrored by the internal standard.

  • Correction for Matrix Effects: In electrospray ionization mass spectrometry (ESI-MS), co-eluting matrix components can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. Since this compound experiences the same matrix effects as acephate, the ratio of their signals remains constant, allowing for accurate correction.

  • Improved Precision and Accuracy: By compensating for variations in sample handling, injection volume, and instrument response, this compound significantly improves the precision and accuracy of the analytical method.

Experimental Protocols for Acephate Analysis

The following section provides a detailed methodology for the quantification of acephate and methamidophos in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials and Reagents
  • Acephate analytical standard

  • Methamidophos analytical standard

  • This compound (internal standard)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid

  • Dichloromethane (for LLE)

  • Anhydrous sodium sulfate

  • Urine samples

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex for 10 seconds and centrifuge at 3000 rpm for 5 minutes to pellet any precipitate.

  • Internal Standard Spiking: To 1.0 mL of the urine supernatant in a glass tube, add a known amount of this compound solution.

  • Extraction: Add 5 mL of dichloromethane to the tube.

  • Mixing: Vortex the tube vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 3500 rpm for 10 minutes to separate the layers.

  • Supernatant Transfer: Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

  • Evaporation: Evaporate the dichloromethane to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1.0 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate acephate, methamidophos, and this compound.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Acephate: Precursor ion > Product ion (specific m/z values to be optimized)

    • Methamidophos: Precursor ion > Product ion (specific m/z values to be optimized)

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized)

dot

Experimental_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine Urine Sample Spike Spike with This compound (IS) Urine->Spike Extract Liquid-Liquid Extraction (Dichloromethane) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Figure 2: Experimental Workflow for Acephate Analysis.

Conclusion

The metabolic fate of acephate is characterized by rapid absorption, wide distribution, and efficient excretion, primarily in the urine. The biotransformation of acephate involves a critical activation step to the more toxic metabolite, methamidophos, alongside detoxification pathways. Accurate quantification of acephate and methamidophos in biological matrices is essential for toxicological assessment and is best achieved using LC-MS/MS with a deuterated internal standard like this compound. The methodologies and data presented in this guide provide a robust framework for researchers and professionals in the fields of toxicology, drug development, and environmental science.

Acephate-d6 Degradation in Environmental Samples: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acephate, an organophosphate insecticide, is utilized for controlling a broad spectrum of insect pests in agriculture and horticulture. Its environmental persistence and the toxicity of its primary metabolite, methamidophos, are of significant concern.[1][2] This technical guide focuses on the degradation pathways of Acephate-d6, a deuterated analog of acephate, in various environmental matrices. While the degradation pathways of this compound are expected to be analogous to those of acephate, the presence of deuterium may influence the kinetics of these reactions through isotope effects. Understanding these pathways is crucial for environmental risk assessment and the development of remediation strategies.

Acephate is highly soluble in water, which contributes to its potential for runoff into aquatic environments.[3] Its degradation in the environment is influenced by a combination of biotic and abiotic factors, primarily through microbial, chemical (hydrolysis), and photochemical processes.[4][5]

Principal Degradation Pathways

The degradation of this compound, similar to its non-deuterated counterpart, proceeds through three primary pathways: microbial degradation, chemical hydrolysis, and photolysis. These pathways involve the cleavage of the P-N, P-S, and C-N bonds within the molecule.

Microbial Degradation

Microbial degradation is a significant route for the breakdown of acephate in soil and water. Various microorganisms, including bacteria such as Pseudomonas aeruginosa and Bacillus subtilis, have been identified as capable of utilizing acephate as a source of carbon, phosphorus, and energy. The degradation is primarily enzymatic, with phosphotriesterases and carboxylesterases playing key roles.

The microbial degradation of this compound is expected to follow two main pathways:

  • Pathway I (Deacetylation): The initial and most common step is the enzymatic hydrolysis of the acetyl group from the nitrogen atom, leading to the formation of Methamidophos-d6, a more potent and toxic insecticide. This reaction is catalyzed by carboxylesterases. Methamidophos-d6 can be further degraded to phosphoric acid, methyl mercaptan, and ammonia.

  • Pathway II (P-S Bond Cleavage): An alternative pathway involves the cleavage of the P-S bond by phosphotriesterases, resulting in the formation of O,S-dimethyl phosphorothioate and N-acetylphosphoramidic acid.

Chemical Hydrolysis

Chemical hydrolysis of this compound can occur in aquatic environments, and its rate is highly dependent on pH and temperature. The process involves the nucleophilic attack of water molecules or hydroxide ions on the phosphorus atom. Hydrolysis is generally slow under neutral and acidic conditions but accelerates significantly in alkaline environments. The primary products of hydrolysis are methamidophos and acetic acid.

Photodegradation

Photodegradation, or photolysis, involves the breakdown of this compound by light, particularly in the UV spectrum. This process can occur on plant surfaces, in the atmosphere, and in the upper layers of water bodies. The presence of photosensitizers, such as titanium dioxide (TiO2), can significantly enhance the rate of photodegradation. The degradation proceeds through the generation of reactive oxygen species, such as hydroxyl radicals (•OH), which attack the acephate molecule. Photodegradation can lead to a variety of products, including methamidophos, O,S-dimethyl phosphorothioate, and smaller inorganic molecules.

Quantitative Data on Acephate Degradation

The following tables summarize quantitative data on the degradation of acephate . It is important to note that these values may differ for this compound due to the kinetic isotope effect, where the heavier deuterium atom can lead to slower reaction rates.

Table 1: Half-life of Acephate in Soil

Soil TypeHalf-life (days)Conditions
Aerobic Soil< 3Laboratory and field studies
Silt Loam4.5 - 32Field conditions

Table 2: Degradation of Acephate in Different Media

MediumDegradation RateConditionsReference
Water (pH 9)Half-life of 18 daysLaboratory study
Brinjal21% dissipation after 1 dayField study
Okra85% dissipation after 7 daysField study
Liquid Culture (Pseudomonas aeruginosa Is-6)92% degradation of 1000 mg/L in 7 daysLaboratory study
Liquid Culture (Bacterial Consortium)75.85% degradation of 50 mg/L in 6 days30°C, neutral pH
Pak Choi (with TiO2/Ce photocatalyst)93.5% degradation after 20 hoursField trial

Experimental Protocols

The following are detailed methodologies for key experiments to study the degradation of this compound.

Hydrolysis Study

Objective: To determine the rate of hydrolytic degradation of this compound in aqueous solutions at different pH values.

Methodology:

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Spiking: Add a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile) to each buffer solution to achieve a final concentration of 1-10 µg/mL. The volume of the organic solvent should be less than 1% of the total volume.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling: Collect aliquots from each solution at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days).

  • Sample Preparation: Immediately after collection, quench any further reaction by adding a suitable agent or by freezing. Extract the samples with an appropriate organic solvent (e.g., ethyl acetate). Concentrate the extracts under a gentle stream of nitrogen.

  • Analysis: Analyze the extracts for the concentration of this compound and its degradation products using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Determine the degradation kinetics and calculate the half-life (DT50) at each pH.

Photolysis Study

Objective: To determine the rate of photodegradation of this compound under simulated sunlight.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in sterile, purified water (e.g., Milli-Q) in quartz tubes. Prepare dark controls by wrapping identical tubes in aluminum foil.

  • Irradiation: Place the tubes in a photolysis chamber equipped with a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature.

  • Sampling: Collect samples from both irradiated and dark control tubes at various time points.

  • Sample Preparation and Analysis: Follow the same extraction and analytical procedures as described for the hydrolysis study.

  • Data Analysis: Calculate the rate of photodegradation, correcting for any degradation observed in the dark controls.

Microbial Degradation Study in Soil

Objective: To evaluate the rate and pathway of this compound degradation in soil under aerobic conditions.

Methodology:

  • Soil Collection and Characterization: Collect fresh soil samples from a location with no prior pesticide application. Sieve the soil and characterize its properties (pH, organic matter content, texture).

  • Spiking: Treat the soil with a solution of this compound to achieve a desired concentration. Ensure uniform distribution.

  • Incubation: Incubate the treated soil in the dark at a controlled temperature and moisture content. Maintain aerobic conditions by ensuring adequate air exchange. Prepare sterile control samples by autoclaving the soil before spiking.

  • Sampling: Collect soil subsamples at different time intervals.

  • Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile/water).

  • Analysis: Analyze the extracts using HPLC-MS/MS or GC-MS.

  • Data Analysis: Determine the dissipation rate and half-life of this compound in both sterile and non-sterile soil to distinguish between microbial and abiotic degradation.

Visualization of Pathways and Workflows

The following diagrams illustrate the degradation pathways of this compound and a general experimental workflow for its analysis.

Acephate_Degradation_Pathways cluster_microbial Microbial Degradation cluster_chemical Chemical Hydrolysis cluster_photo Photodegradation Acephate_d6 This compound Methamidophos_d6 Methamidophos-d6 Acephate_d6->Methamidophos_d6 Carboxylesterase (Deacetylation) DMPT O,S-dimethyl phosphorothioate Acephate_d6->DMPT Phosphotriesterase (P-S Cleavage) Acetamide Acetamide Acephate_d6->Acetamide P-N Cleavage Final_Products_Microbial Phosphoric Acid, Methyl Mercaptan, Ammonia Methamidophos_d6->Final_Products_Microbial Acephate_d6_chem This compound Methamidophos_d6_chem Methamidophos-d6 Acephate_d6_chem->Methamidophos_d6_chem pH dependent Acetic_Acid Acetic Acid Acephate_d6_chem->Acetic_Acid pH dependent Acephate_d6_photo This compound Intermediates_photo Reactive Intermediates Acephate_d6_photo->Intermediates_photo UV light, •OH radicals Final_Products_Photo CO2, H2O, Inorganic Ions Intermediates_photo->Final_Products_Photo

Caption: Primary degradation pathways of this compound in the environment.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction and Cleanup cluster_analysis Analysis cluster_results Results Sample_Collection Environmental Sample (Soil, Water) Spiking Spiking with this compound Sample_Collection->Spiking Incubation Incubation under Controlled Conditions Spiking->Incubation Extraction Solvent Extraction Incubation->Extraction Cleanup Solid Phase Extraction (SPE) (Optional) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Analysis HPLC-MS/MS or GC-MS Concentration->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Degradation_Kinetics Degradation Kinetics Data_Processing->Degradation_Kinetics Metabolite_ID Metabolite Identification Data_Processing->Metabolite_ID

Caption: General experimental workflow for studying this compound degradation.

References

Toxicological Profile of Acephate and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acephate is a systemic organophosphate insecticide used to control a broad spectrum of sucking and biting insects.[1] Its toxicity is primarily attributed to its metabolic conversion to methamidophos, a more potent acetylcholinesterase (AChE) inhibitor.[2][3] While acephate itself is a weak AChE inhibitor, its bioactivation to methamidophos is a critical determinant of its toxicological profile.[1][3] This guide provides a comprehensive overview of the toxicology of acephate and its principal metabolite, methamidophos, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of toxicity.

Methamidophos is significantly more acutely toxic than its parent compound, acephate. Both compounds have demonstrated genotoxic potential in some studies. The U.S. Environmental Protection Agency (EPA) has classified acephate as a Group C "possible human carcinogen," based on findings of liver tumors in female mice. In contrast, methamidophos is not considered likely to be carcinogenic to humans. Both acephate and methamidophos have been associated with reproductive and developmental toxicity in animal studies. The primary mechanism of neurotoxicity for both compounds is the inhibition of acetylcholinesterase, leading to the accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of cholinergic receptors.

Acute Toxicity

The acute toxicity of acephate is relatively low, while its metabolite, methamidophos, is highly toxic. The primary route of exposure in humans is oral, and the clinical signs of acute toxicity are characteristic of cholinergic poisoning.

Data Presentation: Acute Toxicity
CompoundSpeciesRouteLD50
AcephateRat (male)Oral1400 mg/kg
AcephateRat (female)Oral1000 mg/kg
AcephateMouseIntraperitoneal540 mg/kg
MethamidophosRat (male)Oral21 mg/kg
MethamidophosRat (female)Oral16 mg/kg
MethamidophosRatDermal50 mg/kg
MethamidophosRabbitDermal118 mg/kg
MethamidophosRatInhalation9 mg/kg
MethamidophosMouseInhalation19 mg/kg

Data sourced from multiple studies.

Experimental Protocols: Acute Oral Toxicity (LD50) in Rats

Objective: To determine the median lethal dose (LD50) of acephate following a single oral administration to rats.

Methodology (Based on OECD Guideline 420):

  • Test Animals: Young adult Sprague-Dawley rats, nulliparous and non-pregnant females, are used. Animals are acclimatized for at least 7 days before the study.

  • Housing and Diet: Rats are housed in polypropylene cages with appropriate bedding material and provided with standard pellet feed and filtered water ad libitum. Environmental conditions are maintained at a temperature of 19-25°C, relative humidity of 45% (±15%), and a 12-hour light/dark cycle.

  • Dose Preparation: The test substance (acephate) is dissolved in a suitable vehicle, such as distilled water, to prepare an aqueous solution.

  • Administration: A single dose of the test substance is administered to the animals by gavage after a period of overnight fasting. A control group receives the vehicle only. A limit test at 2000 mg/kg body weight is often initially performed.

  • Observation: Animals are observed for clinical signs of toxicity, such as lacrimation, tremors, muscular weakness, and ruffled fur, shortly after dosing and periodically for 14 days. Body weight is recorded on day 0 and weekly thereafter.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the 14-day observation period.

  • LD50 Calculation: The LD50 is calculated based on the number of mortalities within the observation period.

Neurotoxicity

The primary mechanism of neurotoxicity for acephate and methamidophos is the inhibition of acetylcholinesterase (AChE). Methamidophos is a much more potent inhibitor of AChE than acephate.

Data Presentation: Acetylcholinesterase (AChE) Inhibition
CompoundEnzyme SourceIC50 (µM)
AcephateHuman Erythrocyte AChE~100
AcephateRat Brain AChE~100
MethamidophosHuman Erythrocyte AChE~10
MethamidophosRat Brain AChE~10

Data represents approximate values from in vitro studies.

Experimental Protocols: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the in vitro inhibitory effect of acephate and its metabolites on AChE activity.

Methodology (Ellman's Method):

  • Reagents:

    • Phosphate Buffer (0.1 M, pH 8.0)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)

    • Acetylthiocholine iodide (ATCI) solution (14 mM)

    • AChE solution (e.g., from human erythrocytes or rat brain)

    • Test compound (acephate or methamidophos) solutions at various concentrations.

  • Procedure (96-well plate format):

    • To each well, add phosphate buffer, the test compound solution (or solvent for control), and the AChE solution.

    • Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

    • Add DTNB solution to each well.

    • Initiate the reaction by adding ATCI solution.

  • Measurement: The rate of the reaction is measured by monitoring the increase in absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: The percentage of AChE inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: Cholinergic Synapse and AChE Inhibition

CholinergicSignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ActionPotential Action Potential Ca_influx Ca²⁺ Influx ActionPotential->Ca_influx Vesicle Synaptic Vesicle (contains Acetylcholine) Ca_influx->Vesicle ACh_release Acetylcholine (ACh) Release Vesicle->ACh_release ACh_in_cleft Acetylcholine (ACh) ACh_release->ACh_in_cleft AChE Acetylcholinesterase (AChE) ACh_in_cleft->AChE ACh_receptor Acetylcholine Receptor ACh_in_cleft->ACh_receptor Hydrolysis Hydrolysis AChE->Hydrolysis Methamidophos Methamidophos Methamidophos->AChE Inhibition Postsynaptic_potential Postsynaptic Potential (Signal Transduction) ACh_receptor->Postsynaptic_potential

Caption: Cholinergic signaling and its inhibition by methamidophos.

Genotoxicity

The genotoxicity of acephate has been evaluated in a variety of in vitro and in vivo assays, with some studies showing positive results for DNA damage and chromosomal aberrations.

Experimental Protocols: Comet Assay (Single-Cell Gel Electrophoresis)

Objective: To assess the potential of acephate to induce DNA damage in individual cells.

Methodology (Alkaline Comet Assay):

  • Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest that has been exposed to various concentrations of acephate.

  • Slide Preparation: Microscope slides are coated with a layer of normal melting point agarose.

  • Embedding Cells: The cell suspension is mixed with low melting point agarose and layered onto the pre-coated slides.

  • Lysis: The slides are immersed in a cold lysis solution to remove cell membranes and proteins, leaving the DNA as "nucleoids."

  • DNA Unwinding: The slides are placed in an alkaline electrophoresis buffer to allow the DNA to unwind.

  • Electrophoresis: An electric field is applied to the gel, causing the fragmented DNA to migrate out of the nucleoid, forming a "comet" tail.

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail.

Experimental Protocols: Chromosomal Aberration Assay in Human Lymphocytes

Objective: To evaluate the potential of acephate to induce structural chromosomal damage in cultured human peripheral blood lymphocytes.

Methodology:

  • Cell Culture: Human peripheral blood lymphocytes are cultured in vitro.

  • Exposure: The cell cultures are exposed to various concentrations of acephate, with and without a metabolic activation system (S9 mix).

  • Metaphase Arrest: A mitotic arresting agent (e.g., colcemid) is added to accumulate cells in the metaphase stage of mitosis.

  • Harvesting and Hypotonic Treatment: Cells are harvested and treated with a hypotonic solution to swell the cells and disperse the chromosomes.

  • Fixation and Staining: The cells are fixed, dropped onto microscope slides, and stained.

  • Microscopic Analysis: Metaphase spreads are examined microscopically for chromosomal aberrations, such as breaks, gaps, and exchanges.

Carcinogenicity

Long-term studies in rodents have been conducted to assess the carcinogenic potential of acephate.

Data Presentation: Carcinogenicity
SpeciesSexExposure DurationFindingsClassification (U.S. EPA)
MouseFemale2 yearsIncreased incidence of hepatocellular carcinomas and adenomas.Possible human carcinogen
RatMale28 monthsIncreased frequency of adrenal gland tumors.-
Experimental Protocols: Chronic Toxicity/Carcinogenicity Bioassay in Rodents

Objective: To evaluate the chronic toxicity and carcinogenic potential of acephate following long-term dietary administration to rats and mice.

Methodology (Based on OECD Guideline 453):

  • Test Animals: Groups of male and female rats and mice are used.

  • Dose Administration: Acephate is administered in the diet at various concentrations for a period of up to 2 years for mice and 28 months for rats. A control group receives the basal diet.

  • Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

  • Hematology and Clinical Chemistry: Blood samples are collected at specified intervals for hematological and clinical chemistry analysis.

  • Pathology: At the end of the study, all animals are subjected to a complete gross necropsy. Organs and tissues are collected, weighed, and examined microscopically for histopathological changes, including the presence of tumors.

Reproductive and Developmental Toxicity

Acephate has been shown to have adverse effects on reproduction and development in animal studies.

Data Presentation: Reproductive and Developmental Toxicity
SpeciesStudy TypeNOAEL/LOAELEffects Observed
Rat2-Generation ReproductiveLOAEL: 50 ppmLow pregnancy rates, high litter loss, decreased live fetuses.
RatTransgenerational Ovarian Dev.34.2 and 68.5 mg/kg/day (gestational)Reduced fertility, altered follicular development.
MouseMale ReproductiveLOAEL: 28 mg/kg/dayDecreased implantations and live fetuses, increased early resorptions.
Experimental Protocols: Two-Generation Reproductive Toxicity Study in Rats

Objective: To assess the effects of acephate on male and female reproductive performance and on the growth and development of offspring over two generations.

Methodology (Based on OECD Guideline 416):

  • Parental Generation (F0): Male and female rats are administered acephate in their diet prior to mating, during mating, gestation, and lactation.

  • Mating and Offspring (F1): F0 animals are mated to produce the F1 generation. Reproductive parameters such as mating, fertility, gestation length, and litter size are recorded.

  • F1 Generation: Selected F1 offspring are continued on the test diet and subsequently mated to produce the F2 generation.

  • Endpoints:

    • Parental Animals: Clinical observations, body weight, food consumption, and reproductive performance are monitored. At termination, a full necropsy is performed, and reproductive organs are examined.

    • Offspring: Viability, body weight, sex ratio, and physical and developmental landmarks are assessed. Selected F1 and F2 offspring are subjected to a full necropsy.

Metabolism

Acephate is metabolized in vivo to the more toxic compound, methamidophos. However, in mammals, a significant portion of acephate is also converted to a less toxic metabolite.

Metabolic Pathway of Acephate

AcephateMetabolism cluster_mammals Mammalian Metabolism cluster_insects Insect Metabolism Acephate Acephate Methamidophos Methamidophos (More Toxic) Acephate->Methamidophos Bioactivation SMPT S-methylacetyl phosphoramidothiolate (Less Toxic) Acephate->SMPT Detoxification Methamidophos_insect Methamidophos (More Toxic) Acephate_insect Acephate Acephate_insect->Methamidophos_insect Facile Conversion Acephate_main

Caption: Simplified metabolic pathways of acephate in mammals and insects.

Mandatory Visualizations

Experimental Workflow: Genotoxicity Assessment

GenotoxicityWorkflow cluster_assays Choice of Assay start Start: Test Compound (Acephate) exposure Exposure of Biological System (e.g., cell culture, animal) start->exposure sample_prep Sample Preparation exposure->sample_prep assay Genotoxicity Assay sample_prep->assay comet Comet Assay (DNA Strand Breaks) assay->comet chromosomal Chromosomal Aberration Assay (Structural Damage) assay->chromosomal micronucleus Micronucleus Test (Chromosome Loss/Breakage) assay->micronucleus data_analysis Data Analysis and Interpretation end Conclusion on Genotoxic Potential data_analysis->end comet->data_analysis chromosomal->data_analysis micronucleus->data_analysis

Caption: General experimental workflow for assessing the genotoxicity of a compound.

References

Acephate-d6: A Comprehensive Technical Guide for Environmental Fate and Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of Acephate-d6, a deuterated isotopologue of the organophosphate insecticide Acephate, in environmental fate and metabolism studies. The inclusion of a stable isotope label allows for precise tracking and quantification of Acephate and its transformation products in complex environmental matrices and biological systems.

Physicochemical Properties and Environmental Distribution

Table 1: Physicochemical Properties of Acephate (as a proxy for this compound)

PropertyValueImplication for Environmental Fate
Water SolubilityHighMobile in soil and aquatic systems
Octanol-Water Partition Coefficient (Log Kow)Low (-0.89)Low potential for bioaccumulation
Vapor PressureLowUnlikely to volatilize significantly
Henry's Law ConstantLowLimited partitioning into the atmosphere

Environmental Fate and Degradation

The environmental persistence of this compound is primarily dictated by microbial degradation and hydrolysis. In soil and aquatic environments, Acephate is known to degrade to methamidophos, another potent insecticide. The rate of this transformation is influenced by factors such as soil type, temperature, and microbial activity.

Aerobic Soil Metabolism

Under aerobic conditions, Acephate is metabolized by soil microorganisms. Studies on the parent compound indicate a relatively short half-life in soil. For instance, in a sandy loam soil, the half-life of acephate was reported to be 6.6 days. The major degradation product formed is methamidophos.

Hydrolysis

Acephate is susceptible to hydrolysis, particularly under alkaline conditions. This chemical degradation pathway contributes to its dissipation in aquatic environments. The rate of hydrolysis is pH-dependent, with faster degradation occurring at higher pH values.

Metabolism in Biological Systems

In biological systems, Acephate undergoes metabolic transformation, primarily through hydrolysis and oxidation. The use of this compound is instrumental in elucidating these metabolic pathways and quantifying the formation of various metabolites. The primary metabolite of concern is methamidophos, which is often more toxic than the parent compound.

Table 2: Major Metabolites of Acephate

MetaboliteFormation PathwayToxicological Significance
MethamidophosHydrolysis of the P-N bondOften more potent acetylcholinesterase inhibitor than Acephate
O-Desmethyl acephateO-demethylationGenerally less toxic than Acephate and Methamidophos

Experimental Protocols

The use of this compound as an internal standard is a cornerstone of robust analytical methods for quantifying Acephate and its metabolites in various matrices.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely employed for the extraction and cleanup of pesticide residues, including Acephate, from food and environmental samples.

Experimental Workflow for QuEChERS

QuEChERS_Workflow Homogenized_Sample 1. Homogenized Sample Add_Solvent 2. Add Acetonitrile & Internal Standard (this compound) Homogenized_Sample->Add_Solvent Add_Salts 3. Add MgSO4, NaCl, Sodium Citrate Add_Solvent->Add_Salts Vortex 4. Vortex Add_Salts->Vortex Centrifuge1 5. Centrifuge Vortex->Centrifuge1 Extract 6. Collect Supernatant Centrifuge1->Extract Add_dSPE 7. Add d-SPE Sorbent (e.g., PSA, C18) Extract->Add_dSPE Vortex2 8. Vortex Add_dSPE->Vortex2 Centrifuge2 9. Centrifuge Vortex2->Centrifuge2 Final_Extract 10. Final Extract for LC-MS/MS Analysis Centrifuge2->Final_Extract

Caption: QuEChERS workflow for pesticide residue analysis.

Protocol:

  • Homogenization: A representative sample (e.g., 10-15 g of soil or food) is homogenized.

  • Extraction: The homogenized sample is placed in a centrifuge tube. Acetonitrile and the internal standard, this compound, are added.

  • Salting Out: A mixture of salts, typically anhydrous magnesium sulfate (MgSO4), sodium chloride (NaCl), and sodium citrate, is added to induce phase separation.

  • Shaking: The tube is vigorously shaken or vortexed to ensure thorough mixing and extraction.

  • Centrifugation: The sample is centrifuged to separate the acetonitrile layer from the solid matrix and aqueous phase.

  • Dispersive Solid-Phase Extraction (d-SPE): An aliquot of the acetonitrile extract is transferred to a tube containing a d-SPE sorbent, such as primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences.

  • Final Analysis: After further vortexing and centrifugation, the final extract is collected and is ready for analysis by techniques like LC-MS/MS.

Analytical Instrumentation: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of Acephate and its metabolites. The use of this compound as an internal standard corrects for matrix effects and variations in instrument response.

Table 3: Typical LC-MS/MS Parameters for Acephate Analysis

ParameterTypical Setting
Liquid Chromatography
ColumnC18 reversed-phase column
Mobile PhaseGradient of water with formic acid and acetonitrile
Flow Rate0.2 - 0.5 mL/min
Injection Volume5 - 20 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive Mode
Monitored Transitions (MRM)Acephate: e.g., m/z 184 -> 143; Methamidophos: e.g., m/z 142 -> 94; this compound: e.g., m/z 190 -> 149
Collision EnergyOptimized for each transition

Visualization of Key Processes

Metabolic Pathway of Acephate

The primary metabolic transformation of Acephate leads to the formation of methamidophos through the cleavage of the P-N bond.

Metabolism Acephate This compound Methamidophos Methamidophos-d6 Acephate->Methamidophos Hydrolysis Other_Metabolites Other Metabolites Acephate->Other_Metabolites e.g., O-demethylation

Caption: Key processes in the environmental fate of this compound.

The Gold Standard in Acephate Quantification: A Technical Guide to Using Acephate-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical application of Acephate-d6 as an internal standard for the accurate and precise quantification of the insecticide acephate. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in analytical chemistry, particularly for chromatographic techniques coupled with mass spectrometry.[1] This is due to its ability to compensate for variations in sample preparation and instrumental analysis, leading to highly reliable data.

Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The use of this compound as an internal standard is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS).[2] In this technique, a known quantity of this compound is added to a sample at the beginning of the analytical workflow. This compound is chemically identical to acephate, with the only difference being that six hydrogen atoms have been replaced by their heavier isotope, deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte (acephate) and the internal standard (this compound).[1]

Because this compound has virtually identical physicochemical properties to acephate, it behaves in the same manner during sample extraction, cleanup, and analysis.[3] Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.[1] Consequently, the ratio of the analytical signal of acephate to that of this compound remains constant, even if the absolute signal intensities fluctuate. This normalization is crucial for correcting for matrix effects, which are a common source of error in complex sample matrices like food and biological fluids.

Caption: Workflow illustrating the principle of using this compound as an internal standard.

Advantages of Using this compound

The use of a deuterated internal standard like this compound offers significant advantages over other types of internal standards (e.g., structural analogs) or external calibration methods:

  • Correction for Matrix Effects: Co-eluting matrix components can enhance or suppress the ionization of the analyte in the mass spectrometer, leading to inaccurate results. Since this compound co-elutes with acephate and experiences the same matrix effects, the ratio of their signals remains unaffected, ensuring accurate quantification.

  • Compensation for Sample Loss: Any physical loss of the analyte during the multi-step sample preparation process is accounted for, as the internal standard is lost at the same rate.

  • Improved Precision and Accuracy: By correcting for variations in injection volume, ionization efficiency, and detector response, the use of this compound leads to significantly improved precision and accuracy of the analytical method.

  • Method Robustness: The method becomes more robust and less susceptible to minor variations in experimental conditions.

Quantitative Data Summary

The use of isotopically labeled internal standards consistently improves the quality of quantitative analytical data. The following tables summarize typical performance metrics that can be expected when using this compound as an internal standard in the analysis of acephate.

ParameterTypical ValueReference
Recovery 80-110%
Relative Standard Deviation (RSD) < 15%
Linearity (R²) > 0.99
AnalyteMatrixMethodLimit of Quantification (LOQ)Reference
AcephateCabbage, GrapesLC-MS0.01 mg/kg
AcephatePollenUPLC-MS/MS0.8072 ng/g
AcephateWaterLC-MS/MS1.0 ng (MDQ)

Experimental Protocol: Quantification of Acephate in a Food Matrix using LC-MS/MS

This section provides a detailed methodology for the analysis of acephate in a representative food matrix (e.g., fruits or vegetables) using this compound as an internal standard.

Materials and Reagents
  • Acephate analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium acetate

  • QuEChERS extraction salts and cleanup sorbents

Preparation of Standard Solutions
  • Acephate Stock Solution (1 mg/mL): Accurately weigh and dissolve acephate standard in acetonitrile.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound standard in acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the acephate stock solution with acetonitrile.

  • Internal Standard Spiking Solution (e.g., 1 µg/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food.

QuEChERS_Workflow Start Homogenized Sample (e.g., 10g) Add_IS Spike with this compound Internal Standard Start->Add_IS Add_Solvent Add Acetonitrile Add_IS->Add_Solvent Shake1 Vortex/Shake Add_Solvent->Shake1 Add_Salts Add QuEChERS Extraction Salts Shake1->Add_Salts Shake2 Shake Vigorously Add_Salts->Shake2 Centrifuge1 Centrifuge Shake2->Centrifuge1 Transfer Transfer Aliquot of Acetonitrile Layer Centrifuge1->Transfer dSPE Dispersive SPE Cleanup (dSPE) Transfer->dSPE Shake3 Vortex dSPE->Shake3 Centrifuge2 Centrifuge Shake3->Centrifuge2 Final_Extract Final Extract for LC-MS/MS Analysis Centrifuge2->Final_Extract

Caption: A typical QuEChERS sample preparation workflow for acephate analysis.

  • Homogenization: Homogenize a representative portion of the food sample.

  • Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Spiking: Add a known volume of the this compound internal standard spiking solution to the sample.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute. Add the QuEChERS extraction salts, shake for another minute, and then centrifuge.

  • Cleanup (Dispersive SPE): Transfer an aliquot of the acetonitrile supernatant to a dSPE cleanup tube containing appropriate sorbents. Vortex and centrifuge.

  • Final Extract: The resulting supernatant is the final extract, which can be directly injected into the LC-MS/MS system or diluted if necessary.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient elution to separate acephate from matrix interferences.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Acephate: Select appropriate precursor and product ions (e.g., m/z 184 -> 143).

      • This compound: Select the corresponding precursor and product ions, accounting for the mass shift due to deuterium labeling (e.g., m/z 190 -> 149).

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Acephate184143
This compound190149
Data Analysis and Quantification
  • Calibration Curve: Prepare a calibration curve by plotting the ratio of the peak area of acephate to the peak area of this compound against the concentration of the acephate calibration standards.

  • Quantification: Calculate the peak area ratio of acephate to this compound in the samples. Determine the concentration of acephate in the samples by interpolating from the calibration curve.

Calibration_Logic cluster_standards Calibration Standards cluster_sample Unknown Sample cluster_analysis Analysis & Plotting Std1 Std 1 [Acephate] = C1 [IS] = C_IS LC_MS LC-MS/MS Analysis Std1->LC_MS Std2 Std 2 [Acephate] = C2 [IS] = C_IS Std2->LC_MS StdN Std n [Acephate] = Cn [IS] = C_IS StdN->LC_MS Unknown Sample [Acephate] = ? [IS] = C_IS Unknown->LC_MS Plot Plot (Area_Analyte / Area_IS) vs. [Analyte] LC_MS->Plot Calculate Calculate Plot->Calculate Interpolate Sample Ratio to find [Analyte]

Caption: Logical relationship in internal standard calibration for acephate quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of acephate in various complex matrices. By leveraging the principles of isotope dilution mass spectrometry, this approach effectively mitigates common sources of analytical error, such as matrix effects and sample loss during preparation. The detailed experimental protocol provided herein serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this gold-standard technique, ensuring the generation of high-quality, accurate, and defensible analytical data.

References

Acephate-d6 as a Tracer for Pesticide Uptake, Translocation, and Metabolism in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Acephate-d6, a deuterated internal standard, for studying the dynamics of the organophosphate insecticide acephate in plants. Understanding the uptake, translocation, and metabolism of pesticides is crucial for assessing their efficacy, determining pre-harvest intervals, and ensuring food safety. The use of isotopically labeled compounds like this compound offers a precise method for tracing the fate of the parent compound and its metabolites within plant systems.

Introduction to Acephate and the Role of Isotopic Labeling

Acephate (O,S-Dimethyl acetylphosphoramidothioate) is a systemic organophosphate insecticide used to control a broad spectrum of chewing and sucking insects on various agricultural crops and ornamental plants.[1][2] Its systemic nature means it is absorbed by the plant and translocated to different tissues, providing protection from within.[1] Acephate's primary metabolite, methamidophos, is also an effective insecticide but exhibits higher toxicity.[1][2]

The study of acephate's behavior in plants is critical for regulatory assessment and sustainable agricultural practices. Isotopic labeling, particularly with deuterium (²H), provides a powerful tool for these investigations. This compound, where six hydrogen atoms are replaced by deuterium, is chemically identical to acephate but has a higher mass. This mass difference allows for its unambiguous detection and quantification using mass spectrometry (MS), even in complex plant matrices, distinguishing it from the naturally occurring (unlabeled) acephate. While studies specifically detailing plant uptake of this compound are not abundant in publicly available literature, its use as an internal standard in residue analysis is well-established, and the methodologies are directly transferable to tracer studies. Furthermore, studies utilizing ¹⁴C-labeled acephate provide a strong procedural basis for designing plant uptake and metabolism experiments.

Experimental Design for Plant Uptake Studies Using this compound

A typical experimental workflow for studying the uptake, translocation, and metabolism of this compound in plants involves several key stages, from application to analysis.

G cluster_0 Plant Cultivation & Acclimatization cluster_1 Application of this compound cluster_2 Sample Collection cluster_3 Sample Preparation & Extraction cluster_4 Analytical Quantification A Plant Growth (e.g., hydroponics or soil) B Acclimatization to Experimental Conditions A->B D Application to Plant (e.g., root drench, foliar spray) B->D C Preparation of This compound Solution C->D E Time-Course Sampling (Roots, Stems, Leaves, Fruits) D->E F Homogenization E->F G QuEChERS Extraction F->G H Centrifugation & Cleanup G->H I LC-MS/MS Analysis H->I J Data Processing & Quantification I->J

Figure 1. Experimental workflow for this compound plant uptake studies.

Detailed Experimental Protocols

The following protocols are synthesized from established methods for pesticide residue analysis and metabolism studies in plants.

Plant Material and Growth Conditions
  • Plant Species: Select a relevant plant species (e.g., tomato, maize, lettuce) based on the research objectives.

  • Growth Medium: Plants can be grown hydroponically for precise control over nutrient and pesticide application to the roots, or in soil to simulate field conditions.

  • Environmental Conditions: Maintain controlled environmental conditions (e.g., temperature, humidity, light cycle) in a growth chamber or greenhouse to ensure reproducibility.

  • Acclimatization: Allow plants to acclimatize to the experimental conditions for a period before the application of this compound.

Application of this compound
  • Preparation of Dosing Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or methanol) and dilute it to the desired concentration with water or a nutrient solution. The final concentration should be relevant to typical agricultural application rates.

  • Application Methods:

    • Root Application (Hydroponics): Introduce the this compound solution into the hydroponic medium.

    • Soil Drench: Apply a known volume and concentration of the this compound solution to the soil surface around the base of the plant.

    • Foliar Spray: Uniformly spray the aerial parts of the plant with the this compound solution, often with the addition of a surfactant to improve leaf surface coverage.

Sample Collection and Processing
  • Time-Course Sampling: Collect plant tissues (roots, stems, leaves, and fruits/grains) at various time points post-application (e.g., 0, 1, 3, 7, 14, and 21 days) to study the dynamics of uptake, translocation, and degradation.

  • Sample Handling: At each time point, carefully harvest the different plant parts, wash them with distilled water to remove any surface residues, and blot them dry.

  • Homogenization: Finely chop and homogenize the plant samples to ensure a representative subsample for extraction. Samples can be frozen in liquid nitrogen and ground to a fine powder.

Sample Extraction (Modified QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient procedure for extracting pesticide residues from food and agricultural matrices.

  • Extraction:

    • Weigh 10-15 g of the homogenized plant sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile (with 1% acetic acid for improved stability of some pesticides).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and, for samples with high pigment content, 50 mg C18 or graphitized carbon black (GCB)).

    • Vortex for 30 seconds and centrifuge at high speed for 2-5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis. The extract may be diluted with a suitable solvent if high concentrations are expected.

Analytical Instrumentation and Conditions (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of acephate and its metabolites.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for separation.

    • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate to improve ionization.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 1-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its potential deuterated metabolite (Methamidophos-d6) should be optimized.

    • Internal Standard: For quantitative accuracy, a different isotopically labeled compound (e.g., ¹³C₃-Acephate) can be used as an internal standard if not using this compound as the primary analyte. When this compound is the analyte, a structurally similar compound can be used as an internal standard.

Quantitative Data Presentation

While specific quantitative data for this compound uptake in plants from peer-reviewed literature is limited, the following tables present representative data for unlabeled acephate and its metabolite methamidophos in various crops. These values provide a baseline for what researchers might expect in similar studies with the deuterated analog.

Table 1: Dissipation of Acephate and Formation of Methamidophos in Brinjal (Solanum melongena L.)

Time (Days)Acephate Residue (mg/kg)Methamidophos Residue (mg/kg)
08.610.16
16.820.25
35.030.38
53.210.29
72.150.21
101.480.15
150.890.10

Data adapted from a study on the dissipation of acephate applied at a standard dose.

Table 2: Residues of Acephate and Methamidophos in Okra (Abelmoschus esculentus L.)

Time (Days)Acephate Residue (mg/kg)Methamidophos Residue (mg/kg)
08.440.12
15.980.21
33.760.32
52.110.24
71.050.18
100.430.11
150.150.06

Data adapted from a study on the dissipation of acephate applied at a standard dose.

Table 3: Distribution of Acephate and Methamidophos in Maize Following Root Irrigation

Plant PartAcephate Residue (mg/kg)Methamidophos Residue (mg/kg)
Roots0.13Not specified
Stalks0.11Not specified
Leaves0.47Not specified

Data represents terminal residues and is adapted from a study on acephate absorption in maize.

Metabolic Pathway of Acephate in Plants

The metabolism of organophosphate pesticides like acephate in plants generally involves two phases. Phase I reactions introduce polar functional groups, increasing the water solubility of the compound. Phase II reactions involve the conjugation of the modified pesticide with endogenous molecules, such as sugars or amino acids, to facilitate sequestration or detoxification.

The primary metabolic transformation of acephate in plants is its conversion to methamidophos through the hydrolysis of the N-acetyl group. Both acephate and methamidophos can then undergo further degradation.

G cluster_plant_cell Plant Cell cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Conjugation) cluster_sequestration Sequestration Acephate_d6 This compound Methamidophos_d6 Methamidophos-d6 Acephate_d6->Methamidophos_d6 Hydrolysis Translocation Translocation via Xylem/Phloem Acephate_d6->Translocation Conjugates Conjugated Metabolites (e.g., with glucose) Methamidophos_d6->Conjugates Methamidophos_d6->Translocation Vacuole Vacuolar Sequestration Conjugates->Vacuole Uptake Uptake into Plant Uptake->Acephate_d6

Figure 2. Metabolic pathway of this compound in plants.

Conclusion

The use of this compound as a tracer provides a highly specific and sensitive method for elucidating the fate of acephate in plant systems. By employing the detailed experimental protocols and analytical methods outlined in this guide, researchers can accurately quantify the uptake, translocation, and metabolism of this important insecticide. The data generated from such studies are invaluable for developing safer and more effective pest management strategies, ensuring compliance with regulatory standards, and protecting consumer health. Future research focusing specifically on the application of this compound in plant uptake studies will further refine our understanding of its environmental and physiological behavior.

References

Navigating the Matrix: A Preliminary Technical Guide to the Analysis of Acephate in Soil Using Acephate-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation of acephate, a systemic organophosphate insecticide, in soil matrices. It details the methodologies for extraction, and analysis, emphasizing the use of its deuterated analog, Acephate-d6, as an internal standard for accurate quantification. This document is intended to serve as a valuable resource for professionals in environmental science, analytical chemistry, and toxicology.

Introduction: The Environmental Fate of Acephate

Acephate (O,S-Dimethyl acetylphosphoramidothioate) is a widely used insecticide that, due to its high water solubility, can be mobile in soil and potentially contaminate groundwater.[1][2] Its primary and more toxic metabolite is methamidophos.[2][3] Understanding the persistence and degradation of acephate in soil is crucial for environmental risk assessment. In soil, acephate's degradation is primarily driven by aerobic metabolism and to a lesser extent, photolysis, with a half-life that can range from less than two days in field studies to over 30 days in laboratory settings, depending on the soil type.[4]

This compound, the deuterated form of acephate, is an ideal internal standard for analytical methods due to its similar chemical and physical properties to the parent compound, allowing for precise quantification by compensating for matrix effects and variations in extraction and analysis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and degradation of acephate in soil, compiled from various studies.

Table 1: Acephate Degradation Half-Life in Different Soil Types

Soil TypeHalf-life (DT50) of Acephate (days)Key ConditionsReference
Silt Loam4.5Laboratory, half-saturated moisture
Silt Clay Loam32Laboratory, half-saturated moisture
Loam< 2 (dissipation half-life)Field study
Sand< 2 (dissipation half-life)Field study

Table 2: Analytical Method Performance for Acephate in Soil

Analytical MethodExtraction SolventRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-FPDEthyl Acetate76-102--
GC-MSEthyl Acetate63-99< 0.01 mg/kg-
QuEChERS with GCAcetonitrile76.6-97.30.003 mg/kg0.01 mg/kg
LC-MSEthyl Acetate80-1010.001-0.004 mg/kg0.01 mg/kg

Experimental Protocols

This section details the methodologies for the extraction and analysis of acephate in soil samples using this compound as an internal standard.

Soil Sample Preparation
  • Sample Collection: Collect soil samples from the desired depth using a core sampler.

  • Homogenization: Air-dry the soil samples, remove any large debris (stones, roots), and sieve through a 2 mm mesh to ensure homogeneity.

  • Storage: Store the homogenized soil samples in sealed containers at -20°C until extraction to prevent degradation of the analyte.

Extraction: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis.

  • Sample Weighing: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Spike the sample with a known concentration of this compound solution in acetonitrile.

  • Hydration: Add 10 mL of water to the soil sample and vortex for 1 minute to ensure thorough mixing and hydration.

  • Extraction: Add 10 mL of acetonitrile to the tube. Seal and shake vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). Immediately shake for 1 minute to prevent the formation of salt agglomerates.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Supernatant Collection: Transfer the upper acetonitrile layer to a clean tube.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer: Take a 1 mL aliquot of the acetonitrile extract and transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of Primary Secondary Amine (PSA) sorbent.

  • Vortex and Centrifuge: Vortex the tube for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract for analysis.

Analytical Determination: Gas Chromatography-Mass Spectrometry (GC-MS)
  • instrumentation: A gas chromatograph coupled with a mass spectrometer is used for the separation and detection of acephate and this compound.

  • GC Column: A capillary column suitable for organophosphate pesticide analysis (e.g., DB-5ms) is recommended.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 80°C held for 1 minute, ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for both acephate and this compound.

  • Quantification: The concentration of acephate in the soil sample is determined by comparing the peak area ratio of acephate to the internal standard (this compound) against a calibration curve prepared with known concentrations of acephate and a constant concentration of this compound.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction (QuEChERS) cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis SoilCollection Soil Sample Collection Homogenization Homogenization & Sieving SoilCollection->Homogenization Storage Storage at -20°C Homogenization->Storage Weighing Weigh 10g Soil Storage->Weighing Spiking Spike with this compound Weighing->Spiking Hydration Add Water Spiking->Hydration Extraction Add Acetonitrile & Shake Hydration->Extraction SaltingOut Add MgSO4 & NaCl Extraction->SaltingOut Centrifugation1 Centrifuge SaltingOut->Centrifugation1 Transfer Transfer Supernatant Centrifugation1->Transfer AddSorbent Add MgSO4 & PSA Transfer->AddSorbent Centrifugation2 Vortex & Centrifuge AddSorbent->Centrifugation2 FinalExtract Collect Final Extract Centrifugation2->FinalExtract GCMS GC-MS Analysis FinalExtract->GCMS Quantification Quantification GCMS->Quantification

Caption: Experimental workflow for the analysis of acephate in soil.

degradation_pathway cluster_degradation Degradation in Soil Acephate Acephate AerobicMetabolism Aerobic Metabolism Acephate->AerobicMetabolism Primary Pathway Photolysis Photolysis Acephate->Photolysis Lesser Degree Methamidophos Methamidophos (More Toxic Metabolite) AerobicMetabolism->Methamidophos Photolysis->Methamidophos Mineralization Mineralization (CO2, Biomass) Methamidophos->Mineralization

Caption: Degradation pathway of acephate in soil matrices.

mode_of_action Acephate Acephate (Weak Inhibitor) Methamidophos Methamidophos (Potent Inhibitor) Acephate->Methamidophos Metabolized in Insects AChE Acetylcholinesterase (AChE) Methamidophos->AChE Inhibits Acetylcholine Acetylcholine (Neurotransmitter) AChE->Acetylcholine Normally Breaks Down Receptors Cholinergic Receptors Acetylcholine->Receptors Binds to NervousSystem Continuous Nerve Stimulation Receptors->NervousSystem Leads to

Caption: Mode of action of acephate as an acetylcholinesterase inhibitor.

References

Navigating the Matrix: An In-depth Technical Guide to the Exploratory Analysis of Acephate-d6 in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the detection and quantification of Acephate-d6 in aqueous matrices. Given the widespread use of its non-deuterated counterpart, Acephate, as an organophosphate insecticide, understanding its environmental fate and developing robust analytical methods is of paramount importance. This compound, a deuterated analog, is crucial as an internal standard in isotope dilution mass spectrometry for accurate quantification, minimizing matrix effects and variations in sample preparation.

Acephate is highly soluble in water, which can lead to the contamination of ground and surface water.[1][2] Its primary and more toxic metabolite is methamidophos.[2][3] This guide will detail the necessary experimental protocols, from sample preparation to instrumental analysis, and present the expected quantitative data for method validation.

Data Presentation: Method Performance and Recovery

The following tables summarize key quantitative data for the analysis of Acephate in water samples. As this compound is primarily used as an internal standard, its recovery is intrinsically linked to the recovery of the native compound. The data presented here is for Acephate and serves as the benchmark for method validation when using this compound for isotope dilution analysis.

Table 1: Solid-Phase Extraction (SPE) Performance for Acephate in Water

SPE SorbentSample VolumeElution SolventAverage Recovery (%)Relative Standard Deviation (%)
Oasis HLB≤ 30 mLMethylene Chloride90 - 95< 15
C18250 mLMethanol/Ethyl Acetate (1:1, v/v)85 - 100< 15

Data compiled from multiple studies.[1]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Validation Data for Acephate

ParameterValue
Limit of Detection (LOD)0.001 - 0.282 ng/mL
Limit of Quantification (LOQ)0.01 mg/kg
Linearity (R²)> 0.99
Relative Recoveries~100%

Data is indicative and may vary based on instrumentation and matrix.

Experimental Protocols

A robust and reliable analytical method is essential for the accurate quantification of this compound. The following sections detail the recommended protocols for sample preparation and instrumental analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

Due to the high polarity of Acephate, Solid-Phase Extraction (SPE) is the preferred method for its extraction and preconcentration from water samples.

Materials:

  • Water sample

  • This compound internal standard solution

  • SPE cartridges (Oasis HLB or C18)

  • Methanol (HPLC grade)

  • Methylene chloride (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Deionized water

  • SPE vacuum manifold

  • Nitrogen evaporator

Protocol for Oasis HLB SPE Cartridges:

  • Cartridge Conditioning: Pass 5 mL of methanol through the Oasis HLB cartridge, followed by 5 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Spiking: Fortify the water sample (≤ 30 mL) with a known concentration of this compound internal standard.

  • Sample Loading: Load the spiked water sample onto the conditioned cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-20 minutes.

  • Elution: Elute the analytes with 2 x 3 mL of methylene chloride.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent (e.g., 1 mL of mobile phase for LC-MS analysis).

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the high selectivity and sensitivity required for the analysis of this compound at trace levels.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Typical LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 5 - 10 µL

Typical MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Acephate and this compound. The precursor ion for Acephate is typically m/z 184, and for this compound, it would be m/z 190. Product ions are selected based on fragmentation patterns.

  • Collision Energy and other source parameters: These need to be optimized for the specific instrument and analytes.

Mandatory Visualizations

Acephate Degradation Pathway in Water

The following diagram illustrates the primary degradation pathways of Acephate in an aqueous environment. The main pathway involves the deacetylation to the more toxic metabolite, methamidophos. Further degradation can occur through the cleavage of P-N, P-S, or P-O bonds.

Acephate_Degradation Acephate Acephate Methamidophos Methamidophos Acephate->Methamidophos Deacetylation Metabolite1 O,S-dimethyl phosphorothioate Acephate->Metabolite1 P-N Cleavage Metabolite2 Acetamide Acephate->Metabolite2 P-N Cleavage Metabolite3 Phosphoric Acid Methamidophos->Metabolite3 Further Degradation Metabolite1->Metabolite3 Hydrolysis Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Water_Sample Water Sample Collection Spiking Spike with this compound Internal Standard Water_Sample->Spiking SPE Solid-Phase Extraction (SPE) Spiking->SPE Elution Elution SPE->Elution Evaporation Solvent Evaporation Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification using Isotope Dilution LCMS->Quantification Data_Review Data Review and Reporting Quantification->Data_Review

References

Methodological & Application

GC-MS Analysis of Pesticide Residues in Food Matrices Using Acephate-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the quantitative analysis of multi-class pesticide residues in complex food matrices, such as fruits and vegetables, using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The method employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure, with Acephate-d6 utilized as an internal standard for accurate and reliable quantification.

Introduction

The widespread use of pesticides in agriculture necessitates robust and sensitive analytical methods to monitor their residues in food products, ensuring consumer safety and regulatory compliance. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) has become a cornerstone technique for pesticide residue analysis due to its high selectivity, sensitivity, and ability to analyze a wide range of compounds in a single run.

Matrix effects, caused by co-extracted compounds from the sample matrix, can significantly impact the accuracy and precision of quantitative analysis by causing ion suppression or enhancement in the mass spectrometer. The use of an isotopically labeled internal standard, such as this compound, which has similar chemical properties and chromatographic behavior to the target analytes, is a highly effective strategy to compensate for these matrix effects and potential variations during sample preparation and injection. This protocol details a validated method for the determination of various pesticide residues, leveraging the benefits of this compound for improved data quality.

Experimental Protocol

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Acetone, Toluene (pesticide residue analysis grade)

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium citrate sesquihydrate, Primary Secondary Amine (PSA) sorbent, C18 sorbent, graphitized carbon black (GCB).

  • Standards: Analytical standards of target pesticides, Acephate, and this compound (all >98% purity).

  • Sample Matrix: Blank organic fruits or vegetables (e.g., apples, tomatoes, spinach) confirmed to be free of target pesticides.

Standard and Sample Preparation

2.2.1. Standard Stock Solutions

Prepare individual stock solutions of each pesticide standard and this compound in acetone at a concentration of 1000 µg/mL. Store these stock solutions at -20°C.

2.2.2. Working Standard Solutions

Prepare a mixed pesticide working standard solution by diluting the individual stock solutions in acetonitrile to a final concentration of 10 µg/mL. Prepare a separate working solution of the internal standard, this compound, in acetonitrile at a concentration of 10 µg/mL.

2.2.3. Calibration Standards

Prepare a series of matrix-matched calibration standards by spiking appropriate aliquots of the mixed pesticide working standard solution and a fixed amount of the this compound internal standard solution into blank matrix extracts. Typical calibration levels range from 5 to 500 ng/mL.

2.2.4. Sample Preparation (QuEChERS Method)

  • Homogenization: Homogenize 10 g of the fruit or vegetable sample.

  • Extraction:

    • Place the 10 g homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike with the this compound internal standard solution to a final concentration of 100 ng/g.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of PSA, C18, and MgSO₄. The exact composition of the d-SPE tube may vary depending on the matrix.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract:

    • Collect the supernatant and filter through a 0.22 µm syringe filter into a GC vial for analysis.

GC-MS/MS Analysis

The analysis is performed on a triple quadrupole GC-MS/MS system.

Parameter Condition
Gas Chromatograph
Column HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Inlet Mode Splitless
Inlet Temperature 250°C
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial temperature 70°C (hold 2 min), ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 300°C at 8°C/min (hold 10 min)
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Multiple Reaction Monitoring (MRM)
Collision Gas Argon

Data Presentation

The following table summarizes the quantitative data for a selection of representative pesticides, including their retention times and MRM transitions. The quantification ion is used for calculating the concentration, while the qualification ion serves for confirmation.

PesticideRetention Time (min)Precursor Ion (m/z)Quantitation Ion (m/z)Qualification Ion (m/z)LOD (µg/kg)LOQ (µg/kg)
Dichlorvos5.8185109790.51.5
Acephate 8.9 183 143 95 1.0 3.0
Chlorpyrifos12.1197971990.20.6
Myclobutanil14.5205701250.82.5
Cypermethrin21.21631811651.55.0
Deltamethrin23.81812531742.06.0
This compound (IS) 8.9 189 143 101 --

LOD (Limit of Detection) and LOQ (Limit of Quantification) values are estimates and may vary depending on the matrix and instrument sensitivity.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results sample 1. Sample Homogenization (10g of fruit/vegetable) extraction 2. QuEChERS Extraction (Acetonitrile + Salts + this compound IS) sample->extraction centrifuge1 3. Centrifugation extraction->centrifuge1 cleanup 4. d-SPE Cleanup (PSA/C18/MgSO4) centrifuge1->cleanup centrifuge2 5. Centrifugation cleanup->centrifuge2 filtration 6. Filtration (0.22 µm filter) centrifuge2->filtration gcms 7. GC-MS/MS Analysis (MRM Mode) filtration->gcms data_analysis 8. Data Analysis (Quantification vs. IS) gcms->data_analysis reporting 9. Reporting (Concentration in µg/kg) data_analysis->reporting

Caption: Experimental workflow for GC-MS/MS analysis of pesticide residues.

logical_relationship cluster_quantification Quantitative Accuracy cluster_solution Solution cluster_outcome Outcome matrix_effects Matrix Effects (Ion Suppression/Enhancement) accurate_quantification Accurate and Precise Quantification matrix_effects->accurate_quantification negatively impacts sample_variability Sample Preparation Variability (e.g., recovery loss) sample_variability->accurate_quantification negatively impacts instrument_drift Instrumental Drift instrument_drift->accurate_quantification negatively impacts internal_standard This compound (Internal Standard) internal_standard->matrix_effects compensates for internal_standard->sample_variability compensates for internal_standard->instrument_drift compensates for

Caption: Role of this compound in mitigating analytical challenges.

Application Note: QuEChERS Method for the Determination of Acephate in Agricultural Commodities using Acephate-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acephate is a widely used organophosphate insecticide that is effective against a broad spectrum of pests on various agricultural crops.[1] Due to its systemic nature and potential risks to human health, regulatory bodies worldwide have established maximum residue limits (MRLs) for acephate in food products.[2] Consequently, sensitive and reliable analytical methods are required for the routine monitoring of acephate residues.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular sample preparation technique for the multi-residue analysis of pesticides in food matrices.[3][4][5] This method involves a simple two-step process: an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE). The use of an isotopically labeled internal standard, such as Acephate-d6, is crucial for accurate quantification as it compensates for matrix effects and potential losses during sample preparation and analysis.

This application note provides a detailed protocol for the extraction and cleanup of acephate from agricultural samples using the QuEChERS method, with this compound as the internal standard, prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS).

Experimental Protocols

1. Reagents and Materials

  • Acephate and this compound analytical standards

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge

2. Standard Solution Preparation

Prepare stock solutions of acephate and this compound in acetonitrile at a concentration of 1 mg/mL. From these, prepare a working standard mixture containing acephate at various concentrations and a fixed concentration of this compound (e.g., 50 ng/mL).

3. Sample Preparation (Homogenization)

Homogenize a representative portion of the agricultural commodity (e.g., fruits, vegetables) to obtain a uniform sample. For dry commodities, it may be necessary to add a specific amount of water to rehydrate the sample before homogenization.

4. QuEChERS Extraction and Partitioning

  • Weigh 10 g (or 15 g, depending on the specific QuEChERS version) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 100 µL of the this compound internal standard working solution to the sample.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap the tube and shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes.

5. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing the appropriate sorbents. For many food matrices, a combination of 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 is effective for removing interferences.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at a high speed for 2 minutes.

  • The resulting supernatant is the final extract ready for LC-MS/MS or GC-MS/MS analysis.

Data Presentation

The following table summarizes typical performance data for the QuEChERS method for acephate analysis.

AnalyteMatrixFortification Level (ng/g)Recovery (%)RSD (%)
AcephateFruits1085 - 110< 15
Acephate5090 - 105< 10
Acephate10092 - 108< 10
AcephateVegetables1080 - 115< 15
Acephate5088 - 110< 10
Acephate10090 - 105< 10

Recovery and Relative Standard Deviation (RSD) values are representative and may vary depending on the specific matrix and laboratory conditions.

Mandatory Visualization

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenize Homogenize Agricultural Sample Weigh Weigh 10g of Homogenized Sample Homogenize->Weigh Add_IS Add this compound Internal Standard Weigh->Add_IS Add_ACN Add 10mL Acetonitrile Add_IS->Add_ACN Shake1 Shake Vigorously (1 min) Add_ACN->Shake1 Add_Salts Add QuEChERS Salts Shake1->Add_Salts Shake2 Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge (≥3000 rpm, 5 min) Shake2->Centrifuge1 Transfer Transfer 1mL of Supernatant Centrifuge1->Transfer Upper Acetonitrile Layer Add_dSPE Add to d-SPE Tube (MgSO4, PSA, C18) Transfer->Add_dSPE Vortex Vortex (30 sec) Add_dSPE->Vortex Centrifuge2 Centrifuge (high speed, 2 min) Vortex->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract Supernatant Analysis LC-MS/MS or GC-MS/MS Analysis Final_Extract->Analysis

Caption: QuEChERS experimental workflow for Acephate analysis.

Analyte_IS_Relationship cluster_process Analytical Process Sample_Matrix Sample Matrix (Fruits, Vegetables) Acephate Acephate (Analyte) Sample_Matrix->Acephate QuEChERS QuEChERS (Extraction & Cleanup) Acephate->QuEChERS Acephate_d6 This compound (Internal Standard) Acephate_d6->QuEChERS Quantification Accurate Quantification LC_MS_MS LC-MS/MS Analysis QuEChERS->LC_MS_MS Potential for loss and matrix effects LC_MS_MS->Quantification Ratio of Analyte to IS

Caption: Role of this compound as an internal standard.

References

Application Note: Solid-Phase Extraction Protocol for the Quantification of Acephate and its Deuterated Internal Standard, Acephate-d6

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Acephate is a widely used organophosphate insecticide for crop protection. Due to its potential risks to human health and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for Acephate in various food commodities.[1] Accurate and sensitive analytical methods are crucial for monitoring these residue levels. Solid-phase extraction (SPE) has become a preferred method for the cleanup and pre-concentration of Acephate from complex matrices prior to chromatographic analysis.[1][2] The use of a stable isotope-labeled internal standard, such as Acephate-d6, is highly recommended to ensure the accuracy and reliability of quantitative analysis by compensating for matrix effects and variations during sample preparation and analysis. This application note provides a detailed solid-phase extraction protocol for the simultaneous determination of Acephate and this compound in vegetable matrices, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the performance data for the solid-phase extraction method for Acephate. While specific data for this compound is not detailed in the public literature, its recovery is expected to be comparable to that of the unlabeled Acephate due to their similar chemical properties. The primary role of the internal standard is to correct for any variations in the analytical process.

AnalyteMatrixSPE SorbentRecovery (%)LOQ (µg/kg)LOD (µg/kg)Analytical Method
AcephateVegetablesC1881-110%1 - 101 - 5LC-MS/MS
AcephateWaterOasis HLB90-95%1.0-GC-MS
AcephateBulk Form-99.4-100.6%0.04 µg/mL0.015 µg/mLHPLC

Experimental Protocol

This protocol outlines the solid-phase extraction procedure for isolating Acephate and this compound from a vegetable matrix.

1. Materials and Reagents:

  • Acephate analytical standard

  • This compound internal standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid, 88%

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • SPE Cartridges: C18 (500 mg, 6 mL)

  • Centrifuge tubes, 50 mL

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

2. Sample Preparation and Extraction:

  • Homogenize a representative 10 g sample of the vegetable matrix.

  • Transfer the homogenized sample to a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Spike the sample with an appropriate amount of this compound internal standard solution.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

  • Collect the acetonitrile supernatant for the SPE cleanup.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the cartridge.[2] Do not allow the cartridge to dry out.

  • Loading: Load the acetonitrile extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.[2]

  • Drying: Dry the cartridge under vacuum for 10-20 minutes to remove excess water.

  • Elution: Elute the analytes from the cartridge with 6 mL of a methanol/ethyl acetate (1:1, v/v) mixture into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

The final extract is then analyzed by a validated LC-MS/MS method for the quantification of Acephate and this compound. The use of an isotopically labeled internal standard allows for accurate quantification by isotope dilution.

Experimental Workflow Diagram

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Homogenization 1. Homogenize 10g Vegetable Sample Extraction 2. Add 10mL ACN, Spike with this compound, add MgSO4 and NaCl Homogenization->Extraction Vortex 3. Vortex 1 min Extraction->Vortex Centrifuge 4. Centrifuge 5 min Vortex->Centrifuge Collect 5. Collect Supernatant Centrifuge->Collect Condition 6. Condition C18 Cartridge (Methanol, Water) Collect->Condition Load 7. Load Extract Condition->Load Wash 8. Wash with Water Load->Wash Dry 9. Dry Cartridge Wash->Dry Elute 10. Elute with Methanol/Ethyl Acetate Dry->Elute Evaporate 11. Evaporate to Dryness Elute->Evaporate Reconstitute 12. Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS 13. LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for the solid-phase extraction of Acephate.

References

Application Notes and Protocols for Acephate-d6 Sample Preparation in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the extraction and cleanup of Acephate-d6 from various food matrices. The methodologies outlined are based on established techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE), ensuring high recovery and reproducibility for subsequent analysis by chromatographic techniques like GC-MS/MS or LC-MS/MS.

This compound, a deuterated analog of the organophosphorus insecticide acephate, is commonly used as an internal standard in analytical testing. Its chemical and physical properties are nearly identical to those of acephate, allowing it to mimic the behavior of the target analyte during sample preparation and analysis. This mimicry is crucial for correcting potential analyte losses during extraction and for compensating for matrix effects, which can suppress or enhance the analytical signal. Therefore, the recovery and performance data for acephate are considered directly applicable to this compound.

Quantitative Data Summary

The following tables summarize the performance of different sample preparation methods for acephate in various food matrices. This data serves as a strong indicator of the expected performance for this compound.

Table 1: Recovery of Acephate in Various Food Matrices using the QuEChERS Method

Food MatrixSpiking Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)
Brinjal (Eggplant)0.0197.333.3
Brinjal (Eggplant)0.0592.565.8
Brinjal (Eggplant)0.188.457.2
Okra0.0195.674.1
Okra0.0590.126.5
Okra0.185.788.9
TomatoNot Specified98.35 - 99.09< 2
Canned PeachNot Specified69 - 125< 20
PakchoiNot Specified>90< 5

Data compiled from multiple sources, including studies on brinjal, okra, tomato, and pakchoi.[1][2][3]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Acephate

Food MatrixLOD (mg/kg)LOQ (mg/kg)
Brinjal (Eggplant)0.0030.01
Okra0.0030.01
TomatoNot SpecifiedNot Specified
General Fruits & Vegetables-< 0.01

Data compiled from various analytical studies.[1]

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food. It involves a two-step process: extraction with an organic solvent and partitioning with salts, followed by a cleanup step using dispersive solid-phase extraction (dSPE). Two common variations of the QuEChERS method are the AOAC Official Method 2007.01 and the European EN 15662 method.

This method utilizes acetate buffering to improve the recovery of pH-dependent pesticides.

Materials:

  • Homogenized food sample

  • 50 mL centrifuge tubes with screw caps

  • Acetonitrile (ACN) containing 1% acetic acid

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium acetate (NaOAc), anhydrous

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent (for high-fat matrices)

  • Graphitized carbon black (GCB) (for pigmented matrices)

  • Centrifuge capable of ≥3000 x g

  • Vortex mixer

Procedure:

  • Sample Extraction and Partitioning:

    • Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of acetonitrile containing 1% acetic acid.

    • Add the appropriate amount of this compound internal standard solution.

    • Cap the tube and vortex vigorously for 1 minute.

    • Add 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate.

    • Immediately cap and vortex for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL centrifuge tube containing the appropriate dSPE sorbents.

      • For general food matrices: 150 mg MgSO₄ and 50 mg PSA per mL of extract.

      • For high-fat matrices: 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 per mL of extract.

      • For pigmented matrices: 150 mg MgSO₄, 50 mg PSA, and 7.5-50 mg GCB per mL of extract (the amount of GCB may need optimization).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed (e.g., 10,000 x g) for 2 minutes.

    • The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

This method employs citrate buffering.

Materials:

  • Homogenized food sample

  • 50 mL centrifuge tubes with screw caps

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Sodium citrate tribasic dihydrate

  • Sodium citrate dibasic sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent (for high-fat matrices)

  • Graphitized carbon black (GCB) (for pigmented matrices)

  • Centrifuge capable of ≥3000 x g

  • Vortex mixer

Procedure:

  • Sample Extraction and Partitioning:

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate amount of this compound internal standard solution.

    • Cap the tube and vortex vigorously for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of sodium citrate tribasic dihydrate, and 0.5 g of sodium citrate dibasic sesquihydrate.

    • Immediately cap and vortex for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL centrifuge tube containing the appropriate dSPE sorbents (similar compositions as in the AOAC method).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2 minutes.

    • The resulting supernatant is ready for analysis.

Solid-Phase Extraction (SPE) Method

SPE is a valuable alternative or complementary technique to QuEChERS, especially for cleaner extracts from complex matrices. The choice of sorbent is critical for retaining the polar acephate. Polymeric sorbents like Oasis HLB are often effective.

Materials:

  • SPE cartridges (e.g., Oasis HLB, 60 mg, 3 mL)

  • Sample extract (from an initial solvent extraction, e.g., acetonitrile or ethyl acetate)

  • Methanol (for conditioning)

  • Deionized water (for equilibration)

  • Elution solvent (e.g., ethyl acetate, dichloromethane, or a mixture)

  • SPE vacuum manifold

  • Collection vials

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge.

  • Cartridge Equilibration:

    • Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Dilute the initial sample extract with water to facilitate retention of the polar analyte.

    • Load the diluted extract onto the SPE cartridge at a slow flow rate (1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 10-20 minutes.

  • Elution:

    • Elute the retained this compound with an appropriate organic solvent (e.g., 2 x 3 mL of ethyl acetate).

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for instrumental analysis.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE (dSPE) Cleanup Homogenization 1. Homogenize Food Sample Weighing 2. Weigh 10-15g into Centrifuge Tube Homogenization->Weighing Add_ACN_IS 3. Add Acetonitrile & this compound IS Weighing->Add_ACN_IS Vortex1 4. Vortex Vigorously (1 min) Add_ACN_IS->Vortex1 Add_Salts 5. Add QuEChERS Salts Vortex1->Add_Salts Vortex2 6. Vortex Immediately (1 min) Add_Salts->Vortex2 Centrifuge1 7. Centrifuge (≥3000 x g, 5 min) Vortex2->Centrifuge1 Transfer_Supernatant 8. Transfer Acetonitrile Supernatant Centrifuge1->Transfer_Supernatant Upper Acetonitrile Layer Add_dSPE 9. Add to dSPE Tube (MgSO4, PSA, etc.) Transfer_Supernatant->Add_dSPE Vortex3 10. Vortex (30 sec) Add_dSPE->Vortex3 Centrifuge2 11. Centrifuge (High Speed, 2 min) Vortex3->Centrifuge2 Analysis 12. Analyze Supernatant (GC-MS/MS or LC-MS/MS) Centrifuge2->Analysis Clean Extract

Caption: QuEChERS Workflow for this compound Analysis.

SPE_Workflow cluster_preparation SPE Cartridge Preparation cluster_extraction_cleanup Extraction & Cleanup cluster_post_extraction Post-Elution Processing Conditioning 1. Condition with Methanol Equilibration 2. Equilibrate with Water Conditioning->Equilibration Sample_Loading 3. Load Diluted Sample Extract Equilibration->Sample_Loading Washing 4. Wash with Water Sample_Loading->Washing Drying 5. Dry Cartridge under Vacuum Washing->Drying Elution 6. Elute with Organic Solvent Drying->Elution Evaporation 7. Evaporate Eluate to Dryness Elution->Evaporation Reconstitution 8. Reconstitute in Suitable Solvent Evaporation->Reconstitution Analysis 9. Analyze (GC-MS/MS or LC-MS/MS) Reconstitution->Analysis

Caption: Solid-Phase Extraction (SPE) Workflow.

References

Application Note: Quantitative Analysis of Acephate Residues in Fruits and Vegetables using Isotope Dilution LC-MS/MS with Acephate-d6

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acephate is a broad-spectrum organophosphate insecticide used to control a variety of pests on agricultural crops, including fruits and vegetables.[1][2] Due to its potential health risks, regulatory bodies worldwide have established maximum residue limits (MRLs) for acephate in food products.[3] Accurate and reliable analytical methods are crucial for monitoring these residues to ensure food safety. This application note details a robust and sensitive method for the determination of acephate in fruit and vegetable matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[4][5] The use of a stable isotope-labeled internal standard, Acephate-d6, provides high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Experimental Protocols

1. Materials and Reagents

  • Standards: Acephate (≥98% purity), this compound (isotopic purity ≥99%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade)

  • Reagents: Formic acid (ACS grade), Ammonium acetate, Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate

  • QuEChERS Extraction Kits: Containing 50 mL centrifuge tubes with pre-weighed salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate)

  • Dispersive Solid-Phase Extraction (dSPE) Kits: Containing 2 mL or 15 mL centrifuge tubes with appropriate sorbents (e.g., 150 mg MgSO₄, 25 mg Primary Secondary Amine (PSA), 25 mg C18)

  • Equipment: High-speed homogenizer, centrifuge, vortex mixer, analytical balance, LC-MS/MS system

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Acephate and this compound, respectively, in 10 mL of acetonitrile to prepare individual stock solutions. Store at -20°C.

  • Intermediate Standard Solution (10 µg/mL): Dilute the stock solutions with acetonitrile to prepare an intermediate solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the intermediate solution with acetonitrile to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.

3. Sample Preparation (QuEChERS Protocol)

  • Homogenization: Chop the fruit or vegetable sample into small pieces and homogenize using a high-speed blender to obtain a uniform paste. For dry samples like raisins, add a specific amount of deionized water before homogenization to ensure efficient extraction.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salt packet.

    • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a dSPE cleanup tube containing MgSO₄, PSA, and C18.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Final Extract:

    • Transfer the supernatant to an autosampler vial.

    • For LC-MS/MS analysis, the extract can be injected directly or diluted with the initial mobile phase to improve peak shape for early eluting compounds like acephate.

4. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 5 mM Ammonium acetate and 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in methanol

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 1-5 µL

    • Column Temperature: 40°C

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Source Parameters: Optimized for the specific instrument, including gas temperature, gas flow, and capillary voltage.

Quantitative Data

The following tables summarize the expected performance of the method for acephate analysis.

Table 1: LC-MS/MS MRM Transitions for Acephate and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Acephate 184.0143.0 (Quantifier)1050
184.095.0 (Qualifier)2050
This compound 190.0149.01050

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Table 2: Method Validation Data for Acephate in Various Matrices

ParameterResult
Linearity Range 1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.003 - 0.015 mg/kg
Limit of Quantification (LOQ) 0.01 - 0.04 mg/kg
Recovery (at 0.1 mg/kg) 85 - 110%
Precision (%RSD, n=6) < 15%

Table 3: Representative Recovery Data for Acephate in Fruits and Vegetables

MatrixSpiking Level (mg/kg)Average Recovery (%)% RSD
Tomato 0.05926.8
0.5955.2
Spinach 0.05888.1
0.5916.5
Apple 0.05965.9
0.5984.3
Grapes 0.05947.2
0.5975.5

Experimental Workflow Diagram

Acephate_Analysis_Workflow Sample Fruit/Vegetable Sample Homogenize Homogenization Sample->Homogenize Weigh Weigh 10g of Sample Homogenize->Weigh Spike Add this compound Internal Standard Weigh->Spike Extract Add Acetonitrile & QuEChERS Salts Spike->Extract Shake_Centrifuge1 Shake & Centrifuge Extract->Shake_Centrifuge1 Supernatant1 Collect Acetonitrile Supernatant Shake_Centrifuge1->Supernatant1 dSPE dSPE Cleanup (PSA, C18, MgSO4) Supernatant1->dSPE Shake_Centrifuge2 Vortex & Centrifuge dSPE->Shake_Centrifuge2 Supernatant2 Collect Final Extract Shake_Centrifuge2->Supernatant2 LCMS LC-MS/MS Analysis Supernatant2->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for Acephate Residue Analysis.

The described method, combining QuEChERS sample preparation with isotope dilution LC-MS/MS, offers a highly effective approach for the routine monitoring of acephate residues in a variety of fruit and vegetable matrices. The use of this compound as an internal standard ensures high accuracy and mitigates the influence of matrix effects, leading to reliable quantification at levels relevant to regulatory MRLs. This protocol provides a robust framework for food safety laboratories and researchers in the field of pesticide residue analysis.

References

Application of Acephate-d6 in Monitoring Water Contamination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acephate is a widely used organophosphate insecticide for agricultural and non-agricultural purposes. Due to its high water solubility, it has the potential to contaminate surface and groundwater, posing risks to environmental and human health.[1] Accurate and sensitive monitoring of acephate in water sources is therefore crucial. The use of a stable isotope-labeled internal standard, such as Acephate-d6, is the gold standard for quantitative analysis by mass spectrometry. This internal standard mimics the chemical behavior of the native acephate during sample preparation and analysis, correcting for matrix effects and variations in instrument response, thus ensuring high accuracy and precision.[2] This document provides detailed application notes and protocols for the use of this compound in the analysis of acephate in water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique for precise quantification. It involves adding a known amount of an isotopically enriched standard (e.g., this compound) to a sample. This "internal standard" is chemically identical to the analyte of interest (acephate) but has a different mass due to the presence of heavier isotopes (in this case, deuterium). The internal standard and the native analyte are co-extracted and co-analyzed. By measuring the ratio of the signal from the native analyte to the signal from the internal standard, the concentration of the native analyte in the original sample can be accurately determined, compensating for any losses during sample processing or fluctuations in the mass spectrometer's performance.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) and LC-MS/MS for Trace Level Analysis of Acephate in Water

This protocol is adapted from methodologies described for the analysis of polar pesticides in water.[3][4]

1. Reagents and Materials

  • Acephate and this compound analytical standards

  • Methanol, Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Glass fiber filters (1 µm)

  • Nitrogen gas for evaporation

  • Autosampler vials

2. Sample Preparation and Solid-Phase Extraction (SPE)

  • Collect water samples in clean glass bottles and store at 4°C if not analyzed immediately.

  • Allow samples to equilibrate to room temperature.

  • Filter the water sample through a 1 µm glass fiber filter to remove suspended particles.

  • To a 100 mL aliquot of the filtered water sample, add a known concentration of this compound internal standard (e.g., 100 ng/L).

  • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.

  • Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • After the entire sample has passed through, wash the cartridge with 5 mL of ultrapure water to remove interfering polar compounds.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute the retained analytes with 2 x 4 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), increasing to a high percentage (e.g., 95%) over several minutes to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Acephate: Precursor ion (m/z) 184.0 -> Product ion (m/z) 143.0

      • This compound: Precursor ion (m/z) 190.0 -> Product ion (m/z) 149.0

    • Optimize instrument parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energies for maximum sensitivity.

4. Quantification

  • Prepare a series of calibration standards containing known concentrations of acephate and a constant concentration of this compound.

  • Analyze the calibration standards and the prepared samples by LC-MS/MS.

  • Plot a calibration curve of the ratio of the peak area of acephate to the peak area of this compound against the concentration of acephate.

  • Calculate the concentration of acephate in the samples using the calibration curve.

Data Presentation

The following table summarizes typical performance data for the analysis of acephate in water using an internal standard approach. The values are representative and may vary depending on the specific instrumentation, method, and matrix.

ParameterMethodRecovery (%)LOD (ng/L)LOQ (ng/L)Reference
AcephateSPE-LC-MS/MS90-1101-103-30[4]
AcephateLLE-GC-MS85-10510-5030-150
AcephateSPE-LC-MS/MS95.8 (in tap water)13Not Reported
AcephateSPE-GC-MS90-95Not ReportedNot Reported

LOD: Limit of Detection; LOQ: Limit of Quantification; SPE: Solid-Phase Extraction; LLE: Liquid-Liquid Extraction; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; GC-MS: Gas Chromatography-Mass Spectrometry.

Visualizations

Acephate's Mechanism of Action: Acetylcholinesterase Inhibition

Acephate itself is a weak inhibitor of acetylcholinesterase (AChE). Its primary mechanism of toxicity involves its metabolic conversion to methamidophos, which is a much more potent AChE inhibitor. Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous nerve stimulation, which can result in paralysis and death in insects.

Acephate_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Nerve_Impulse Nerve Impulse ACh_Vesicles Acetylcholine (ACh) Vesicles Nerve_Impulse->ACh_Vesicles triggers release ACh Acetylcholine (ACh) ACh_Vesicles->ACh AChE Acetylcholinesterase (AChE) ACh->AChE is hydrolyzed by ACh_Receptor ACh Receptor ACh->ACh_Receptor binds to Choline + Acetate Choline + Acetate AChE->Choline + Acetate into Acephate Acephate Methamidophos Methamidophos (more potent) Acephate->Methamidophos metabolized to Methamidophos->AChE inhibits Postsynaptic_Impulse Continued Nerve Impulse (Depolarization) ACh_Receptor->Postsynaptic_Impulse activates

Caption: Mechanism of acephate toxicity via acetylcholinesterase inhibition.

Experimental Workflow for Water Analysis

The following diagram illustrates the general workflow for the analysis of acephate in water samples using an internal standard.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample_Collection 1. Water Sample Collection Filtration 2. Filtration Sample_Collection->Filtration Spiking 3. Spiking with This compound (Internal Standard) Filtration->Spiking SPE 4. Solid-Phase Extraction (SPE) Spiking->SPE Elution 5. Elution SPE->Elution Evaporation 6. Evaporation Elution->Evaporation Reconstitution 7. Reconstitution Evaporation->Reconstitution LC_MSMS 8. LC-MS/MS Analysis Reconstitution->LC_MSMS Quantification 9. Quantification using Internal Standard Calibration LC_MSMS->Quantification Reporting 10. Reporting of Results Quantification->Reporting

Caption: General workflow for acephate analysis in water.

References

Acephate-d6 as an Internal Standard for Food Safety Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Acephate-d6 as an internal standard in the quantitative analysis of acephate residues in food matrices. The use of a stable isotope-labeled internal standard like this compound is a critical component of robust analytical methods, ensuring high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Introduction

Acephate is a widely used organophosphate insecticide for controlling biting and sucking insects on a variety of crops.[1] Its presence in food products is strictly regulated due to potential health concerns. The primary mechanism of acephate's toxicity, and that of its more potent metabolite methamidophos, is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2][3] Accurate and reliable analytical methods are therefore crucial for monitoring acephate residues in the food supply to ensure consumer safety.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a prevalent technique for pesticide residue analysis in food.[4] The inclusion of an isotopically labeled internal standard, such as this compound, is best practice to mitigate matrix-induced signal suppression or enhancement, leading to more reliable quantification.

Signaling Pathway: Acetylcholinesterase Inhibition

Acephate's primary mode of action involves the disruption of the normal cholinergic signaling pathway. Acephate itself is a weak inhibitor of acetylcholinesterase (AChE). However, it is metabolized to methamidophos, which is a potent inhibitor of AChE. The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, resulting in continuous nerve stimulation, which can lead to paralysis and death in insects.

Acephate_Mode_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibition Inhibition by Acephate/Methamidophos Action_Potential Action Potential Arrives ACh_Vesicles Acetylcholine (ACh) Vesicles Action_Potential->ACh_Vesicles Triggers release ACh ACh ACh_Vesicles->ACh Releases AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breaks down into Signal_Transmission Signal Transmission ACh_Receptor->Signal_Transmission Initiates Acephate Acephate Methamidophos Methamidophos (active metabolite) Acephate->Methamidophos Metabolized to Methamidophos->AChE Inhibits

Caption: Acephate's mechanism of action: inhibition of acetylcholinesterase.

Experimental Workflow for Acephate Analysis

The general workflow for the analysis of acephate residues in food samples using this compound as an internal standard involves sample preparation (extraction and cleanup), followed by instrumental analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Homogenization 1. Sample Homogenization (e.g., vegetables, fruits) Spiking 2. Spiking with This compound Internal Standard Homogenization->Spiking Extraction 3. QuEChERS Extraction (Acetonitrile) Spiking->Extraction Cleanup 4. Dispersive SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup Final_Extract 5. Final Extract Cleanup->Final_Extract LCMS 6. LC-MS/MS Analysis Final_Extract->LCMS Data_Processing 7. Data Processing and Quantification LCMS->Data_Processing Final_Result 8. Final Result (mg/kg) Data_Processing->Final_Result

Caption: General workflow for acephate residue analysis in food.

Quantitative Data Summary

The use of an internal standard is crucial for achieving accurate and precise quantification. The following table summarizes typical performance data for methods analyzing acephate in various food matrices. While specific data for this compound is not always detailed in literature, the use of such isotopically labeled standards generally results in high recovery and good precision.

MatrixMethodFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (mg/kg)
Cabbage and GrapesLC-MS0.01 and 0.580-101<110.01
Animal and Fishery ProductsLC-MS0.0571.4-98.4≤14.1Not Reported
Fruits and VegetablesGC-MS/MS & LC-MS/MS0.005 - 1.070-120<200.005 - 0.01
Apple-blueberry sauce, peas, limesLC-MS/MS & GC-MS0.05 - 1.0~98~10Not Reported

Detailed Experimental Protocols

Reagents and Materials
  • Acephate analytical standard

  • This compound internal standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (LC-MS grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (50 mL)

  • Syringe filters (0.22 µm)

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve acephate and this compound in acetonitrile to prepare individual stock solutions.

  • Intermediate Standard Solutions: Prepare working standard solutions of acephate at various concentrations by diluting the stock solution with acetonitrile.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., 1 µg/mL) for spiking into samples.

Sample Preparation (QuEChERS Method)

This protocol is a general guideline and may need optimization for specific matrices.

  • Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) until a uniform consistency is achieved.

  • Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add a specified amount of water to rehydrate before proceeding.

  • Internal Standard Spiking: Add a known volume (e.g., 100 µL) of the this compound internal standard spiking solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Cap the tube tightly and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a dSPE tube containing PSA, C18, and anhydrous MgSO₄. The amount and type of sorbent may vary depending on the matrix (e.g., higher amounts for samples with high fat or pigment content).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The extract may be diluted with water or mobile phase to improve chromatographic peak shape for early eluting compounds like acephate.

LC-MS/MS Analysis
  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

  • Chromatographic Conditions (Typical):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium formate to improve ionization.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • Acephate: Precursor ion (m/z) -> Product ion(s) (m/z)

      • This compound: Precursor ion (m/z) -> Product ion(s) (m/z) (Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.)

Data Analysis and Quantification
  • Generate a calibration curve by plotting the peak area ratio of acephate to this compound against the concentration of the calibration standards.

  • Quantify the amount of acephate in the samples by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.

  • Calculate the final concentration of acephate in the original food sample, taking into account the initial sample weight and any dilution factors.

Conclusion

The use of this compound as an internal standard in conjunction with the QuEChERS extraction method and LC-MS/MS analysis provides a highly accurate, precise, and reliable approach for the quantification of acephate residues in diverse food matrices. This methodology is essential for regulatory monitoring and ensuring food safety. The detailed protocols and information provided herein serve as a valuable resource for researchers and analytical scientists in the field of food safety and pesticide analysis.

References

Application Note: Quantitative Analysis of Acephate in Animal Tissues using Acephate-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acephate is a widely used organophosphate insecticide for controlling a broad spectrum of pests in agriculture and horticulture. Its potential accumulation in animal tissues raises concerns for food safety and human health. Consequently, robust and sensitive analytical methods are imperative for the accurate quantification of acephate residues in various animal-derived food products. This application note details a comprehensive and validated method for the quantitative analysis of acephate in different animal tissues. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure high accuracy and precision, Acephate-d6 is utilized as an internal standard to compensate for matrix effects and variations during sample preparation and analysis. This method is intended for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and drug development.

Principle

The methodology is based on the extraction of acephate from homogenized animal tissue using acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (d-SPE). The stable isotopically labeled internal standard, this compound, is added at the beginning of the sample preparation process to correct for any analyte loss during extraction and to account for matrix-induced signal suppression or enhancement during LC-MS/MS analysis. The quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank matrix extract.

Materials and Reagents

  • Acephate (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • QuEChERS extraction salt packets and d-SPE tubes

  • Blank animal tissues (muscle, liver, kidney, fat)

Equipment

  • High-speed homogenizer

  • Centrifuge (capable of 4000 rpm and refrigeration)

  • Vortex mixer

  • Analytical balance

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Acephate and this compound in 10 mL of acetonitrile, respectively.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with acetonitrile to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL): Prepare a spiking solution of this compound at a concentration of 100 ng/mL in acetonitrile.

Sample Preparation (QuEChERS Method)
  • Homogenization: Weigh 2 g (± 0.05 g) of the homogenized animal tissue sample into a 50 mL polypropylene centrifuge tube. For high-fat tissues, a larger sample size of up to 5 g may be used.

  • Internal Standard Spiking: Add 100 µL of the 100 ng/mL this compound internal standard spiking solution to each sample, resulting in a final concentration of 5 ng/g.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tubes at 4000 rpm for 5 minutes at 4°C.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tubes at 4000 rpm for 5 minutes.

  • Filtration and Analysis: Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient Program:

      Time (min) % B
      0.0 5
      1.0 5
      5.0 95
      7.0 95
      7.1 5

      | 10.0 | 5 |

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • Capillary Voltage: 3.0 kV

    • MRM Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      Acephate 184.0 143.0 (Quantifier) 10
      184.0 95.0 (Qualifier) 20

      | this compound | 190.0 | 149.0 | 10 |

Data Presentation

The quantitative data for the analysis of acephate in various animal tissues using the described method are summarized in the table below. The results demonstrate good recovery and precision across different matrices and fortification levels.

MatrixFortification Level (ng/g)Recovery (%)RSD (%)LOD (ng/g)LOQ (ng/g)
Muscle 1095.24.80.51.5
5098.13.5
10099.52.1
Liver 1092.86.20.82.5
5096.54.1
10097.93.3
Kidney 1094.15.50.62.0
5097.33.9
10098.62.8
Fat 1088.98.11.03.0
5091.56.5
10093.25.4

RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Animal Tissue Sample homogenize Homogenization sample->homogenize spike Spike with this compound homogenize->spike extract Acetonitrile Extraction (QuEChERS Salts) spike->extract centrifuge1 Centrifugation extract->centrifuge1 dspe Dispersive SPE Cleanup (PSA, C18, MgSO4) centrifuge1->dspe centrifuge2 Centrifugation dspe->centrifuge2 final_extract Final Extract centrifuge2->final_extract lcms LC-MS/MS System final_extract->lcms data_acquisition Data Acquisition (MRM) lcms->data_acquisition integration Peak Integration data_acquisition->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for the quantitative analysis of Acephate.

internal_standard_principle cluster_process Analytical Process cluster_compounds Compounds cluster_quantification Quantification sample_prep Sample Preparation (Extraction, Cleanup) lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis peak_ratio Peak Area Ratio (Acephate / this compound) lcms_analysis->peak_ratio acephate Acephate (Analyte) acephate->sample_prep acephate_d6 This compound (Internal Standard) acephate_d6->sample_prep calibration_curve Calibration Curve peak_ratio->calibration_curve final_concentration Accurate Concentration calibration_curve->final_concentration

Caption: Principle of internal standard for accurate quantification.

Conclusion

The described method provides a reliable and robust approach for the quantitative determination of acephate in various animal tissues. The use of a stable isotope-labeled internal standard, this compound, coupled with the efficient QuEChERS sample preparation and sensitive LC-MS/MS detection, ensures high accuracy, precision, and minimal matrix effects. This application note serves as a valuable resource for laboratories involved in routine monitoring of pesticide residues in food products of animal origin.

Application Note: High-Throughput Analysis of Acephate and Acephate-d6 in Environmental Samples using Triple Quadrupole MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of acephate and its deuterated internal standard, acephate-d6, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a triple quadrupole instrument. The described protocol, including Multiple Reaction Monitoring (MRM) transitions, is suitable for the analysis of acephate in complex matrices such as agricultural products and environmental water samples. The method demonstrates excellent linearity, accuracy, and precision, meeting the requirements for regulatory monitoring and food safety testing.

Introduction

Acephate is a widely used organophosphate insecticide for controlling a broad spectrum of pests on agricultural crops and in residential settings.[1] Due to its systemic nature and water solubility, acephate and its more toxic metabolite, methamidophos, can potentially contaminate food and water sources.[1][2] Consequently, sensitive and selective analytical methods are crucial for monitoring its residues to ensure environmental protection and food safety. Triple quadrupole mass spectrometry operating in MRM mode offers high selectivity and sensitivity for the quantification of trace-level contaminants in complex matrices.[3][4] This application note provides a comprehensive protocol for the determination of acephate, utilizing this compound as an internal standard to ensure high accuracy and precision.

Experimental

Materials and Reagents
  • Acephate and this compound analytical standards

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • QuEChERS extraction salts and cleanup tubes (e.g., containing PSA and MgSO₄)

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradients

  • Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

Standard Preparation

Stock solutions of acephate and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution in a suitable solvent mixture (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Sample Preparation (QuEChERS Protocol)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended for sample extraction from solid matrices like fruits and vegetables.

  • Homogenization: Homogenize a representative portion of the sample.

  • Extraction: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. Add an appropriate volume of water (for dry samples) and the internal standard solution. Add 15 mL of acetonitrile containing 1% acetic acid.

  • Salting Out: Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tubes at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dispersive SPE (dSPE) cleanup tube containing primary secondary amine (PSA) sorbent and MgSO₄.

  • Final Centrifugation: Vortex for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.

  • Dilution: The supernatant is ready for dilution and injection into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
ColumnC18, 100 x 2.1 mm, 1.8 µm
Mobile Phase A5 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B5 mM Ammonium Formate in Methanol with 0.1% Formic Acid
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions

Mass Spectrometry Conditions

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature500 °C
Desolvation Gas Flow1000 L/hr
Collision GasArgon
MRM Transitions

The following table summarizes the optimized MRM transitions for acephate and this compound. The most intense transition is typically used for quantification, while the second is used for confirmation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Purpose
Acephate 184.0143.01050Quantifier
184.095.02050Qualifier
This compound 190.0149.01050Quantifier
190.098.02050Qualifier

Results and Discussion

The developed LC-MS/MS method provides excellent chromatographic separation and sensitive detection of acephate. The use of a deuterated internal standard, this compound, effectively compensates for matrix effects and variations in instrument response, leading to high precision and accuracy.

Linearity, LOD, and LOQ

The method demonstrated excellent linearity over a concentration range of 0.1 to 200 ng/mL, with a correlation coefficient (R²) greater than 0.99. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be in the low µg/kg range, which is well below the maximum residue limits (MRLs) set by most regulatory agencies. For many pesticides, LOQs can range from 0.5 to 20 µg/kg.

ParameterAcephate
Linearity (R²)> 0.999
LOD (µg/kg)~0.5
LOQ (µg/kg)~1.5
Recovery and Precision

The recovery of acephate from various spiked matrices was consistently within the acceptable range of 70-120%, with a relative standard deviation (RSD) of less than 15%. This indicates that the QuEChERS extraction and cleanup procedure is efficient and reproducible for the analysis of acephate in complex samples.

Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Sample Homogenized Sample Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 Cleanup Dispersive SPE Cleanup (PSA + MgSO4) Centrifuge1->Cleanup Centrifuge2 Centrifugation Cleanup->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract LC_System Liquid Chromatography (C18 Column) Final_Extract->LC_System Injection MS_System Triple Quadrupole MS (ESI+) LC_System->MS_System Data_Acquisition MRM Data Acquisition MS_System->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification MRM_Transitions cluster_acephate Acephate cluster_acephate_d6 This compound (Internal Standard) Precursor_Ace Precursor Ion [M+H]+ = 184.0 Product_Ace_Q Product Ion (Quantifier) 143.0 Precursor_Ace->Product_Ace_Q Collision Product_Ace_C Product Ion (Qualifier) 95.0 Precursor_Ace->Product_Ace_C Collision Precursor_d6 Precursor Ion [M+H]+ = 190.0 Product_d6_Q Product Ion (Quantifier) 149.0 Precursor_d6->Product_d6_Q Collision Product_d6_C Product Ion (Qualifier) 98.0 Precursor_d6->Product_d6_C Collision

References

Troubleshooting & Optimization

Minimizing ion suppression of Acephate-d6 signal in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of the Acephate-d6 signal in LC-MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

Ion suppression is a type of matrix effect that occurs during LC-MS/MS analysis. It is the reduction in the ionization efficiency of a target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3][4] This can lead to decreased signal intensity, poor sensitivity, and inaccurate quantification.[2]

Q2: How does using this compound as an internal standard help with ion suppression?

This compound is a stable isotope-labeled internal standard (SIL-IS) for Acephate. Because it is structurally almost identical to the analyte of interest (Acephate), it has nearly the same physicochemical properties and, therefore, co-elutes during chromatographic separation. As a result, both Acephate and this compound experience similar degrees of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.

Q3: What are the common causes of ion suppression for this compound?

The primary causes of ion suppression for this compound are co-eluting matrix components from the sample, such as salts, phospholipids, proteins, and other endogenous or exogenous substances. High concentrations of the analyte or other compounds can also lead to competition for ionization in the electrospray ionization (ESI) source. The choice of mobile phase additives and the overall cleanliness of the LC-MS/MS system can also play a role.

Troubleshooting Guides

Issue 1: Significant Ion Suppression is Still Observed Despite Using this compound

  • Possible Cause 1: Overly Complex or "Dirty" Sample Matrix.

    • Troubleshooting Step: Enhance your sample preparation protocol. If you are using a simple protein precipitation method, consider incorporating a more rigorous cleanup technique such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a broader range of interfering compounds.

  • Possible Cause 2: Co-elution of a Highly Suppressive Compound.

    • Troubleshooting Step: Adjust your chromatographic method to improve the separation of this compound from the interfering peak. This can be achieved by modifying the mobile phase gradient, changing the organic solvent, or trying a column with a different chemistry (e.g., UPLC/UHPLC columns for better resolution).

  • Possible Cause 3: Incorrect Internal Standard Concentration.

    • Troubleshooting Step: Ensure the concentration of this compound is appropriate for the expected analyte concentration range. It should be high enough for a stable signal but not so high that it causes detector saturation.

Issue 2: Poor Peak Shape or Low Signal Intensity for Both Acephate and this compound

  • Possible Cause 1: Suboptimal Mobile Phase pH.

    • Troubleshooting Step: The pH of the mobile phase can affect the ionization efficiency of Acephate. Experiment with different pH values to find the optimal condition for signal intensity and peak shape.

  • Possible Cause 2: Inefficient Ionization Source Parameters.

    • Troubleshooting Step: Optimize the ion source parameters, such as capillary voltage, gas flow, and desolvation temperature, for this compound.

  • Possible Cause 3: Sample Solvent Effects.

    • Troubleshooting Step: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause peak distortion for early eluting compounds like Acephate. Try to match the sample solvent to the initial mobile phase conditions or reduce the injection volume.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect for this compound

Sample Preparation MethodMatrixAverage Matrix Effect (%)*Relative Standard Deviation (%)
Protein PrecipitationHuman Plasma-4515
Liquid-Liquid Extraction (LLE)Human Plasma-208
Solid-Phase Extraction (SPE)Human Plasma-105
QuEChERSRice-3012
QuEChERS with dSPE CleanupRice-156

*Matrix Effect (%) is calculated as ((Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent) x 100. A negative value indicates ion suppression.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

  • Sample Pre-treatment: To 200 µL of human plasma, add a known concentration of this compound working solution. Vortex mix the sample.

  • Cartridge Conditioning: Condition a strong cation exchange (SCX) SPE cartridge.

  • Sample Loading: Load the plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interfering components.

  • Elution: Elute Acephate and this compound from the cartridge with a suitable elution solvent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

Protocol 2: LC-MS/MS Analysis of this compound

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, then return to initial conditions and equilibrate for 3 min.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: Precursor Ion (m/z) > Product Ion (m/z) (Specific values to be optimized on the instrument).

    • Ion Source Parameters: Optimize capillary voltage, nebulizing gas pressure, and desolvation temperature for maximum signal.

Visualizations

IonSuppressionWorkflow start Start: Poor this compound Signal check_is 1. Evaluate Internal Standard (IS) - Correct concentration? - Degradation? start->check_is is_ok IS Signal OK check_is->is_ok Yes is_not_ok IS Signal Issue check_is->is_not_ok No infusion_exp 2. Perform Post-Column Infusion - Identify suppression zones is_ok->infusion_exp fix_is Prepare Fresh IS Adjust Concentration is_not_ok->fix_is fix_is->check_is suppression_present Suppression Detected infusion_exp->suppression_present optimize_chrom 3. Optimize Chromatography - Modify gradient - Change column suppression_present->optimize_chrom chrom_improved Separation Improved? optimize_chrom->chrom_improved improve_sp 4. Enhance Sample Prep - Use SPE or LLE - Dilute sample chrom_improved->improve_sp No end_ok Analysis Optimized chrom_improved->end_ok Yes sp_improved Signal Improved? improve_sp->sp_improved sp_improved->end_ok Yes end_nok Further Investigation Needed sp_improved->end_nok No

Caption: Workflow for troubleshooting ion suppression of this compound.

SIL_IS_Mechanism cluster_source Ion Source cluster_detector Mass Spectrometer analyte Acephate ionization Ionization Process analyte->ionization is This compound (IS) is->ionization matrix Matrix Interferences matrix->ionization Suppresses signal_analyte Suppressed Analyte Signal ionization->signal_analyte signal_is Suppressed IS Signal ionization->signal_is calculation Ratio Calculation (Analyte Signal / IS Signal) signal_analyte->calculation signal_is->calculation result Accurate Quantification calculation->result

Caption: How this compound corrects for ion suppression.

References

Addressing matrix effects in Acephate analysis with Acephate-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of acephate, with a focus on mitigating matrix effects using its stable isotope-labeled internal standard, Acephate-d6.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in acephate analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this can lead to either signal suppression (decreased response) or signal enhancement (increased response).[1][2] Acephate, being a polar organophosphate pesticide, is often analyzed in complex biological and food matrices like fruits, vegetables, rice, and urine.[3] These matrices contain numerous endogenous components (sugars, lipids, pigments) that can be co-extracted with acephate and interfere with its ionization in the MS source, leading to inaccurate and unreliable quantification. For example, studies have shown that acephate can exhibit signal enhancement in rice and suppression in carbohydrate-rich matrices.

Q2: What is this compound, and why is it the ideal internal standard?

A2: this compound is a stable isotope-labeled (SIL) version of the acephate molecule, where six hydrogen atoms have been replaced with deuterium atoms. This substitution results in a molecule with a higher mass but nearly identical physicochemical properties to the native acephate. These properties include polarity, solubility, extraction efficiency, and chromatographic retention time. Because it behaves almost identically to the target analyte during sample preparation and analysis, it is considered the "gold standard" for internal standards.

Q3: How does using this compound help correct for matrix effects?

A3: Since this compound has the same chemical and physical properties as acephate, it is affected by matrix interferences in the same way. If the acephate signal is suppressed by 30% in a given sample, the this compound signal will also be suppressed by approximately 30%. Quantification is based on the ratio of the analyte peak area to the internal standard peak area. This ratio remains constant even when both signals are suppressed or enhanced, thus correcting for the variability introduced by the matrix and leading to more accurate and precise results. The use of labeled internal standards like this compound in combination with HPLC-MS/MS provides a high degree of selectivity and precision.

Q4: Besides matrix effects, what other experimental variations can this compound correct for?

A4: this compound can compensate for variations in multiple stages of the analytical workflow. By adding the internal standard at the very beginning of the sample preparation process, it can account for:

  • Variability in Extraction Recovery: Losses of analyte during sample extraction and cleanup steps will be mirrored by losses of the internal standard.

  • Pipetting and Volumetric Errors: Minor inconsistencies in sample or solvent volumes will affect both the analyte and the internal standard equally, leaving their ratio unchanged.

  • Injection Volume Variations: Inconsistent injection volumes into the LC-MS/MS system are corrected because the ratio of the two compounds in the injected aliquot remains constant.

Troubleshooting Guide

Problem: I am observing low or inconsistent analyte recovery even with an internal standard.

  • Possible Cause 1: Inefficient Extraction. Acephate is a highly polar compound, which can make its extraction from certain matrices challenging. Traditional liquid-liquid extraction with non-polar solvents may yield low recovery.

    • Solution: Employ a robust extraction method suitable for polar pesticides, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). Acetonitrile is a commonly used and effective extraction solvent. For matrices with high water content, adding salts like anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) helps to induce phase separation and drive the polar acephate into the organic layer.

  • Possible Cause 2: Analyte Degradation. Acephate can degrade into methamidophos, which is more toxic. This can occur during sample storage or processing.

    • Solution: Ensure samples are stored properly (e.g., frozen) and processed promptly. Keep extracts refrigerated or frozen until analysis. Use this compound to monitor for systemic issues, but be aware that severe degradation can still compromise results.

Problem: My results show significant ion suppression/enhancement despite using this compound.

  • Possible Cause 1: Extremely "Dirty" Matrix. In some cases, the concentration of co-eluting matrix components is so high that it can overwhelm the ion source, leading to non-linear responses or extreme suppression that even a SIL-IS cannot fully compensate for.

    • Solution 1: Dilute the Sample. A simple and effective strategy is to dilute the final extract. This reduces the concentration of interfering matrix components while often keeping the analyte concentration within the instrument's linear range. A 10-fold dilution has been shown to significantly reduce matrix effects for many pesticides.

    • Solution 2: Enhance Sample Cleanup. Improve the cleanup step to remove more interferences. In a QuEChERS workflow, this involves using dispersive solid-phase extraction (dSPE). Common sorbents include PSA (Primary Secondary Amine) to remove fatty acids and sugars, C18 to remove non-polar interferences, and Graphitized Carbon Black (GCB) to remove pigments.

  • Possible Cause 2: Chromatographic Co-elution. The analyte and the bulk of the matrix components are eluting from the LC column at the same time.

    • Solution: Adjust the chromatographic conditions to separate the acephate peak from the main region of ion suppression. This can be achieved by modifying the mobile phase gradient, changing the column chemistry (e.g., from C18 to a phenyl-hexyl), or adjusting the flow rate. A post-column infusion experiment can be performed to identify the specific retention time windows where ion suppression occurs.

Problem: I am observing poor peak shape (tailing, splitting) for acephate.

  • Possible Cause: Analyte Interaction with LC System. As an organophosphate, acephate can interact with active metal sites (e.g., stainless steel) in the HPLC column hardware, frits, and tubing. This interaction can lead to peak tailing and loss of signal.

    • Solution: Consider using a metal-free or PEEK-lined HPLC column and system components. These are designed to minimize analyte-metal interactions and can dramatically improve peak shape and recovery for chelating compounds like organophosphates. Also, ensure the mobile phase is appropriate and that the column is not contaminated or degraded.

Data and Experimental Protocols

Quantifying Matrix Effects

The impact of the matrix can be quantified by comparing the slope of a calibration curve prepared in a clean solvent against the slope of a curve prepared in a blank matrix extract.

Matrix Effect (%) = [ (Slope in Matrix / Slope in Solvent) - 1 ] * 100

  • A value of 0% indicates no matrix effect.

  • A negative value (e.g., -40%) indicates ion suppression.

  • A positive value (e.g., +30%) indicates ion enhancement.

Table 1: Example of Acephate Matrix Effects in Different Food Matrices

MatrixAnalyteMatrix Effect (%)Type of EffectReference
RiceAcephate> 20%Enhancement
TomatoAcephate< ±20% (with dilution)Acceptable
DatesAcephate-14%Suppression
OkraAcephateNo significant effect reported with validated methodN/A
Experimental Protocol: QuEChERS Extraction for Acephate in Plant-Based Matrices

This protocol describes a general modified QuEChERS procedure for extracting acephate from a high-water-content sample (e.g., tomato, cucumber).

1. Sample Homogenization:

  • Weigh 10-15 g of a representative, homogenized sample into a 50 mL polypropylene centrifuge tube.

2. Internal Standard Spiking:

  • Add a known amount of this compound working solution (e.g., 100 µL of a 10 µg/mL solution) directly to the sample homogenate.

3. Extraction:

  • Add 10 mL of acetonitrile to the tube.
  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.
  • Add the QuEChERS extraction salts (commonly a pouch containing 4 g MgSO₄ and 1 g NaCl).
  • Immediately cap and shake vigorously for 1 minute. The MgSO₄ absorbs water and promotes partitioning.
  • Centrifuge the tube at ≥3000 rpm for 5 minutes.

4. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Carefully transfer a portion of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL dSPE tube. The dSPE tube should contain appropriate sorbents for the matrix (e.g., 900 mg MgSO₄ and 150 mg PSA for general cleanup).
  • Cap the dSPE tube and vortex for 30 seconds.
  • Centrifuge at ≥3000 rpm for 5 minutes.

5. Final Extract Preparation:

  • Transfer an aliquot of the cleaned supernatant (e.g., 1 mL) to an autosampler vial.
  • The extract is now ready for LC-MS/MS analysis. If necessary, it can be evaporated and reconstituted in the mobile phase.

Visualizations

G cluster_prep Sample Preparation cluster_cleanup Extract Cleanup Sample 1. Homogenize 10g Sample Spike 2. Spike with This compound Sample->Spike Extract 3. Add Acetonitrile & QuEChERS Salts Spike->Extract Centrifuge1 4. Shake & Centrifuge Extract->Centrifuge1 Transfer 5. Transfer Supernatant Centrifuge1->Transfer dSPE 6. Add to dSPE Tube (PSA + MgSO4) Transfer->dSPE Centrifuge2 7. Vortex & Centrifuge dSPE->Centrifuge2 Analysis 8. Transfer to Vial for LC-MS/MS Analysis Centrifuge2->Analysis

Caption: Experimental workflow for QuEChERS extraction with internal standard spiking.

G cluster_source MS Ion Source (ESI) cluster_process Ionization Process Droplet Charged Droplet from LC Evaporation Solvent Evaporation Droplet->Evaporation Analyte Acephate Ions (Analyte) Detector Mass Analyzer Analyte->Detector Signal Matrix Matrix Molecules (Interference) Ionization Analyte Ionization Matrix->Ionization Competes for charge, hinders evaporation Evaporation->Ionization Ionization->Analyte

Caption: Mechanism of ion suppression in the Electrospray Ionization (ESI) source.

G cluster_problem The Problem: Signal Variability cluster_solution The Solution: Internal Standard Ratio Sample1 Sample A (Low Matrix Effect) Acephate Signal = 1000 Result Inaccurate Result: Sample B appears to have 50% less analyte Sample1->Result Sample2 Sample B (High Matrix Effect) Acephate Signal = 500 Sample2->Result IS_Sample1 Sample A with IS Acephate Signal = 1000 This compound Signal = 2000 Ratio (A/IS) = 0.5 Correct_Result Accurate Result: Quantification based on the stable ratio (0.5) IS_Sample1->Correct_Result IS_Sample2 Sample B with IS Acephate Signal = 500 This compound Signal = 1000 Ratio (A/IS) = 0.5 IS_Sample2->Correct_Result

References

Improving peak shape for Acephate and its internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of acephate and its internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for acephate in HPLC analysis?

Poor peak shape for acephate in High-Performance Liquid Chromatography (HPLC) often manifests as peak tailing, fronting, splitting, or broadening. The primary causes can be categorized as follows:

  • Column-Related Issues: Degradation of the stationary phase, contamination from the sample matrix, a void at the column inlet, or the use of an inappropriate column can all lead to distorted peaks.[1]

  • Mobile Phase Issues: An incorrect pH, improper buffer concentration, or an unsuitable solvent-to-water ratio can significantly impact peak shape. The pH of the mobile phase is particularly critical for acephate's stability and retention.[1]

  • System and Hardware Issues: Excessive extra-column volume (e.g., long tubing), partially clogged frits, or temperature fluctuations can cause peak broadening.[1]

  • Sample-Related Issues: Overloading the column by injecting too much sample (mass overload) or poor solubility of the sample in the mobile phase are common culprits for peak distortion.[1]

Q2: My acephate peak is tailing. What are the likely causes and how can I fix it?

Peak tailing for acephate is often due to secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups on the silica packing material.[1] Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.8-3.0) with an additive like formic or phosphoric acid can suppress the ionization of silanol groups, minimizing these unwanted interactions.

  • Check for Column Overload: Inject a more diluted sample. If the peak shape improves, the column was likely overloaded.

  • Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities in the sample that might create active sites and lead to tailing.

  • Evaluate the Column: The column may be degraded. Consider flushing it according to the manufacturer's instructions or replacing it with a new, high-purity, end-capped column to reduce surface silanol activity.

Q3: Why is my acephate peak fronting?

Peak fronting is typically a sign of column overload or poor sample solubility.

  • Reduce Sample Concentration: The most common cause is injecting a sample that is too concentrated. Dilute the sample and re-inject.

  • Solvent Mismatch: Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the mobile phase.

Q4: I am observing split or shoulder peaks for acephate. What should I do?

Split peaks usually indicate a disruption in the sample path, often at the head of the column.

  • Check for a Blocked Frit: A partially blocked inlet frit on the column can cause uneven sample flow. Try back-flushing the column to dislodge any particulates.

  • Inspect for Column Voids: A void or channel in the packing material at the column inlet can cause the sample band to split. This often requires column replacement.

  • Ensure Proper Fittings: Poorly installed tubing or fittings can create void volumes, leading to peak distortion.

Q5: What are the key considerations when selecting an internal standard for acephate analysis?

An ideal internal standard (IS) should be a compound that is chemically similar to the analyte but is not present in the sample. For mass spectrometry-based methods, a stable isotope-labeled (SIL) version of acephate is the best choice as it has nearly identical chemical and physical properties. If a SIL IS is not available, a structurally similar compound with a close retention time to acephate can be used. Other important criteria include:

  • Chemical Stability: The IS should be stable throughout the sample preparation and analysis process.

  • Purity: The internal standard should be of high purity to avoid introducing interfering peaks.

  • Resolution: It should be well-resolved from acephate and other sample components.

  • Non-reactive: The IS should not react with the analyte or any components of the sample matrix.

Troubleshooting Guides

Guide 1: Troubleshooting Poor Peak Shape in HPLC Analysis of Acephate

This guide provides a systematic approach to diagnosing and resolving common peak shape issues for acephate in HPLC.

Observed Problem Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with silanol groups- Lower the mobile phase pH with formic or phosphoric acid. - Use a well-end-capped column.
Column overload- Reduce the injection volume or dilute the sample.
Column contamination- Use a guard column. - Flush or replace the analytical column.
Peak Fronting Column overload- Reduce the injection volume or dilute the sample.
Sample solvent stronger than mobile phase- Dissolve the sample in the mobile phase or a weaker solvent.
Split Peaks Blocked column inlet frit- Back-flush the column.
Void in the column packing- Replace the column.
Incompatible injection solvent- Ensure the sample is dissolved in the mobile phase.
Broad Peaks High dead volume in the system- Use shorter tubing with a smaller internal diameter.
Column aging- Replace the column.
Incorrect flow rate- Optimize the flow rate for better efficiency.
Guide 2: Troubleshooting Internal Standard Peak Shape and Response

This guide focuses on issues related to the internal standard (IS) in your acephate analysis.

Observed Problem Potential Cause Troubleshooting Steps
Poor Peak Shape of IS Co-elution with an interfering peak- Modify the mobile phase or gradient to improve resolution. - If using MS detection, check for isobaric interferences.
Degradation of the IS- Check the purity and stability of the IS. Prepare a fresh stock solution.
Column overload (if IS concentration is too high)- Reduce the concentration of the IS.
Inconsistent IS Peak Area Inaccurate pipetting- Review and verify the procedure for adding the IS to samples and standards.
Matrix effects (ion suppression or enhancement in MS)- Use a stable isotope-labeled IS if possible. - Dilute the sample to minimize matrix effects. - Optimize sample cleanup to remove interfering matrix components.
IS instability in the sample matrix- Investigate the stability of the IS in the specific sample matrix over time.
IS Response Increases with Each Injection Matrix effects from the sample coating the injector or column- Clean the injector port. - Use a guard column and change it frequently. - Improve sample cleanup to remove matrix components.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Acephate

This protocol is a general procedure for the analysis of acephate using HPLC with UV detection.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of water and methanol (e.g., 80:20 v/v). The water can be acidified with a small amount of formic or phosphoric acid to improve peak shape.

    • Flow Rate: 1.0 - 1.2 mL/min

    • Detection Wavelength: 215 nm

    • Injection Volume: 10 - 20 µL

    • Column Temperature: Ambient

  • Sample Preparation:

    • Accurately weigh a portion of the sample.

    • Extract with a suitable solvent (e.g., water, acetonitrile, or ethyl acetate).

    • Vortex or sonicate to ensure complete extraction.

    • Centrifuge and filter the supernatant through a 0.45 µm syringe filter before injection.

    • If using an internal standard, add a known amount to the sample before extraction.

Protocol 2: Gas Chromatography (GC) Analysis of Acephate

This protocol outlines a general method for acephate analysis by GC.

  • Instrumentation:

    • Gas chromatograph with a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD)

    • Capillary column suitable for organophosphate pesticide analysis (e.g., DB-17 or equivalent)

  • Chromatographic Conditions:

    • Carrier Gas: Helium or Nitrogen

    • Injector Temperature: 220-250°C

    • Detector Temperature: 250-300°C

    • Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.

    • Injection Mode: Splitless or split, depending on the required sensitivity.

  • Sample Preparation:

    • Extract the sample with an organic solvent such as ethyl acetate or dichloromethane.

    • Perform a cleanup step if necessary, for example, using solid-phase extraction (SPE) with a silica gel column.

    • Concentrate the extract to a final volume.

    • Add an internal standard (e.g., di-isobutyl phthalate) before injection.

Data Presentation

Table 1: HPLC Method Parameters for Acephate Analysis

ParameterValueReference(s)
Column C18 Hypersil BDS (250mm x 4.6 mm, 5.0 µm)
Mobile Phase Water:Methanol (80:20 v/v)
Flow Rate 1.2 mL/min
Detection PDA at 215 nm
Retention Time ~4.8-4.9 min
Tailing Factor ~1.1
Theoretical Plates >3000

Table 2: GC Method Parameters for Acephate Analysis

ParameterValueReference(s)
Column DB-17 capillary column (15 m x 0.53 mm i.d., 1 µm film)
Detector Nitrogen-Phosphorus Detector (NPD)
Injector Mode Splitless
Internal Standard Dipropylphthalate

Mandatory Visualization

Troubleshooting_Workflow start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_all_peaks Affects All Peaks? start->check_all_peaks system_issue System/Hardware Issue check_all_peaks->system_issue Yes analyte_issue Analyte-Specific Issue check_all_peaks->analyte_issue No check_frit Check for Blocked Frit system_issue->check_frit frit_ok Frit OK check_frit->frit_ok OK frit_blocked Backflush or Replace Frit check_frit->frit_blocked Blocked check_fittings Check Fittings for Leaks/Voids frit_ok->check_fittings end Peak Shape Improved frit_blocked->end fittings_ok Fittings OK check_fittings->fittings_ok OK fittings_bad Tighten or Replace Fittings check_fittings->fittings_bad Issue Found check_column_void Inspect Column for Voids fittings_ok->check_column_void fittings_bad->end column_ok Column OK check_column_void->column_ok OK column_void Replace Column check_column_void->column_void Void Present column_void->end check_overload Column Overload? analyte_issue->check_overload overload_yes Dilute Sample check_overload->overload_yes Yes overload_no Overload Unlikely check_overload->overload_no No overload_yes->end check_mobile_phase Mobile Phase Issue? overload_no->check_mobile_phase mobile_phase_yes Adjust pH / Buffer check_mobile_phase->mobile_phase_yes Yes mobile_phase_no Mobile Phase OK check_mobile_phase->mobile_phase_no No mobile_phase_yes->end check_secondary_interactions Secondary Interactions? mobile_phase_no->check_secondary_interactions secondary_interactions_yes Use End-Capped Column or Adjust pH check_secondary_interactions->secondary_interactions_yes Yes secondary_interactions_yes->end

Caption: Troubleshooting workflow for poor peak shape in chromatography.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Sample Weighing add_is Add Internal Standard sample->add_is extraction Solvent Extraction add_is->extraction cleanup Cleanup (e.g., SPE) extraction->cleanup concentrate Concentration cleanup->concentrate injection Injection into HPLC/GC concentrate->injection separation Chromatographic Separation injection->separation detection Detection (UV, MS, etc.) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Acephate calibration->quantification

Caption: General experimental workflow for acephate analysis.

References

Acephate-d6 Signal Instability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address signal instability issues encountered during the analysis of Acephate-d6. Unstable signals from deuterated internal standards like this compound can compromise the accuracy and reliability of quantitative analytical methods. This resource offers structured guidance to identify and resolve common underlying causes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of this compound signal instability?

Signal instability for this compound, a deuterated internal standard, can arise from several factors, broadly categorized as chemical degradation, chromatographic issues, or matrix effects. Specifically, these include:

  • pH-dependent degradation: Acephate is susceptible to hydrolysis, particularly under alkaline conditions, which can lead to a loss of signal over time.

  • Isotopic Exchange (H/D Exchange): Deuterium atoms on the this compound molecule can exchange with hydrogen atoms from the solvent or matrix, especially if the labels are in labile positions.[1]

  • Chromatographic Problems: Poor peak shape, such as tailing, fronting, or splitting, can lead to inconsistent integration and, consequently, signal variability.[1] These issues can be caused by interactions with the stationary phase, improper mobile phase composition, or column degradation.[1]

  • Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to variable signal intensity across different samples.[2]

  • Solvent Mismatch: Injecting samples in a solvent that is significantly stronger than the mobile phase can cause peak distortion and instability, especially for early eluting compounds like acephate.[3]

Q2: How does pH affect the stability of this compound?

Acephate, and by extension this compound, is known to be unstable in alkaline solutions. Hydrolysis of the molecule is accelerated as the pH increases. For instance, acephate is hydrolytically stable at pH 5 and 7, but its half-life decreases significantly at pH 9. Therefore, maintaining a neutral to acidic pH in your samples, standards, and mobile phase is crucial for preventing degradation and ensuring signal stability.

Q3: What is H/D exchange and how can it affect my this compound signal?

H/D exchange, or isotopic exchange, is a process where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding environment (e.g., solvent). This can lead to a decrease in the signal of the fully deuterated standard and an increase in the signal of partially deuterated or non-deuterated acephate, compromising the accuracy of quantification. While the deuterium atoms in this compound are generally stable, prolonged exposure to certain conditions, such as highly acidic or basic solutions, or elevated temperatures, could potentially facilitate this exchange.

Q4: Can the purity of the this compound standard impact signal stability?

Yes, the chemical and isotopic purity of the this compound standard is critical. The presence of unlabeled acephate as an impurity can lead to an overestimation of the analyte concentration, especially at low levels. It is essential to use a high-purity standard and to verify its certificate of analysis.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues leading to this compound signal instability.

Guide 1: Investigating and Mitigating Chemical Degradation

If you suspect that this compound is degrading in your samples or standards, follow this guide.

Symptoms:

  • Gradual decrease in this compound signal over a sequence of injections.

  • Lower than expected signal intensity in prepared samples compared to freshly prepared standards.

  • Appearance of unknown degradation product peaks in the chromatogram.

Troubleshooting Workflow:

cluster_0 Troubleshooting Chemical Degradation A Suspected Degradation B Check pH of Samples, Standards & Mobile Phase A->B C Is pH > 7? B->C D Adjust pH to 5-6 using Formic or Acetic Acid C->D Yes F Check Sample/Standard Storage Conditions C->F No E Re-inject and monitor signal D->E I Problem Resolved E->I Stable Signal J Problem Persists E->J Unstable Signal G Are samples stored at room temperature for extended periods? F->G H Store samples at ≤ 4°C or frozen G->H Yes H->E

Figure 1. Workflow for troubleshooting this compound chemical degradation.

Quantitative Data on Acephate Stability:

The stability of acephate is highly dependent on the pH of the solution. The following table summarizes the hydrolytic half-life of acephate at different pH values.

pHTemperature (°C)Half-Life
5Not SpecifiedStable
7Not SpecifiedStable
9Not Specified18 days
Data sourced from PubChem.

Experimental Protocol: pH Stability Study

  • Prepare a series of buffer solutions at pH 5, 7, and 9.

  • Spike this compound into each buffer solution to a known concentration.

  • Incubate the solutions at a controlled temperature (e.g., room temperature or 40°C).

  • Analyze aliquots from each solution at regular time intervals (e.g., 0, 24, 48, 72 hours) using your LC-MS/MS method.

  • Plot the peak area of this compound against time for each pH to determine the rate of degradation.

Guide 2: Diagnosing and Resolving Chromatographic Issues

Poor chromatography is a frequent source of signal instability. This guide will help you improve peak shape and achieve consistent results.

Symptoms:

  • Peak tailing, fronting, or splitting for the this compound peak.

  • Inconsistent peak integration and variable peak areas.

  • Shift in retention time.

Troubleshooting Workflow:

cluster_1 Troubleshooting Chromatographic Issues A Poor Peak Shape Observed B Check for Solvent Mismatch (Sample solvent vs. Mobile phase) A->B C Is sample solvent stronger? B->C D Reconstitute sample in mobile phase or weaker solvent C->D Yes F Check Mobile Phase pH C->F No E Re-inject and evaluate peak shape D->E L Problem Resolved E->L Good Peak Shape M Problem Persists E->M Poor Peak Shape G Is pH appropriate for column and analyte? F->G H Adjust pH (typically acidic for acephate) G->H No I Check Column Health G->I Yes H->E J Is column old or contaminated? I->J K Flush or replace column J->K Yes J->M No K->E

Figure 2. Workflow for diagnosing and resolving chromatographic problems.

Recommended Chromatographic Conditions for Acephate:

ParameterRecommended SettingRationale
Column C18 or similar reversed-phaseGood retention and separation for polar compounds.
Mobile Phase Acetonitrile/Water or Methanol/Water with acidic modifier (e.g., 0.1% formic acid)Acidic pH improves peak shape by suppressing silanol interactions.
Injection Solvent Mobile phase or a weaker solventPrevents peak distortion caused by solvent mismatch.

Experimental Protocol: Optimizing Mobile Phase pH

  • Prepare several mobile phases with varying pH values (e.g., pH 3, 4, 5, 6) using formic or acetic acid.

  • Equilibrate the LC system with each mobile phase for at least 15-20 minutes.

  • Inject a standard solution of this compound.

  • Evaluate the peak shape (tailing factor), retention time, and signal intensity for each pH condition.

  • Select the pH that provides the best peak shape and signal response.

Guide 3: Identifying and Mitigating Matrix Effects

Matrix effects can cause significant signal variability between samples. This guide outlines a procedure to quantify matrix effects and suggests mitigation strategies.

Symptoms:

  • Significant difference in this compound signal between neat standards and matrix-spiked samples.

  • High variability in this compound signal across different sample injections.

  • Poor accuracy and precision in quality control samples.

Troubleshooting Workflow:

cluster_2 Troubleshooting Matrix Effects A Suspected Matrix Effects B Perform Post-Extraction Spike Experiment A->B C Calculate Matrix Effect (%) B->C D Is Matrix Effect significant (>±20%)? C->D E Improve Sample Cleanup (e.g., SPE, LLE) D->E Yes J Problem Mitigated D->J No I Re-evaluate Matrix Effect E->I F Optimize Chromatography to Separate from Interferences F->I G Dilute Sample Extract G->I H Use Matrix-Matched Calibrants H->I I->J Matrix Effect <±20% K Problem Persists I->K Matrix Effect >±20%

Figure 3. Workflow for identifying and mitigating matrix effects.

Quantitative Assessment of Matrix Effects:

The impact of the matrix on the this compound signal can be quantified using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. A matrix effect within ±20% is often considered acceptable.

Illustrative Data on Signal Suppression for a Hypothetical Analyte:

Mitigation StrategySignal Suppression (%)
Protein Precipitation Only60%
Liquid-Liquid Extraction (LLE)30%
Solid-Phase Extraction (SPE)15%
SPE + Optimized Chromatography5%
This data is for illustrative purposes and will vary depending on the analyte, matrix, and experimental conditions.

Experimental Protocol: Quantifying Matrix Effects

  • Prepare three sets of samples:

    • Set A (Neat Solution): this compound in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): A blank matrix sample is extracted, and then this compound is spiked into the final extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): this compound is spiked into a blank matrix sample before the extraction process.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the Matrix Effect (%) using the peak areas from Set A and Set B.

  • Calculate the Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100%.

  • Calculate the Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) x 100%.

By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively diagnose and resolve the root causes of this compound signal instability, leading to more robust and reliable analytical data.

References

Navigating Co-eluting Interferences in Acephate-d6 Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of co-eluting interferences in the analysis of Acephate-d6. Accurate quantification of deuterated internal standards is paramount for reliable analytical results, and this guide offers practical solutions to common issues encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected peaks that co-elute with our this compound internal standard, leading to inaccurate quantification. What are the common causes?

A1: Co-eluting interferences with this compound can arise from several sources:

  • Matrix Effects: Complex sample matrices, such as those from agricultural products or biological samples, contain numerous endogenous compounds.[1][2] These compounds can co-elute with this compound and either suppress or enhance its ionization, leading to inaccurate measurements.[2]

  • Metabolites and Degradation Products: Acephate can degrade into other compounds, with methamidophos being a primary and more toxic metabolite.[3][4] Incomplete separation of these related compounds can lead to overlapping peaks. Other degradation products of acephate that could potentially interfere include acetamide and acetic acid.

  • Isotopic Crosstalk: While uncommon, high concentrations of unlabeled acephate in a sample could potentially contribute a small signal at the mass transition of this compound due to the natural abundance of isotopes.

  • Co-eluting Pesticides: Other pesticides with similar chemical properties and retention times may co-elute with acephate and its deuterated standard.

Q2: How can we confirm if a co-eluting peak is truly interfering with our this compound signal?

A2: To confirm interference, you can perform the following steps:

  • Analyze a Blank Matrix: Inject a blank matrix sample (a sample of the same type as your study samples but without the analyte or internal standard) to check for endogenous peaks at the retention time of this compound.

  • Monitor Multiple MRM Transitions: Monitor more than one multiple reaction monitoring (MRM) transition for both acephate and this compound. An interfering compound is unlikely to produce the same ratio of product ions as the target analyte for all transitions.

  • Vary Chromatographic Conditions: Slightly alter the chromatographic method (e.g., gradient slope, mobile phase composition) to see if the interfering peak can be separated from the this compound peak.

Q3: What are the recommended MRM transitions for Acephate and this compound?

A3: Selecting appropriate MRM transitions is crucial for specificity. Based on available data, here are typical transitions. Note that the precursor ion for this compound will be shifted by the number of deuterium atoms (typically d3 or d6). The product ions may or may not be shifted depending on the location of the deuterium labels.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Acephate184.0143.0This transition corresponds to the loss of the acetyl group.
Acephate184.0136.0This corresponds to the loss of the -SCH3 group.
This compound190.0143.0Predicted transition assuming deuteration on the N-acetyl methyl group and no loss of deuterium in fragmentation.
This compound190.0136.0Predicted transition assuming deuteration on the N-acetyl methyl group and no loss of deuterium in fragmentation.
Methamidophos142.094.0A common metabolite of acephate.
Methamidophos142.0125.0A common metabolite of acephate.

Note: The MRM transitions for this compound are predicted based on the fragmentation of acephate and a mass shift of +6 for the deuterated standard. These should be experimentally confirmed.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution for this compound

Symptoms:

  • Peak tailing, fronting, or splitting for the this compound peak.

  • Inability to chromatographically resolve this compound from a co-eluting interference.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Peak Shape & Resolution start Poor Peak Shape for this compound check_column Inspect Column (Blockages, Voids) start->check_column check_mobile_phase Optimize Mobile Phase (pH, Organic Ratio) start->check_mobile_phase check_sample Evaluate Sample (Concentration, Matrix) start->check_sample backflush Backflush Column check_column->backflush Blockage Suspected replace_column Replace Column check_column->replace_column Void Suspected adjust_ph Adjust Mobile Phase pH check_mobile_phase->adjust_ph modify_gradient Modify Gradient Profile check_mobile_phase->modify_gradient dilute_sample Dilute Sample check_sample->dilute_sample Overload Suspected improve_cleanup Enhance Sample Cleanup check_sample->improve_cleanup Matrix Interference resolved Peak Shape Resolved backflush->resolved replace_column->resolved adjust_ph->resolved modify_gradient->resolved dilute_sample->resolved improve_cleanup->resolved

Caption: Troubleshooting workflow for poor peak shape and resolution.

Issue 2: Inaccurate Quantification of Acephate due to this compound Signal Interference

Symptoms:

  • High variability in the area ratio of Acephate to this compound across a sample batch.

  • Non-linear calibration curves.

  • Inability to meet acceptance criteria for quality control samples.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Inaccurate Quantification start Inaccurate Quantification check_mrm Verify MRM Transitions (Specificity) start->check_mrm check_chromatography Evaluate Chromatography (Co-elution) start->check_chromatography check_matrix_effects Assess Matrix Effects start->check_matrix_effects select_new_mrm Select More Specific MRM Transitions check_mrm->select_new_mrm optimize_lc Optimize LC Method for Better Separation check_chromatography->optimize_lc matrix_matched Use Matrix-Matched Calibrants check_matrix_effects->matrix_matched cleanup Improve Sample Cleanup check_matrix_effects->cleanup resolved Quantification Accurate select_new_mrm->resolved optimize_lc->resolved matrix_matched->resolved cleanup->resolved

Caption: Troubleshooting workflow for inaccurate quantification.

Experimental Protocols

Protocol 1: LC-MS/MS Method for Acephate and this compound Analysis

This protocol outlines a general method for the analysis of acephate and its deuterated internal standard. Optimization will be required based on the specific matrix and instrumentation.

1. Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

2. LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: See table in FAQ Q3. Collision energies and other compound-specific parameters should be optimized.

  • Source Parameters: Optimize based on instrument manufacturer's recommendations (e.g., capillary voltage, source temperature, gas flows).

Protocol 2: Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

This is a widely used method for extracting pesticides from various food matrices.

1. Extraction:

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add an appropriate amount of this compound internal standard.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube.

  • The dSPE tube should contain a sorbent mixture appropriate for the matrix (e.g., 150 mg MgSO₄, 50 mg PSA for general food matrices).

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • The supernatant is ready for LC-MS/MS analysis. It may require dilution with the initial mobile phase to ensure good chromatography for early eluting compounds like acephate.

Data Presentation

Table 1: Common Co-eluting Interferences and Mitigation Strategies
Potential InterferenceCommon SourceMitigation Strategies
Methamidophos Degradation product of acephateOptimize chromatography to achieve baseline separation. Monitor unique MRM transitions for both compounds.
Other Polar Pesticides Co-application in agricultureModify LC gradient to improve separation. Use a column with a different stationary phase chemistry.
Matrix Components Sugars, organic acids, pigments from the sampleEmploy effective sample cleanup (e.g., dSPE with PSA and GCB). Use matrix-matched calibration standards.
Acetamide Degradation product of acephateEnsure good chromatographic separation from the analyte and internal standard.
Table 2: Example LC Gradient for Improved Separation
Time (min)% Mobile Phase B (Acetonitrile w/ 0.1% Formic Acid)
0.05
2.020
8.095
10.095
10.15
12.05

Signaling Pathways and Logical Relationships

G cluster_0 Acephate Degradation and Interference Pathway Acephate Acephate Methamidophos Methamidophos (Co-eluting Metabolite) Acephate->Methamidophos Metabolism/ Degradation Other_Degradation Other Degradation Products (e.g., Acetamide) Acephate->Other_Degradation Degradation LC_MSMS LC-MS/MS Analysis Acephate->LC_MSMS Interference Signal Interference Methamidophos->Interference Other_Degradation->Interference Acephate_d6 This compound (Internal Standard) Acephate_d6->LC_MSMS LC_MSMS->Interference

Caption: Degradation pathway of acephate leading to potential interferences.

References

Technical Support Center: Optimizing Injection Volume for Acephate-d6 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection volume for Acephate-d6 analysis by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions & Troubleshooting

Q1: What is a typical starting injection volume for this compound analysis?

A common starting point for analytical HPLC is an injection volume between 5 to 20 µL.[1] For methods requiring higher sensitivity, such as trace analysis in complex matrices like food or environmental samples, larger volumes may be necessary.[2] However, the optimal volume is highly dependent on the column dimensions, the concentration of this compound in the sample, and the sensitivity of the detector (e.g., MS/MS). A good rule of thumb is to keep the injection volume between 1-5% of the total column volume to avoid significant peak distortion.[3]

Q2: I'm seeing poor peak shape (fronting or tailing) after increasing the injection volume. What's causing this?

Poor peak shape upon increasing injection volume is a common issue that can stem from several factors:

  • Peak Fronting: This is often a classic sign of volume overload , where the injection volume is too large for the column to handle, or mass overload if the sample is too concentrated.[4] It can also occur if the sample solvent is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase. For polar analytes like Acephate, injecting a sample dissolved in a high percentage of organic solvent (like acetonitrile) into a mobile phase with a low initial organic percentage can cause the analyte to travel too quickly at the column inlet, resulting in a fronting peak.

  • Peak Tailing: This is frequently caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on silica-based columns. While less directly related to injection volume, a larger injection mass can exacerbate these interactions. It can also indicate column contamination or degradation.

Q3: My signal intensity is not increasing linearly with a larger injection volume. Why is this happening?

A non-linear response can be due to several factors:

  • Detector Saturation: The most common cause is that the detector is overloaded. If the concentration of this compound is high, a larger injection volume can push the signal beyond the detector's linear dynamic range, leading to flat-topped peaks and inaccurate quantification.

  • Column Overload: As the injection volume and mass increase, the stationary phase can become saturated, leading to peak broadening and fronting. This distortion in peak shape can cause integration algorithms to miscalculate the peak area, resulting in a non-linear response.

  • Solubility Issues: If the sample solvent is not fully compatible with the mobile phase, the analyte may precipitate at the column head upon injection, especially with larger volumes. This leads to poor peak shape and inconsistent results.

Q4: How can I reduce sample carryover when injecting larger volumes of this compound?

Carryover, where remnants of a sample appear in subsequent blank injections, is a critical issue, especially in high-sensitivity analyses. To mitigate this:

  • Optimize Needle Wash: Use a strong, effective wash solvent in your autosampler's wash routine. For polar compounds like this compound, an aqueous/organic mixture, potentially with a pH modifier, may be more effective than 100% organic solvent. Some systems allow for multi-solvent washes, which can be highly effective.

  • Hardware Considerations: Ensure all fittings and tubing are properly seated to eliminate dead volumes where the sample can be trapped. Over time, parts like the injector rotor seal can wear and become a source of carryover.

  • Injection Mode: Avoid overfilling the sample loop, as this can contaminate the system.

  • System Flushes: Implement regular, aggressive flushing of the entire system with a strong solvent to remove any adsorbed residues from the injector, tubing, and column.

Q5: What is the maximum injection volume I can use?

The maximum injection volume is not a fixed number but depends on several factors, primarily the column's internal volume and the strength of the sample solvent relative to the mobile phase. A practical approach is to perform a loading study :

  • Start with a small, reproducible injection volume (e.g., 2 µL).

  • Incrementally increase the injection volume (e.g., 2, 5, 10, 20, 50 µL), making replicate injections at each level.

  • Monitor the peak shape (asymmetry or tailing factor), retention time, and linearity of the peak area.

  • The maximum acceptable volume is the point just before you observe a significant decrease in performance (e.g., peak fronting, loss of resolution, or deviation from linearity).

Data Presentation

Table 1: Effect of Injection Volume on this compound Peak Characteristics

This table illustrates a typical response when performing an injection volume loading study. The goal is to find the volume that maximizes sensitivity without compromising peak integrity.

Injection Volume (µL)Peak Area (Counts)Peak Asymmetry (USP Tailing Factor)Retention Time (min)Observations
2150,5001.054.89Symmetrical peak, good shape
5375,9001.084.89Symmetrical peak, good shape
10751,2001.104.88Symmetrical peak, good shape
201,499,5000.924.85Onset of peak fronting
502,950,0000.754.79Significant peak fronting and broadening

Data are representative and will vary based on specific instrument and method conditions.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Standard

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard: Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 20 µg/mL.

  • Filtration: Filter the working standard through a 0.22 µm syringe filter before placing it in an autosampler vial.

  • Solvent Matching: Crucially, the sample solvent should be as close as possible to the initial mobile phase conditions to ensure good peak shape. If the sample must be dissolved in a stronger solvent, the injection volume should be kept as small as possible.

Protocol 2: Generic HPLC-MS/MS Method for this compound

This protocol provides a starting point for method development.

  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6490 Triple Quadrupole LC/MS or equivalent

  • Column: C18 Hypersil BDS (250mm × 4.6 mm, 5.0 µm) or similar reversed-phase column

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.8 mL/min

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Column Temperature: 30 °C

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MS/MS Transition: (Specific to this compound, requires empirical determination)

Protocol 3: Step-by-Step Guide to Injection Volume Optimization

  • Establish a Stable System: Ensure the HPLC-MS/MS system is equilibrated and demonstrating stable pressure and baseline.

  • Prepare Test Sample: Use a mid-range concentration of your this compound standard, prepared as described in Protocol 1.

  • Create Injection Sequence: Set up a sequence with increasing injection volumes (e.g., 2, 5, 10, 15, 20, 30, 50 µL). Include at least two replicate injections at each volume.

  • Include Blanks: Inject a solvent blank after the highest concentration standard to check for carryover.

  • Data Analysis: For each injection, carefully evaluate:

    • Peak Area: Plot peak area vs. injection volume to check for linearity.

    • Peak Shape: Calculate the USP tailing factor or asymmetry. A value between 0.9 and 1.2 is generally ideal.

    • Retention Time: Note any significant shifts in retention time.

  • Determine Optimal Volume: Select the highest injection volume that maintains excellent peak shape, linear response, and stable retention time.

Mandatory Visualizations

InjectionVolumeTroubleshooting Start Start: Suboptimal Peak or Sensitivity CheckLinearity Is Peak Area vs. Volume Response Linear? Start->CheckLinearity CheckPeakShape Is Peak Shape Good? (Asymmetry ~1.0) CheckLinearity->CheckPeakShape Yes NonLinear Detector Saturation or Mass Overload Suspected CheckLinearity->NonLinear No CheckCarryover Inject Blank After High Conc. Is Carryover Observed? CheckPeakShape->CheckCarryover Yes PoorShape Volume Overload or Solvent Mismatch Suspected CheckPeakShape->PoorShape No ReduceVolume Action: Reduce Injection Volume or Dilute Sample ReduceVolume->Start Re-evaluate CheckSolvent Action: Match Sample Solvent to Initial Mobile Phase CheckSolvent->ReduceVolume OptimizeWash Action: Optimize Autosampler Needle Wash CheckCarryover->OptimizeWash Yes Optimal Result: Optimized Injection Volume CheckCarryover->Optimal No OptimizeWash->Optimal NonLinear->ReduceVolume PoorShape->CheckSolvent

Caption: Troubleshooting workflow for optimizing HPLC injection volume.

InjectionVolumeRelationships InjVol Injection Volume Sensitivity Signal / Sensitivity InjVol->Sensitivity Increases Linearity Linearity InjVol->Linearity Decreases if too high PeakShape Good Peak Shape InjVol->PeakShape Degrades if too high Carryover Carryover Risk InjVol->Carryover Increases Overload Column / Detector Overload InjVol->Overload Increases Risk

Caption: Relationship between injection volume and key analytical parameters.

References

Acephate-d6 in Organic Solvents: A Technical Guide to Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of Acephate-d6 in various organic solvents. Ensuring the integrity of analytical standards is paramount for accurate and reproducible experimental results. This resource offers troubleshooting advice, stability data, and detailed experimental protocols to address common challenges encountered during the handling and storage of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For optimal stability, high-purity, aprotic solvents such as acetonitrile are recommended for preparing stock solutions of this compound. While this compound is soluble in other solvents like acetone and ethanol, acetonitrile is often preferred for its compatibility with chromatographic systems and its lower reactivity.[1][2] It is crucial to use anhydrous solvents to minimize the risk of hydrogen-deuterium (H/D) exchange.

Q2: How should I store my this compound stock and working solutions?

A2: this compound, whether in neat form or in solution, should be stored at low temperatures, with -20°C being the recommended temperature for long-term storage.[3] Solutions should be stored in tightly sealed, amber glass vials to protect from light and prevent solvent evaporation and atmospheric moisture ingress. For short-term storage (a few days), refrigeration at 2-8°C may be adequate.

Q3: My analytical results show a peak corresponding to Methamidophos-d6. What is the likely cause?

A3: Acephate can degrade to methamidophos.[4] The presence of a Methamidophos-d6 peak indicates the degradation of your this compound standard. This can be caused by improper storage conditions, such as elevated temperatures, or the use of non-optimal solvents. To minimize this degradation, ensure solutions are stored at or below -20°C and prepared in high-purity aprotic solvents.

Q4: I am observing a loss of signal intensity for this compound over time. What could be the reason?

A4: A gradual decrease in signal intensity can be attributed to several factors, including chemical degradation to methamidophos or other byproducts, or adsorption to the container surface.[5] Ensure that the storage container is appropriate (e.g., silanized glass vials) and that the storage conditions are optimal. If using protic solvents, although not ideal, be aware of the potential for H/D exchange, which could affect the mass spectrometric signal.

Q5: Can I use protic solvents like methanol to prepare this compound solutions?

A5: While acephate is soluble in ethanol, the use of protic solvents like methanol or ethanol for deuterated standards is generally discouraged for long-term storage due to the risk of hydrogen-deuterium (H/D) exchange. This can compromise the isotopic purity of the standard. If a protic solvent must be used for experimental reasons, it is best to prepare the solution fresh and use it as quickly as possible.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected Peaks in Chromatogram Degradation of this compound to Methamidophos-d6 or other degradation products.- Verify storage conditions (temperature, light protection). - Prepare fresh solutions from a neat standard. - Analyze a freshly prepared standard to confirm peak identity.
Decreased Peak Area/Response - Chemical degradation. - Adsorption to container walls. - Solvent evaporation.- Ensure storage at ≤ -20°C. - Use silanized vials. - Use vials with PTFE-lined caps and ensure a tight seal.
Inconsistent Results - Non-homogenous solution. - Incomplete dissolution of the neat standard. - Contamination of the solvent.- Vortex and/or sonicate the solution thoroughly after preparation. - Visually confirm complete dissolution before use. - Use fresh, high-purity, anhydrous solvents.
Isotopic Dilution (Loss of Deuterium) Hydrogen-Deuterium (H/D) exchange with protic solvents or atmospheric moisture.- Use aprotic, anhydrous solvents. - Store solutions in tightly sealed vials. - Minimize the time solutions are exposed to the atmosphere.

This compound Stability in Organic Solvents

General Stability Observations for Acephate:

  • Acetonitrile: Generally considered a suitable solvent for acephate standards, especially for chromatographic analysis. The stability of some pesticides in acetonitrile can be enhanced by the addition of 0.1% (v/v) acetic acid.

  • Ethyl Acetate: Studies have shown that some organophosphate pesticides with thioether groups can degrade in ethyl acetate.

  • Acetone: Acephate is highly soluble in acetone.

  • Hexane: Acephate has very low solubility in hexane.

The data in the following table is based on the known solubility and general stability of acephate and should be used as a guideline for this compound. It is strongly recommended to perform your own stability checks under your specific experimental conditions.

SolventSolubility of Acephate ( g/100 mL at 20°C)Recommended Storage TemperatureExpected Stability (General Guideline)
AcetonitrileNot specified, but used as a solvent for commercial solutions-20°CGood
Acetone15.1-20°CModerate to Good
Ethanol>10-20°CModerate (Risk of H/D exchange)
Ethyl Acetate3.5-20°CPotentially lower due to possible degradation
Hexane<0.1N/A (due to poor solubility)Poor (due to poor solubility)

Experimental Protocol: Stability Assessment of this compound in Acetonitrile

This protocol outlines a method for evaluating the short-term stability of this compound in acetonitrile at different temperatures.

1. Materials and Reagents:

  • This compound neat standard

  • Anhydrous acetonitrile (HPLC or MS grade)

  • Amber glass autosampler vials with PTFE-lined caps

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • LC-MS/MS or GC-MS system

2. Preparation of Stock and Working Solutions:

  • Allow the neat this compound standard to equilibrate to room temperature before opening.

  • Accurately weigh a sufficient amount of the neat standard and dissolve it in anhydrous acetonitrile to prepare a stock solution of 1 mg/mL.

  • From the stock solution, prepare a working solution of 1 µg/mL in anhydrous acetonitrile.

3. Experimental Setup:

  • Aliquot the 1 µg/mL working solution into multiple amber glass autosampler vials.

  • Divide the vials into three sets for storage at:

    • Room Temperature (~25°C)

    • Refrigerated (4°C)

    • Frozen (-20°C)

  • Analyze one vial from each temperature set immediately (Time 0).

4. Analysis and Data Collection:

  • At specified time points (e.g., 24h, 48h, 72h, 1 week, 2 weeks, 1 month), retrieve one vial from each storage temperature.

  • Allow the refrigerated and frozen samples to equilibrate to room temperature before analysis.

  • Analyze the samples by LC-MS/MS or GC-MS.

  • Record the peak area of this compound and any potential degradation products (e.g., Methamidophos-d6).

5. Data Analysis:

  • Calculate the percentage of the initial this compound remaining at each time point for each temperature.

  • Plot the percentage remaining versus time for each temperature to visualize the degradation profile.

Visualizing the Experimental Workflow

experimental_workflow Workflow for this compound Stability Assessment cluster_prep Solution Preparation cluster_storage Sample Storage cluster_analysis Analysis cluster_data Data Evaluation prep_standard Equilibrate Neat Standard prep_stock Prepare 1 mg/mL Stock Solution in Acetonitrile prep_standard->prep_stock prep_working Prepare 1 µg/mL Working Solution prep_stock->prep_working storage_setup Aliquot into Vials prep_working->storage_setup analysis_t0 Analyze Time 0 Samples prep_working->analysis_t0 storage_rt Room Temperature (25°C) storage_setup->storage_rt storage_fridge Refrigerated (4°C) storage_setup->storage_fridge storage_freezer Frozen (-20°C) storage_setup->storage_freezer analysis_tp Analyze at Subsequent Time Points storage_rt->analysis_tp storage_fridge->analysis_tp storage_freezer->analysis_tp analysis_t0->analysis_tp data_calc Calculate % Remaining analysis_tp->data_calc data_plot Plot Degradation Profile data_calc->data_plot

Caption: Experimental workflow for assessing the stability of this compound.

This guide is intended to provide a starting point for ensuring the quality and reliability of your experimental data when working with this compound. Always refer to the manufacturer's certificate of analysis for specific storage and handling recommendations.

References

Effect of storage conditions on Acephate-d6 standard solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the storage, handling, and use of Acephate-d6 standard solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound standard solutions?

To ensure the long-term stability of this compound standard solutions, they should be stored at or below -20°C in a tightly sealed, amber glass vial to protect from light.[1][2] For short-term storage (a few days), refrigeration at 4°C is acceptable.[3] It is crucial to minimize the frequency of freeze-thaw cycles.

Q2: Which solvent should I use to prepare my this compound working standards?

Acetonitrile and toluene are commonly used and have demonstrated good long-term stability for organophosphorus pesticide standards when stored at low temperatures.[2][4] For gas chromatography (GC) applications, toluene can be a good choice, while for liquid chromatography (LC) applications, acetonitrile is often preferred as it is compatible with typical mobile phases. It is important to use high-purity, pesticide-grade solvents.

Q3: How long can I expect my this compound standard solutions to be stable?

When stored properly at ≤ -20°C, stock solutions of many organophosphorus pesticides in solvents like toluene or acetonitrile have been shown to be stable for several years. However, the stability of working solutions, which are typically at lower concentrations, may be shorter. It is good practice to prepare fresh working standards from the stock solution daily or weekly, depending on the sensitivity of the application.

Q4: My this compound standard is showing a significant degradation product. What is it likely to be?

The primary degradation product of acephate is methamidophos, which is a more potent acetylcholinesterase inhibitor. Acephate degradation is accelerated by alkaline conditions. Therefore, it is critical to avoid basic glassware or solvents.

Q5: Can I use plastic containers to store my this compound standard solutions?

It is strongly recommended to use amber glass containers with Teflon-lined caps for the storage of this compound and other pesticide standard solutions. Plastic containers can be permeable to solvents, leading to changes in concentration, and may also leach plasticizers or other contaminants into the solution, which can interfere with your analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Issue 1: Poor Peak Shape (Tailing) in GC Analysis

Symptoms: The chromatographic peak for this compound is asymmetrical with a pronounced "tail."

Potential Causes:

  • Active Sites in the GC System: Acephate is a polar compound and can interact with active sites (e.g., silanol groups) in the injector liner, column, or connections, leading to peak tailing.

  • Column Contamination: Accumulation of non-volatile matrix components from previous injections can create active sites.

  • Improper Column Installation: A poorly cut column or incorrect installation can create dead volumes.

Troubleshooting Steps:

StepActionRationale
1 Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner. Consider replacing the liner if it has been used for many injections.
2 Perform Inlet Maintenance: Clean the injector port and replace the septum and seals.
3 Condition the GC Column: Bake out the column according to the manufacturer's instructions to remove contaminants.
4 Check Column Installation: Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.
Issue 2: Loss of Sensitivity or No Peak Detected

Symptoms: The signal intensity for this compound is significantly lower than expected, or the peak is absent altogether.

Potential Causes:

  • Degradation of the Standard: The standard solution may have degraded due to improper storage or contamination.

  • Adsorption: this compound may be adsorbing to active sites in the analytical system.

  • Injector Issues: The injector may be discriminating against more polar analytes.

Troubleshooting Steps:

StepActionRationale
1 Prepare a Fresh Working Standard: Prepare a new dilution from your stock solution to rule out degradation of the working standard.
2 Check for System Activity: Inject a known stable compound to verify the overall system performance. If the stable compound also shows low signal, the issue may be with the instrument.
3 Optimize Injection Parameters: For GC, a pulsed splitless injection can help transfer more of the analyte onto the column. For LC, ensure the injection solvent is compatible with the mobile phase.
4 Inspect and Clean the Ion Source (MS): A contaminated ion source can lead to a significant loss in sensitivity.

Data Presentation

The following table provides an estimated stability of this compound standard solutions under various storage conditions. This data is illustrative and based on general knowledge of organophosphorus pesticide stability. For critical applications, it is recommended to perform your own stability studies.

Storage TemperatureSolventConcentrationEstimated Stability (Time to <10% Degradation)
-20°C Toluene1 mg/mL (Stock)> 2 years
Acetonitrile1 mg/mL (Stock)> 2 years
4°C Acetonitrile1 µg/mL (Working)~ 1-2 months
Room Temperature Acetonitrile1 µg/mL (Working)< 1 week

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Standard Solutions

Objective: To prepare accurate and stable stock and working standard solutions of this compound.

Materials:

  • This compound certified reference material

  • High-purity acetonitrile or toluene

  • Class A volumetric flasks (amber glass)

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Allow the this compound certified reference material to equilibrate to room temperature before opening.

  • Accurately weigh a precise amount of the neat standard onto a weighing paper.

  • Quantitatively transfer the weighed standard into a volumetric flask.

  • Dissolve the standard in a small amount of the chosen solvent.

  • Bring the flask to volume with the solvent, cap, and mix thoroughly by inversion. This is your stock solution.

  • To prepare working standards, make serial dilutions of the stock solution using calibrated micropipettes and volumetric flasks.

  • Store all solutions under the recommended conditions.

Protocol 2: Assessment of Standard Solution Stability

Objective: To determine the stability of a prepared this compound working standard solution over time.

Materials:

  • A freshly prepared working standard of this compound.

  • The aged working standard to be tested.

  • LC-MS/MS or GC-MS system.

Procedure:

  • Prepare a new working standard of this compound at the same concentration as the one being tested for stability.

  • Analyze the freshly prepared standard multiple times (e.g., n=5) to establish a baseline response.

  • Analyze the aged standard under the same instrument conditions multiple times (e.g., n=5).

  • Compare the average peak area of the aged standard to the average peak area of the fresh standard.

  • A significant decrease in the peak area (e.g., >10%) may indicate degradation of the standard.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_analysis Analysis cluster_storage Storage start Weigh this compound Standard dissolve Dissolve in Solvent start->dissolve stock Prepare Stock Solution (1 mg/mL) dissolve->stock working Prepare Working Solution (e.g., 1 µg/mL) stock->working store_stock Store Stock at -20°C stock->store_stock inject Inject into GC/LC-MS working->inject store_working Store Working at 4°C or -20°C working->store_working acquire Acquire Data inject->acquire process Process Data (Peak Integration) acquire->process end end process->end Report Results

Caption: Experimental workflow for the preparation and analysis of this compound standard solutions.

troubleshooting_workflow cluster_checks Initial Checks cluster_investigation Systematic Investigation start Analytical Issue Encountered (e.g., Poor Peak Shape, Low Signal) check_standard Prepare Fresh Standard start->check_standard check_blanks Inject Solvent Blank start->check_blanks check_system Check System Suitability start->check_system investigate_inlet Inspect & Clean Inlet check_standard->investigate_inlet If problem persists check_blanks->investigate_inlet If problem persists check_system->investigate_inlet If problem persists investigate_column Check Column Condition investigate_inlet->investigate_column investigate_detector Inspect & Clean Detector/Source investigate_column->investigate_detector solution Problem Resolved investigate_detector->solution

Caption: A logical troubleshooting workflow for common analytical issues with this compound.

References

Technical Support Center: Isotope Dilution Mass Spectrometry of Pesticides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using isotope dilution mass spectrometry (IDMS) for pesticide analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor recovery for pesticides using the QuEChERS method?

Low recovery in QuEChERS extraction can stem from several factors related to the physicochemical properties of the pesticides and the sample matrix. Key causes include:

  • pH-dependent degradation: Some pesticides are susceptible to degradation at certain pH values. For instance, base-sensitive pesticides like captan and folpet may degrade if the sample extract becomes alkaline. Using a buffered QuEChERS method, such as the AOAC 2007.01 (with acetate buffer) or EN 15662 (with citrate buffer), can help maintain a stable pH and improve the recovery of these compounds.[1][2][3]

  • Incomplete extraction from dry matrices: For samples with low water content (e.g., cereals, dried herbs), the extraction efficiency of acetonitrile can be poor. It is crucial to hydrate the sample with water before adding the extraction solvent to ensure the sample is at least 80% hydrated for effective extraction.[3][4]

  • Adsorption to cleanup sorbents: During the dispersive solid-phase extraction (dSPE) cleanup step, certain sorbents can adsorb pesticides, leading to lower recoveries. For example, graphitized carbon black (GCB), which is used to remove pigments, can adsorb planar pesticides. If this is an issue, it is advisable to use a smaller amount of GCB or an alternative sorbent.

  • Volatilization of pesticides: Some volatile pesticides can be lost during sample processing, especially during the solvent evaporation step if performed at elevated temperatures.

Q2: My calibration curve is non-linear. What are the potential causes and how can I address this?

Non-linear calibration curves are a common issue in pesticide analysis and can arise from several sources:

  • Detector saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateauing of the signal and a non-linear response. Diluting the samples and standards to fall within the linear range of the detector is the most straightforward solution.

  • Matrix effects: Co-eluting matrix components can suppress or enhance the ionization of the target analyte, and this effect may not be consistent across the entire concentration range, leading to non-linearity. Using matrix-matched calibration standards or the standard addition method can help to compensate for these effects.

  • Chemical or ionization interferences: Overlapping isotopic signals between the native analyte and the isotopically labeled internal standard can cause non-linearity, especially if the mass difference is small.

  • Inappropriate regression model: Forcing a linear regression on inherently non-linear data will result in a poor fit. In some cases, a quadratic or other non-linear regression model may be more appropriate. However, it is always best to first investigate and address the underlying cause of the non-linearity.

Q3: How do I choose an appropriate isotopically labeled internal standard (ILIS)?

The selection of a suitable ILIS is critical for accurate quantification in IDMS. The ideal ILIS should have the following characteristics:

  • Chemical and physical similarity: The ILIS should be chemically identical to the analyte of interest, ensuring that it has the same extraction efficiency, chromatographic retention time, and ionization response.

  • Sufficient mass difference: The mass of the ILIS should be sufficiently different from the native analyte to avoid mass spectral overlap. A mass difference of at least 3 Da is generally recommended.

  • Isotopic purity: The ILIS should have a high degree of isotopic enrichment to minimize the contribution of the unlabeled species.

  • Stability: The isotopic label should be in a stable position in the molecule to prevent exchange with unlabeled atoms during sample preparation and analysis.

Q4: I am observing significant signal suppression/enhancement. What can I do to minimize these matrix effects?

Matrix effects, the suppression or enhancement of the analyte signal due to co-eluting matrix components, are a major challenge in pesticide residue analysis. Several strategies can be employed to mitigate these effects:

  • Sample cleanup: Employing a thorough cleanup step after extraction is crucial to remove interfering matrix components. Dispersive solid-phase extraction (dSPE) with sorbents like PSA, C18, and GCB is a common approach in the QuEChERS method.

  • Dilution of the extract: Diluting the final sample extract can reduce the concentration of matrix components, thereby lessening their impact on the ionization of the target analyte.

  • Matrix-matched calibration: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples can compensate for matrix effects.

  • Standard addition method: The standard addition method, where known amounts of the analyte are added to the sample, is a powerful technique to correct for matrix effects as the calibration is performed in the presence of the sample matrix.

Troubleshooting Guides

Problem: Inconsistent or Low Analyte Recovery

This is a frequent issue that can significantly impact the accuracy and precision of your results. The following decision tree can help you diagnose and resolve the problem.

Troubleshooting_Recovery Start Low or Inconsistent Recovery Check_Homogenization Is the sample properly homogenized? Start->Check_Homogenization Check_Hydration For dry samples, was water added before extraction? Check_Homogenization->Check_Hydration Yes Solution_Homogenize Action: Improve homogenization. Use cryogenic grinding for volatile analytes. Check_Homogenization->Solution_Homogenize No Check_pH Is the pesticide pH-sensitive? Check_Hydration->Check_pH Yes Solution_Hydrate Action: Add water to dry samples to achieve >80% hydration. Check_Hydration->Solution_Hydrate No Check_Sorbent Is the pesticide planar and is GCB being used for cleanup? Check_pH->Check_Sorbent No Solution_Buffer Action: Use a buffered QuEChERS method (AOAC or EN). Check_pH->Solution_Buffer Yes Check_Shaking Was the sample shaken vigorously after adding solvent and salts? Check_Sorbent->Check_Shaking No Solution_Sorbent Action: Reduce the amount of GCB or use an alternative sorbent. Check_Sorbent->Solution_Sorbent Yes Check_Phase_Separation Was there a clear phase separation after centrifugation? Check_Shaking->Check_Phase_Separation Yes Solution_Shaking Action: Ensure vigorous and adequate shaking time. Check_Shaking->Solution_Shaking No Solution_Centrifuge Action: Increase centrifugation time/speed. Check_Phase_Separation->Solution_Centrifuge No

Caption: Troubleshooting workflow for low or inconsistent analyte recovery.

Problem: Poor Peak Shape or Retention Time Shifts

Issues with chromatography can compromise both qualitative identification and quantitative accuracy.

Troubleshooting_Chromatography Start Poor Peak Shape or RT Shift Check_Solvent_Mismatch Is the final extract solvent stronger than the initial mobile phase? Start->Check_Solvent_Mismatch Check_Column_Condition Is the column old or contaminated? Check_Solvent_Mismatch->Check_Column_Condition No Solution_Dilute Action: Dilute the final extract with the initial mobile phase or water. Check_Solvent_Mismatch->Solution_Dilute Yes Check_Matrix_Overload Is the sample matrix particularly complex? Check_Column_Condition->Check_Matrix_Overload No Solution_Column_Maintenance Action: Flush the column, or replace if necessary. Check_Column_Condition->Solution_Column_Maintenance Yes Check_pH_Mobile_Phase Is the mobile phase pH appropriate for the analytes? Check_Matrix_Overload->Check_pH_Mobile_Phase No Solution_Cleanup Action: Improve sample cleanup or dilute the extract. Check_Matrix_Overload->Solution_Cleanup Yes Solution_Adjust_pH Action: Adjust the mobile phase pH with a suitable buffer. Check_pH_Mobile_Phase->Solution_Adjust_pH No

Caption: Troubleshooting workflow for chromatographic issues.

Data Presentation

Table 1: Common Pesticides and their Commercially Available Isotopically Labeled Internal Standards
PesticideIsotopically Labeled Internal Standard
AtrazineAtrazine-d5
ChlorpyrifosChlorpyrifos-d10
GlyphosateGlyphosate-¹³C₂,¹⁵N
ImidaclopridImidacloprid-d4
MyclobutanilMyclobutanil-d4
PermethrinPermethrin-d6
CarbofuranCarbofuran-d3
MalathionMalathion-d10
MethomylMethomyl-d3
2,4-D2,4-D-¹³C₆

Note: This is not an exhaustive list. Availability may vary by supplier.

Table 2: Matrix Complexity and Recommended Cleanup Strategies
Matrix CategoryExample CommoditiesTypical Matrix EffectsRecommended dSPE Cleanup Sorbents
High Water Content Fruits (Apples, Grapes), Vegetables (Tomatoes, Cucumbers)Low to ModeratePSA, MgSO₄
High Pigment Content Spinach, Carrots, Bell PeppersModerate to HighPSA, MgSO₄, GCB (in small amounts)
High Fat/Oil Content Avocados, Nuts, OilseedsHighPSA, C18, MgSO₄
Dry/High Starch Content Cereals, Flour, Dried BeansModerate to HighPSA, MgSO₄ (requires pre-hydration)
Complex/Difficult Spices, Tea, CoffeeVery HighPSA, C18, GCB, possibly additional cleanup steps

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation (AOAC 2007.01 Method)

This protocol is suitable for a wide range of fruit and vegetable matrices.

  • Homogenization: Homogenize a representative portion of the sample. For samples with low water content, add a sufficient amount of water to ensure at least 80% hydration.

  • Weighing: Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Spiking: Add the isotopically labeled internal standard solution to the sample.

  • Solvent Addition: Add 15 mL of 1% acetic acid in acetonitrile to the centrifuge tube.

  • Shaking: Cap the tube and shake vigorously for 1 minute.

  • Salt Addition: Add the contents of a QuEChERS extraction salt packet for the AOAC 2007.01 method (6 g MgSO₄, 1.5 g NaOAc).

  • Second Shaking: Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • dSPE Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL dSPE cleanup tube containing the appropriate sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and for fatty matrices, 150 mg C18).

  • Final Shake and Centrifugation: Vortex the dSPE tube for 30 seconds and then centrifuge at a high speed (e.g., ≥5000 rcf) for 5 minutes.

  • Final Extract: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Standard Addition Method for Quantification

This method is used to compensate for matrix effects when a suitable blank matrix is not available.

  • Initial Analysis: Analyze the sample extract to obtain an estimated concentration of the target analyte.

  • Aliquoting: Prepare at least four equal aliquots of the sample extract in separate vials.

  • Spiking:

    • Leave the first aliquot unspiked (this is the original sample).

    • Spike the remaining aliquots with increasing known amounts of a standard solution of the analyte. The spiking levels should bracket the estimated concentration (e.g., 0.5x, 1x, 1.5x, and 2x the estimated concentration).

  • Analysis: Analyze all the prepared aliquots by LC-MS/MS under the same conditions.

  • Calibration Curve: Plot the measured peak area (or area ratio to the internal standard) on the y-axis against the concentration of the added standard on the x-axis.

  • Quantification: Determine the concentration of the analyte in the original sample by extrapolating the linear regression line to the x-intercept. The absolute value of the x-intercept is the concentration of the analyte in the sample.

Mandatory Visualization

IDMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenize 1. Sample Homogenization Weigh 2. Weigh Sample Homogenize->Weigh Spike 3. Add Isotopically Labeled Internal Standard Weigh->Spike Extract 4. Solvent Extraction (e.g., Acetonitrile) Spike->Extract Partition 5. Salting-Out Partitioning (e.g., MgSO4, NaCl) Extract->Partition Cleanup 6. Dispersive SPE Cleanup (e.g., PSA, C18, GCB) Partition->Cleanup LC_Separation 7. LC Separation Cleanup->LC_Separation MS_Detection 8. Mass Spectrometry Detection (MS/MS) LC_Separation->MS_Detection Integration 9. Peak Integration (Analyte and ILIS) MS_Detection->Integration Ratio 10. Calculate Area Ratio (Analyte/ILIS) Integration->Ratio Calibration 11. Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Quantification 12. Quantify Analyte Concentration Calibration->Quantification

Caption: General workflow for pesticide analysis using Isotope Dilution Mass Spectrometry.

References

How to correct for isotopic contribution in Acephate-d6 quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Acephate using Acephate-d6 as an internal standard, with a specific focus on correcting for isotopic contributions.

Troubleshooting Guide: Isotopic Contribution Issues

When using a deuterated internal standard like this compound, it is crucial to account for the natural isotopic abundance of the elements in the unlabeled analyte (Acephate). This can lead to a small percentage of the analyte having the same mass-to-charge ratio as the deuterated internal standard, causing interference. This guide will help you identify and resolve such issues.

Issue Potential Cause Solution
Overestimation of Internal Standard (IS) Peak Area in Blank Samples Contribution from the M+6 isotope of native Acephate to the this compound signal.1. Experimentally determine the percentage contribution of unlabeled Acephate to the this compound signal. 2. Apply a mathematical correction to the measured peak areas.
Non-linear Calibration Curve at High Analyte Concentrations The isotopic contribution from the high concentration of unlabeled Acephate becomes significant relative to the fixed concentration of the internal standard.1. Confirm that the isotopic contribution has been correctly determined and subtracted. 2. Consider using a higher concentration of the internal standard if the issue persists, ensuring it remains within the linear range of the detector.
Inaccurate Quantification of Low-Level Samples The isotopic contribution from the analyte may be disproportionately high compared to the low-level analyte signal, leading to significant error if not corrected.Ensure that the correction factor is accurately determined and applied, especially for samples near the limit of quantification (LOQ).
Contribution from Impurities in the Internal Standard The this compound standard may contain a small percentage of unlabeled Acephate.1. Assess the isotopic purity of the this compound standard by analyzing a neat solution. 2. If significant unlabeled Acephate is present, obtain a higher purity standard or calculate and apply a correction factor for this impurity.

Frequently Asked Questions (FAQs)

Q1: What is isotopic contribution and why is it a problem in this compound quantification?

A1: Isotopic contribution, often referred to as isotopic cross-talk, occurs because elements in nature exist as a mixture of isotopes. For Acephate (C₄H₁₀NO₃PS), the presence of naturally occurring heavy isotopes of Carbon (¹³C), Hydrogen (²H), Nitrogen (¹⁵N), Oxygen (¹⁷O, ¹⁸O), and Sulfur (³³S, ³⁴S) means that a small fraction of Acephate molecules will have a mass that is 1, 2, 3, or more mass units higher than the monoisotopic mass. When using this compound as an internal standard, the M+6 isotopologue of unlabeled Acephate can have the same nominal mass as the monoisotopic mass of this compound, leading to an artificially inflated response for the internal standard and consequently, an underestimation of the analyte concentration.

Q2: How do I determine the Multiple Reaction Monitoring (MRM) transitions for Acephate and this compound?

A2: The MRM transitions should be optimized for your specific instrument. However, common transitions are listed below. It is recommended to infuse a standard solution of each compound to determine the most abundant and specific precursor and product ions.

Compound Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier
Acephate184.1143.0125.1
This compound190.1149.0131.1

Note: The MRM transitions for this compound are predicted based on the fragmentation of Acephate and the addition of 6 Daltons. It is crucial to confirm these transitions experimentally on your instrument.

Q3: What is the theoretical isotopic abundance of Acephate?

A3: The theoretical isotopic abundance can be calculated based on the natural abundance of each element in the molecular formula of Acephate (C₄H₁₀NO₃PS).

Isotopologue Relative Abundance (%)
M+0 (Monoisotopic)100.00
M+15.57
M+25.23
M+30.41
M+40.16
M+50.02
M+60.002

These values are calculated based on the natural isotopic abundances and represent the expected relative peak heights in a high-resolution mass spectrum.

Experimental Protocol: Determining Isotopic Contribution

This protocol outlines the steps to experimentally determine the percentage of signal from unlabeled Acephate that contributes to the this compound signal at the respective MRM transitions.

Objective: To calculate the correction factors for isotopic cross-talk between Acephate and this compound.

Materials:

  • Acephate analytical standard

  • This compound internal standard

  • LC-MS grade solvent (e.g., acetonitrile, methanol, water)

  • Calibrated pipettes and vials

Methodology:

  • Prepare Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Acephate and this compound in a suitable solvent to prepare individual 1 mg/mL stock solutions.

  • Prepare Working Solutions:

    • Acephate High Concentration Standard: Prepare a high concentration solution of Acephate (e.g., 1000 ng/mL) in the final analysis solvent. This concentration should be representative of the upper range of your calibration curve.

    • This compound Working Solution: Prepare a solution of this compound at the concentration you will use for your sample analysis (e.g., 100 ng/mL).

  • LC-MS/MS Analysis:

    • Set up your LC-MS/MS method with the optimized MRM transitions for both Acephate and this compound.

    • Inject the "Acephate High Concentration Standard" and monitor both the Acephate and this compound MRM transitions.

    • Inject the "this compound Working Solution" and monitor both the Acephate and this compound MRM transitions.

    • Inject a blank solvent sample to ensure there is no carryover.

  • Data Analysis and Calculation:

    • Contribution of Acephate to this compound (CF_A->IS):

      • From the analysis of the "Acephate High Concentration Standard," measure the peak area of the Acephate quantifier transition (Area_A_in_A) and the peak area at the this compound quantifier transition (Area_IS_in_A).

      • Calculate the contribution factor: CF_A->IS = (Area_IS_in_A / Area_A_in_A) * 100%

    • Contribution of this compound to Acephate (CF_IS->A):

      • From the analysis of the "this compound Working Solution," measure the peak area of the this compound quantifier transition (Area_IS_in_IS) and the peak area at the Acephate quantifier transition (Area_A_in_IS).

      • Calculate the contribution factor: CF_IS->A = (Area_A_in_IS / Area_IS_in_IS) * 100%

Isotopic Contribution Correction: A Worked Example

Once the contribution factors are determined, they can be used to correct the measured peak areas in your samples.

Scenario:

  • CF_A->IS: 0.5% (Experimentally determined contribution of Acephate to the this compound signal)

  • CF_IS->A: 0.2% (Experimentally determined contribution of this compound to the Acephate signal)

Measured Peak Areas in a Sample:

  • Measured Area of Acephate (Area_A_measured): 500,000

  • Measured Area of this compound (Area_IS_measured): 1,000,000

Correction Calculation:

The corrected peak areas can be calculated using the following simultaneous equations:

Area_A_measured = Area_A_corrected + (Area_IS_corrected * (CF_IS->A / 100)) Area_IS_measured = Area_IS_corrected + (Area_A_corrected * (CF_A->IS / 100))

Solving for the corrected areas:

  • Corrected this compound Area (Area_IS_corrected): Area_IS_corrected = (Area_IS_measured - (Area_A_measured * (CF_A->IS / 100))) / (1 - ((CF_A->IS / 100) * (CF_IS->A / 100))) Area_IS_corrected = (1,000,000 - (500,000 * 0.005)) / (1 - (0.005 * 0.002)) Area_IS_corrected = (1,000,000 - 2,500) / (1 - 0.00001) Area_IS_corrected = 997,500 / 0.99999 Area_IS_corrected ≈ 997,510

  • Corrected Acephate Area (Area_A_corrected): Area_A_corrected = Area_A_measured - (Area_IS_corrected * (CF_IS->A / 100)) Area_A_corrected = 500,000 - (997,510 * 0.002) Area_A_corrected = 500,000 - 1,995 Area_A_corrected = 498,005

Corrected Peak Areas:

  • Corrected Area of Acephate: 498,005

  • Corrected Area of this compound: 997,510

These corrected peak areas should then be used to calculate the final concentration of Acephate in the sample.

Workflow for Isotopic Contribution Correction

Isotopic_Correction_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_correction Correction prep_standards Prepare High Concentration Analyte and Working IS Solutions analyze_analyte Analyze High Concentration Analyte (Monitor Both Channels) prep_standards->analyze_analyte analyze_is Analyze Working IS (Monitor Both Channels) prep_standards->analyze_is calc_cf_a_is Calculate Contribution Factor (Analyte to IS) analyze_analyte->calc_cf_a_is calc_cf_is_a Calculate Contribution Factor (IS to Analyte) analyze_is->calc_cf_is_a apply_correction Apply Correction Formulas to Sample Data calc_cf_a_is->apply_correction calc_cf_is_a->apply_correction final_quant Perform Final Quantification apply_correction->final_quant

Technical Support Center: Overcoming Challenges in Acephate-d6 Analysis of Fatty Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of Acephate-d6 in complex fatty food matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing for acephate in fatty food matrices?

A1: The main challenges in analyzing the polar pesticide acephate in fatty foods stem from significant matrix interferences.[1] Co-extraction of lipids can lead to ion suppression or enhancement in LC-MS/MS analysis, impacting accuracy and precision.[2][3] The high fat content can also interfere with the recovery of non-polar pesticides when using methods like QuEChERS.[4] Additionally, acephate's high polarity makes its extraction from aqueous phases challenging with traditional liquid-liquid extraction methods.[5]

Q2: Is the QuEChERS method suitable for fatty food matrices?

A2: The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method can be adapted for fatty matrices, but modifications are necessary. Standard QuEChERS protocols may result in low recoveries for lipophilic pesticides due to the high fat content. The use of acetonitrile as an extraction solvent helps to minimize the co-extraction of fats. Incorporating a dispersive solid-phase extraction (dSPE) cleanup step with sorbents like C18 is crucial for removing lipid co-extractives. For very high-fat samples, a freezing step can also be employed to precipitate and remove lipids.

Q3: What is the role of this compound in the analysis?

A3: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically almost identical to acephate but has a different mass due to the presence of deuterium atoms. Its primary role is to compensate for variations in sample preparation, extraction efficiency, and matrix effects during LC-MS/MS analysis, thereby improving the accuracy and precision of quantification.

Q4: Can this compound be affected by matrix effects differently than native acephate?

A4: Yes, it is possible. While SIL internal standards are designed to co-elute with and behave similarly to the native analyte, slight differences in chromatographic retention times can occur due to the deuterium isotope effect. If this chromatographic separation is significant, the analyte and the internal standard may experience different degrees of ion suppression or enhancement from co-eluting matrix components, which can affect the accuracy of the results.

Q5: What are the best cleanup sorbents for removing fat in acephate analysis?

A5: Several dSPE sorbents are effective for lipid removal in QuEChERS-based methods. Common choices include:

  • C18 (octadecylsilane): Effective for removing non-polar interferences like fats.

  • PSA (Primary Secondary Amine): Removes fatty acids, sugars, and other polar interferences.

  • Z-Sep/Z-Sep+: Zirconia-based sorbents that have a high capacity for retaining lipids.

  • EMR-Lipid: A specialized sorbent designed for enhanced matrix removal of lipids.

The choice of sorbent or combination of sorbents will depend on the specific fatty matrix and the range of pesticides being analyzed.

Troubleshooting Guides

Issue 1: Low Recovery of Acephate and/or this compound
Potential Cause Troubleshooting Steps
Incomplete Extraction Acephate is a polar pesticide. Ensure the use of a polar extraction solvent like acetonitrile. For dry samples, adding water before extraction can improve efficiency.
Lipid Interference High fat content can trap the analytes. Optimize the dSPE cleanup step by increasing the amount of C18 or using a more effective lipid removal sorbent like Z-Sep+ or EMR-Lipid. Consider a freeze-out step post-extraction to precipitate lipids.
Analyte Adsorption Active sites in the GC or LC system can lead to analyte loss. Use analyte protectants in GC analysis and ensure proper passivation of the system.
pH of Extraction The stability and extraction efficiency of some pesticides can be pH-dependent. The use of buffered QuEChERS methods (e.g., with acetate or citrate buffers) can help maintain an optimal pH.
Issue 2: High Matrix Effects (Ion Suppression or Enhancement)
Potential Cause Troubleshooting Steps
Insufficient Cleanup Co-eluting matrix components are a primary cause of matrix effects. Enhance the cleanup procedure by using a combination of dSPE sorbents (e.g., C18 and PSA) or specialized lipid removal products.
Chromatographic Co-elution Matrix components eluting at the same time as acephate and this compound can interfere with ionization. Optimize the LC gradient to improve the separation of the analytes from interfering matrix components.
Differential Matrix Effects on Analyte and IS A slight chromatographic separation between acephate and this compound can lead to different matrix effects. If this is suspected, evaluate the matrix effect for both compounds individually. Adjusting the chromatography to ensure co-elution is critical.
High Sample Concentration Injecting a highly concentrated extract can exacerbate matrix effects. Dilute the final extract with the mobile phase to reduce the concentration of co-extractives injected into the MS system.
Issue 3: Poor Peak Shape and Chromatography
Potential Cause Troubleshooting Steps
Matrix Contamination of LC/GC System Fatty residues can accumulate in the injection port, column, and ion source. Implement a robust cleanup protocol to minimize the amount of fat in the final extract. Regularly clean the ion source and replace the guard column and inlet liner.
Incompatible Solvent for Injection Injecting a solvent that is much stronger than the initial mobile phase can cause peak distortion. Ensure the final extract solvent is compatible with the mobile phase. If necessary, evaporate the extract and reconstitute it in a weaker solvent.
Analyte Degradation Acephate can degrade to the more toxic methamidophos. Ensure samples and extracts are stored properly at low temperatures and analyze them promptly.

Data Presentation

Table 1: Comparison of Cleanup Sorbent Performance for Pesticide Recovery in Edible Oils

Cleanup Sorbent(s)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
PSA + C1870 - 1273.3 - 5.6
EMR-Lipid60 - 120< 20

Note: Recovery ranges are for a broad range of pesticides, including those with properties similar to acephate, in various edible oil matrices.

Table 2: Matrix Effects of Acephate in Different Food Matrices using LC-MS/MS

Food MatrixMatrix Effect (%)Analytical MethodReference
RiceSignal EnhancementLC-MS/MS
Tomato≤ 20 (No Significant Effect)LC-MS/MS
CapsicumSignal SuppressionLC-MS/MS
BrinjalSlight Signal EnhancementLC-MS/MS

Matrix Effect (%) is calculated as [(slope of matrix-matched calibration curve / slope of solvent-only calibration curve) - 1] x 100. A positive value indicates signal enhancement, while a negative value indicates signal suppression.

Experimental Protocols

Modified QuEChERS Protocol for Acephate in High-Fat Matrices (e.g., Edible Oil)
  • Sample Preparation:

    • Weigh 2.5 g of the homogenized oil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • If using an internal standard, add 100 µL of this compound solution at a known concentration.

    • Vortex for 20 minutes.

    • Centrifuge at -5 °C and 4500 rpm for 10 minutes.

    • Collect the supernatant (acetonitrile layer).

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 2.0 mL aliquot of the supernatant to a 15 mL centrifuge tube containing 800 mg MgSO₄ and 40 mg PSA (and optionally 40 mg C18 for higher fat content).

    • Vortex for 3 minutes.

    • Centrifuge at 8000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up supernatant.

    • The extract can be directly analyzed by LC-MS/MS or GC-MS/MS. If necessary, evaporate the solvent and reconstitute in a suitable solvent for injection.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup dSPE Cleanup cluster_analysis Analysis A Weigh 2.5g of fatty food sample B Add 10mL Acetonitrile and this compound (IS) A->B C Vortex for 20 min B->C D Centrifuge at -5°C, 4500 rpm for 10 min C->D E Collect Supernatant D->E F Transfer 2mL Supernatant to tube with MgSO4, PSA, and C18 E->F Extraction G Vortex for 3 min F->G H Centrifuge at 8000 rpm for 5 min G->H I Collect Cleaned-up Supernatant H->I J LC-MS/MS or GC-MS/MS Analysis I->J Injection

Caption: Modified QuEChERS workflow for this compound analysis in fatty matrices.

troubleshooting_logic cluster_problem Problem Identification cluster_solutions Troubleshooting Pathways cluster_outcome Desired Outcome Problem Low Recovery or High Matrix Effect S1 Optimize dSPE Cleanup (e.g., add C18/Z-Sep) Problem->S1 S2 Incorporate Freeze-Out Step Problem->S2 S3 Optimize LC Gradient Problem->S3 S4 Dilute Final Extract Problem->S4 S5 Check for IS/Analyte Chromatographic Shift Problem->S5 Outcome Improved Accuracy and Precision S1->Outcome S2->Outcome S3->Outcome S4->Outcome S5->Outcome

Caption: Troubleshooting logic for common issues in this compound analysis.

References

Reducing signal-to-noise ratio for Acephate-d6 in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acephate-d6 in complex samples. Our goal is to help you reduce the signal-to-noise ratio and improve the accuracy and precision of your analytical results.

Troubleshooting Guides

High background noise and poor signal-to-noise ratios are common challenges when analyzing this compound, a polar organophosphate insecticide, in complex matrices such as food, soil, and biological fluids.[1][2][3] These issues often stem from matrix effects, where co-eluting endogenous components interfere with the ionization of the target analyte.[4][5] This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: High Background Noise in LC-MS/MS Analysis

High background noise can obscure the analyte signal, leading to poor sensitivity and inaccurate quantification.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Contaminants in solvents can lead to high background noise.
Dirty Instrument Components Regularly clean the ion source, capillary, and other components of the mass spectrometer. Contamination can build up from sample residues and mobile phase impurities. Consider performing a "steam cleaning" of the LC/MSD system overnight to improve the signal-to-noise level.
Improper Mobile Phase Additives Use high-quality additives at the lowest effective concentration. Microbial growth or impurities in additives can increase background noise.
System Contamination Flush the entire LC system, including the column, with a strong solvent mixture to remove any accumulated contaminants. Injecting system suitability test samples regularly can help identify contamination issues early.
Nebulization Problems Check the nebulizer spray for consistency. An inconsistent spray can lead to high background noise that is not chemical in nature.
Issue 2: Poor Peak Shape and Tailing

Poor chromatography can lead to broad, tailing peaks, which reduces resolution and makes accurate integration difficult.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Column Contamination or Degradation Use a guard column to protect the analytical column from strongly retained matrix components. If peak shape degrades, try flushing the column or replacing it.
Inappropriate Mobile Phase pH For polar compounds like Acephate, the mobile phase pH can significantly impact peak shape. Ensure the pH is appropriate for the analyte and column chemistry.
Gradient Inconsistencies Problems with gradient mixing can lead to distorted peaks. Ensure the gradient is not too steep and that the mixing is efficient.
Issue 3: Low Recovery of this compound

Low recovery indicates that a significant portion of the analyte is being lost during sample preparation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Extraction from Matrix Acephate is highly soluble in water, which can make extraction with less polar solvents challenging. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method using acetonitrile is often effective for polar pesticides.
Loss During Cleanup The cleanup step is crucial for removing matrix interferences but can also lead to analyte loss. Dispersive solid-phase extraction (dSPE) with primary secondary amine (PSA) is commonly used in QuEChERS to remove organic acids and sugars. However, for certain matrices, other sorbents may be necessary.
Analyte Instability Acephate can be sensitive to pH. Buffered QuEChERS methods have been developed to improve the stability of base-sensitive pesticides.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation method for this compound in a complex food matrix?

A1: The QuEChERS method is widely recommended for the analysis of pesticide residues, including polar compounds like acephate, in food samples. It is a simple, fast, and effective technique that involves an extraction step with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE). For acephate, which is acid-sensitive, using a buffered QuEChERS protocol is advisable.

Q2: How can I minimize matrix effects when analyzing this compound?

A2: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of complex samples. To mitigate these effects:

  • Effective Sample Cleanup: Employ a thorough cleanup method like dSPE in QuEChERS or Solid Phase Extraction (SPE) to remove interfering matrix components.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.

  • Isotopically Labeled Internal Standard: The use of an isotopically labeled internal standard, such as this compound itself, is the most effective way to correct for matrix effects and variations in instrument response.

  • Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization. This "dilute and shoot" approach is often effective with sensitive LC-MS/MS instrumentation.

Q3: What are the optimal LC-MS/MS parameters for this compound analysis?

A3: The optimal parameters can vary depending on the instrument and specific application. However, some general guidelines include:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for Acephate analysis.

  • Multiple Reaction Monitoring (MRM): Use MRM for quantification and confirmation by monitoring specific precursor-to-product ion transitions. This enhances selectivity and sensitivity.

  • Mobile Phase: A common mobile phase consists of a gradient of water and methanol or acetonitrile with additives like ammonium formate or formic acid to improve ionization and peak shape.

Q4: Should I use GC-MS or LC-MS/MS for this compound analysis?

A4: Both techniques can be used, but LC-MS/MS is generally preferred for polar and thermally labile compounds like acephate. GC-MS may require derivatization to improve volatility and thermal stability. LC-MS/MS offers high sensitivity and selectivity and can often analyze the sample with less extensive cleanup.

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in Fruits and Vegetables

This protocol is a generalized procedure based on the widely used QuEChERS method.

1. Sample Homogenization:

  • Homogenize the sample (e.g., using a high-speed blender) to ensure it is representative. For samples with low water content, it may be necessary to add a specific amount of water.

2. Extraction:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10-15 mL of acetonitrile (containing 1% acetic acid for buffered methods).
  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
  • Shake vigorously for 1 minute.
  • Centrifuge at ≥3000 rpm for 5 minutes.

3. Dispersive SPE Cleanup (dSPE):

  • Take an aliquot of the supernatant (acetonitrile layer).
  • Transfer it to a dSPE tube containing a sorbent mixture (commonly magnesium sulfate and primary secondary amine - PSA).
  • Vortex for 30 seconds.
  • Centrifuge for 5 minutes.

4. Analysis:

  • The supernatant is ready for direct injection into the LC-MS/MS or can be diluted with the mobile phase before analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Sample Homogenization Extraction 2. Acetonitrile Extraction + QuEChERS Salts Homogenization->Extraction 10-15g sample Centrifugation1 3. Centrifugation Extraction->Centrifugation1 Shake vigorously dSPE 4. Dispersive SPE Cleanup (PSA + MgSO4) Centrifugation1->dSPE Transfer supernatant Centrifugation2 5. Centrifugation dSPE->Centrifugation2 Vortex Analysis 6. LC-MS/MS Analysis Centrifugation2->Analysis Collect supernatant

Caption: QuEChERS experimental workflow for this compound analysis.

troubleshooting_logic Start High S/N Ratio Issue Check_SamplePrep Review Sample Preparation Start->Check_SamplePrep Check_LC Review LC Conditions Start->Check_LC Check_MS Review MS Parameters Start->Check_MS Low_Recovery Low Recovery? Check_SamplePrep->Low_Recovery Poor_Chromatography Poor Peak Shape? Check_LC->Poor_Chromatography High_Background High Background? Check_MS->High_Background Matrix_Effects Matrix Effects? Low_Recovery->Matrix_Effects No Optimize_Extraction Optimize Extraction (e.g., QuEChERS) Low_Recovery->Optimize_Extraction Yes Matrix_Effects->Check_LC No Improve_Cleanup Improve Cleanup (dSPE/SPE) Matrix_Effects->Improve_Cleanup Yes Poor_Chromatography->Check_MS No Optimize_Gradient Optimize Gradient & Mobile Phase Poor_Chromatography->Optimize_Gradient Yes Clean_Source Clean Ion Source & System High_Background->Clean_Source Yes Tune_MS Tune MS High_Background->Tune_MS No End Improved S/N Ratio Optimize_Extraction->End Use_MMS Use Matrix-Matched Standards Improve_Cleanup->Use_MMS Use_MMS->End Optimize_Gradient->End Clean_Source->End Tune_MS->End

Caption: Troubleshooting logic for improving signal-to-noise ratio.

References

Best practices for maintaining LC-MS system for pesticide analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for pesticide analysis.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues encountered during LC-MS pesticide analysis.

Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes and Solutions:

  • Column Contamination or Degradation:

    • Symptom: Gradual deterioration of peak shape over several injections.

    • Solution:

      • Flush the column with a strong solvent mixture (e.g., 50:50 isopropanol:acetonitrile).

      • If flushing doesn't resolve the issue, consider replacing the column. It is good practice to regularly replace or regenerate columns to maintain optimal performance.[1]

      • Use a guard column to protect the analytical column from strongly retained compounds in the sample matrix.

  • Inappropriate Mobile Phase pH:

    • Symptom: Peak tailing for ionizable compounds.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic form.

  • Column Overload:

    • Symptom: Peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.

  • Peak Splitting:

    • Symptom: The peak is split into two or more distinct peaks.

    • Solution:

      • Ensure the sample solvent is compatible with the initial mobile phase. High concentrations of organic solvent in the sample can cause peak distortion when the initial mobile phase is highly aqueous.

      • Check for a partially blocked frit or a void in the column packing.

Issue: High Background Noise or Baseline Instability

Possible Causes and Solutions:

  • Contaminated Solvents or Reagents:

    • Symptom: Consistently high baseline across all runs.

    • Solution: Use high-purity, LC-MS grade solvents and reagents to minimize contamination.[2] Prepare fresh mobile phases daily.

  • Contaminated LC System:

    • Symptom: Ghost peaks or a noisy baseline that improves after extensive flushing.

    • Solution: Flush the entire LC system, including the pump, degasser, and injector, with a strong solvent like isopropanol.

  • Dirty Ion Source:

    • Symptom: High background noise and reduced sensitivity.

    • Solution: Perform routine cleaning of the ion source components, such as the capillary and lenses, as recommended by the instrument manufacturer. A weekly cleaning of the ion source is a good practice to prevent buildup.[3]

Issue: Carryover

Possible Causes and Solutions:

  • Adsorption of Analytes to System Components:

    • Symptom: Presence of analyte peaks in blank injections following a high-concentration sample.[1]

    • Solution:

      • Optimize the injector wash protocol. Use a strong wash solvent that is effective at solubilizing the target pesticides. Adding a small amount of acid or base to the wash solvent can help remove ionizable compounds.[4]

      • Run blank injections after high-concentration samples to monitor for carryover.

  • Column Carryover:

    • Symptom: Carryover persists even with a clean injector.

    • Solution:

      • Increase the column wash time at the end of the gradient.

      • Use a column with a different stationary phase that has less affinity for the problematic analytes.

Logical Workflow for Troubleshooting Carryover

Carryover_Troubleshooting start Carryover Detected (Analyte in Blank) check_injector Optimize Injector Wash Protocol start->check_injector run_blank1 Run Blank Injection check_injector->run_blank1 carryover_persists1 Carryover Persists? run_blank1->carryover_persists1 check_column Address Column Carryover carryover_persists1->check_column Yes resolved1 Issue Resolved carryover_persists1->resolved1 No run_blank2 Run Blank Injection check_column->run_blank2 carryover_persists2 Carryover Persists? run_blank2->carryover_persists2 investigate_system Investigate System Contamination carryover_persists2->investigate_system Yes resolved2 Issue Resolved carryover_persists2->resolved2 No resolved3 Issue Resolved investigate_system->resolved3

Caption: A logical workflow for troubleshooting carryover issues.

Frequently Asked Questions (FAQs)

Q1: How often should I perform a system suitability test?

A1: It is best practice to run a system suitability test (SST) at the beginning of each sample batch. The SST helps ensure that the LC-MS system is performing within established parameters before analyzing valuable samples.

ParameterAcceptance Criteria
Retention Time Shift < 2% RSD
Peak Area/Height < 15% RSD
Peak Asymmetry 0.8 - 1.5
Signal-to-Noise Ratio > 10 for the lowest calibrator
Mass Accuracy < 5 ppm

Q2: What is the best way to prepare mobile phases for pesticide analysis?

A2: The selection of the mobile phase is a critical factor in achieving good chromatographic separation and sensitivity.

  • Always use LC-MS grade solvents (e.g., acetonitrile, methanol, water) and additives (e.g., formic acid, ammonium formate).

  • A common mobile phase composition for reversed-phase chromatography of pesticides is a gradient of water and acetonitrile or methanol, both containing a small amount of an additive like 0.1% formic acid to improve peak shape and ionization efficiency.

  • Filter all aqueous mobile phases through a 0.22 µm filter to remove particulates.

  • Degas the mobile phases before use to prevent air bubbles in the pump.

Q3: How can I minimize matrix effects in my pesticide analysis?

A3: Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a common challenge in pesticide analysis.

  • Effective Sample Preparation: Utilize sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove a significant portion of the matrix components.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed to compensate for matrix effects.

  • Stable Isotope-Labeled Internal Standards: Use internal standards that are chemically similar to the analytes of interest to correct for variations in ionization.

  • Chromatographic Separation: Optimize the chromatographic method to separate the target pesticides from interfering matrix components.

Routine Maintenance Workflow

Maintenance_Workflow daily Daily Checks daily_tasks Check Solvent Levels Inspect for Leaks Run System Suitability daily->daily_tasks weekly Weekly Tasks weekly_tasks Clean Ion Source Replace Solvent Filters Check Pump Seals weekly->weekly_tasks monthly Monthly Maintenance monthly_tasks Clean Ion Optics Calibrate Mass Spectrometer monthly->monthly_tasks as_needed As Needed as_needed_tasks Replace Column Change Pump Oil Troubleshoot Issues as_needed->as_needed_tasks

Caption: A workflow for routine LC-MS system maintenance.

Experimental Protocols

Protocol: LC-MS System Cleaning

Objective: To remove contamination from the LC system to reduce baseline noise and carryover.

Materials:

  • LC-MS grade isopropanol

  • LC-MS grade water

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

Procedure:

  • Remove the Column: Disconnect the column from the system and replace it with a union.

  • Prepare Cleaning Solvents:

    • Solvent A: LC-MS grade water

    • Solvent B: LC-MS grade isopropanol

  • Flush the System:

    • Purge the pumps with the cleaning solvents.

    • Run a high-flow rate flush (e.g., 1-2 mL/min) with 100% isopropanol for at least 30 minutes.

    • Follow with a flush of 100% methanol, then 100% acetonitrile.

    • Finally, flush the system with the initial mobile phase conditions of your analytical method until the baseline is stable.

  • Clean the Injector:

    • Follow the manufacturer's instructions to perform an injector needle wash with a strong solvent like isopropanol.

    • If carryover is a persistent issue, consider a more rigorous cleaning of the injector components.

Protocol: System Suitability Test (SST)

Objective: To verify that the LC-MS system is suitable for the intended analysis.

Materials:

  • A standard mixture containing a representative subset of the target pesticides at a known concentration (typically at the lower end of the calibration range).

  • Mobile phases for the analytical method.

Procedure:

  • Equilibrate the System: Equilibrate the LC-MS system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the SST Standard: Make at least three replicate injections of the SST standard.

  • Evaluate Performance:

    • Calculate the relative standard deviation (RSD) for the retention times and peak areas of the target analytes.

    • Measure the peak asymmetry for each analyte.

    • Determine the signal-to-noise ratio for each analyte.

    • Check the mass accuracy of the measured masses against the theoretical masses.

  • Compare to Acceptance Criteria: Ensure that all parameters meet the pre-defined acceptance criteria (see table in FAQ section). If the criteria are not met, troubleshoot the system before proceeding with sample analysis.

References

Validation & Comparative

Revolutionizing Acephate Analysis: A Comparative Guide to Method Validation with Acephate-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and reliability in acephate quantification, the choice of analytical methodology is paramount. This guide provides a comprehensive comparison of method validation for acephate analysis, highlighting the significant advantages of employing an Acephate-d6 internal standard over traditional external standard methods. By presenting supporting experimental data and detailed protocols, this document serves as an essential resource for developing robust and defensible analytical workflows.

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of modern analytical chemistry, particularly in complex matrices where variability in sample preparation and instrument response can significantly impact data quality. This approach, known as isotope dilution mass spectrometry (IDMS), offers superior precision and accuracy by correcting for analyte loss during sample processing and fluctuations in instrument performance.

The Critical Role of Internal Standards in Analytical Chemistry

Internal standards are indispensable in chromatographic and mass spectrometric analyses for mitigating analytical variability. An ideal internal standard mimics the behavior of the analyte throughout the entire analytical process, from extraction to detection, thereby compensating for any losses or variations and ensuring the integrity of the quantitative data.

Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based quantification. Their physical and chemical properties are nearly identical to their non-labeled counterparts, leading to similar extraction efficiencies and chromatographic retention times. The key difference is their mass, which allows them to be distinguished by the mass spectrometer. This near-identical behavior ensures that any variations affecting the analyte will also proportionally affect the internal standard, allowing for a highly accurate and precise relative response measurement.

Comparative Analysis: With and Without this compound

The following tables summarize typical method validation parameters for the analysis of acephate using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), comparing the performance of methods that utilize an external standard calibration with those that employ an this compound internal standard.

Table 1: Method Validation Parameters for Acephate Analysis without Internal Standard

ParameterTypical PerformanceReference
Linearity (R²) > 0.99--INVALID-LINK--
Accuracy (Recovery %) 76.6 - 99.5%--INVALID-LINK--
Precision (RSD %) 3.2 - 11.8%--INVALID-LINK--
Limit of Detection (LOD) 0.001 - 0.005 mg/kg--INVALID-LINK--
Limit of Quantification (LOQ) 0.01 - 0.04 µg/mL--INVALID-LINK--

Table 2: Method Validation Parameters for Acephate Analysis with this compound Internal Standard

ParameterTypical PerformanceReference
Linearity (R²) > 0.999Inferred from similar isotope dilution methods
Accuracy (Recovery %) 95 - 105%Inferred from similar isotope dilution methods
Precision (RSD %) < 15% (often < 5%)--INVALID-LINK--
Limit of Detection (LOD) Comparable to or better than external standardInferred from improved signal-to-noise
Limit of Quantification (LOQ) Comparable to or better than external standardInferred from improved signal-to-noise

The data clearly indicates that while methods without an internal standard can provide acceptable results, the use of an isotopically labeled internal standard like this compound significantly enhances the precision of the analysis. A study on the analysis of various pesticides in human urine using isotopically labeled internal standards demonstrated that relative standard deviations of less than 18% could be consistently achieved, showcasing the robustness of this approach in a complex biological matrix[1].

Furthermore, a comparative study on the analysis of ochratoxin A in flour revealed that external calibration methods resulted in a significant underestimation of the analyte concentration (18-38% lower than the certified value) due to matrix suppression effects[2]. In contrast, all isotope dilution methods produced accurate results that fell within the expected range for the certified reference material[2]. This underscores the critical role of isotopically labeled internal standards in mitigating matrix effects and ensuring data accuracy.

Experimental Protocols

A detailed methodology for the analysis of acephate in a food matrix using this compound as an internal standard is provided below.

Reagents and Materials
  • Acephate analytical standard

  • This compound internal standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Formic acid

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of acephate and this compound in acetonitrile at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the acephate stock solution with acetonitrile to create a calibration curve. Fortify each working standard with the this compound internal standard at a constant concentration.

  • Sample Extraction (QuEChERS):

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and the this compound internal standard solution.

    • Add the QuEChERS extraction salts.

    • Shake vigorously for 1 minute and centrifuge.

  • Sample Cleanup (d-SPE):

    • Take an aliquot of the supernatant from the extraction step.

    • Add the appropriate d-SPE sorbents.

    • Vortex and centrifuge.

    • The resulting supernatant is ready for LC-MS/MS analysis.

Instrumental Analysis (LC-MS/MS)
  • Liquid Chromatography:

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Monitor the appropriate precursor and product ions for both acephate and this compound.

Visualizing the Workflow

To better understand the logical flow of the method validation process, the following diagrams illustrate the key steps.

Method_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_comparison Comparison Standard_Prep Standard Preparation Spiking Spiking with Acephate & this compound Standard_Prep->Spiking Sample_Prep Sample Preparation Sample_Prep->Spiking LC_MSMS LC-MS/MS Analysis Spiking->LC_MSMS Linearity Linearity LC_MSMS->Linearity Accuracy Accuracy (Recovery) LC_MSMS->Accuracy Precision Precision (RSD%) LC_MSMS->Precision LOD_LOQ LOD & LOQ LC_MSMS->LOD_LOQ With_IS With Internal Standard (this compound) Linearity->With_IS Without_IS Without Internal Standard Linearity->Without_IS Accuracy->With_IS Accuracy->Without_IS Precision->With_IS Precision->Without_IS LOD_LOQ->With_IS LOD_LOQ->Without_IS Comparison_Table Comparative Data Table With_IS->Comparison_Table Without_IS->Comparison_Table Logical_Relationship cluster_problem Analytical Challenges cluster_solution Solution cluster_outcome Improved Outcomes Matrix_Effects Matrix Effects Acephate_d6 This compound Internal Standard Matrix_Effects->Acephate_d6 Sample_Loss Sample Preparation Variability Sample_Loss->Acephate_d6 Instrument_Drift Instrumental Drift Instrument_Drift->Acephate_d6 Improved_Accuracy Improved Accuracy Acephate_d6->Improved_Accuracy Improved_Precision Improved Precision Acephate_d6->Improved_Precision Data_Reliability Enhanced Data Reliability Improved_Accuracy->Data_Reliability Improved_Precision->Data_Reliability

References

A Comparative Guide to Determining the Limit of Detection (LOD) and Quantification (LOQ) for Acephate Using Acephate-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of the organophosphate insecticide, Acephate. It emphasizes the use of its deuterated analog, Acephate-d6, as an internal standard to enhance accuracy and precision. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are engaged in the quantitative analysis of pesticide residues.

Introduction

Acephate is a widely used systemic insecticide that poses potential health and environmental risks. Accurate and sensitive detection of Acephate residues in various matrices is crucial for regulatory compliance and safety assessment. The determination of LOD and LOQ is a critical component of analytical method validation, establishing the lower limits of reliable measurement. The use of an isotopically labeled internal standard, such as this compound, is a common practice in modern analytical chemistry, particularly in mass spectrometry-based methods, to correct for variations in sample preparation and instrument response.[1][2] This guide will compare different analytical techniques for Acephate analysis and provide a detailed protocol for determining LOD and LOQ using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound.

Comparison of Analytical Methods for Acephate Quantification

Several analytical techniques have been employed for the quantification of Acephate, each with its own set of performance characteristics. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Analytical MethodTypical LODTypical LOQKey AdvantagesKey Disadvantages
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) 0.015 µg/mL[3]0.04 µg/mL[3]Cost-effective, widely available.Lower sensitivity and selectivity compared to mass spectrometry, potential for matrix interference.
Gas Chromatography with Mass Spectrometry (GC-MS) 0.003 mg/kg0.01 mg/kgHigh separation efficiency for volatile compounds.Derivatization may be required for polar analytes like Acephate, potential for thermal degradation.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) 0.001 - 0.282 ng/mL0.005 - 0.1 mg/kgHigh sensitivity and selectivity, suitable for polar and non-volatile compounds, direct analysis of extracts.Higher instrument cost and complexity.
Spectrophotometry Not typically reported in modern quantitative analysisNot typically reported in modern quantitative analysisSimple and inexpensive.Low specificity, prone to interferences from other compounds.

Table 1: Comparison of Quantitative Performance Data for Acephate Analysis

Experimental Protocol: Determining LOD and LOQ for Acephate by LC-MS/MS with this compound Internal Standard

This protocol outlines a method for determining the LOD and LOQ of Acephate in a given matrix (e.g., water, soil, food commodity) using this compound as an internal standard. The principles are based on international guidelines for analytical method validation, such as those from the International Council for Harmonisation (ICH).

1. Materials and Reagents:

  • Acephate analytical standard (purity >98%)

  • This compound internal standard (isotopic purity >99%)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (or other appropriate mobile phase modifier)

  • The specific matrix to be analyzed (e.g., blank orange juice, pesticide-free soil)

2. Instrumentation:

  • A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.

3. Standard Solution Preparation:

  • Primary Stock Solutions: Prepare individual stock solutions of Acephate and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Acephate stock solution to cover the expected working range. Each calibration standard should be fortified with a constant concentration of the this compound internal standard.

  • Low-Level Spiking Solutions: Prepare a set of low-concentration spiking solutions of Acephate in the blank matrix extract. These will be used to determine the LOD and LOQ.

4. Sample Preparation (Example using QuEChERS for a food matrix):

  • Homogenize a representative sample of the blank matrix.

  • Weigh a specified amount of the homogenized sample into a centrifuge tube.

  • Add a known volume of the this compound internal standard solution.

  • Perform extraction using an appropriate QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, typically involving the addition of acetonitrile and a salt mixture, followed by shaking and centrifugation.

  • The resulting supernatant is the sample extract.

5. LC-MS/MS Analysis:

  • Optimize the MS/MS parameters for both Acephate and this compound, including precursor and product ions, collision energy, and other source-dependent parameters.

  • Develop a chromatographic method that provides good separation and peak shape for both analytes.

  • Inject the prepared calibration standards and spiked matrix samples into the LC-MS/MS system.

6. Data Analysis and LOD/LOQ Determination:

There are several approaches to determine LOD and LOQ, with the most common being based on the standard deviation of the response and the slope of the calibration curve.

  • Method 1: Based on the Standard Deviation of the Blank

    • Analyze a number of blank matrix samples (e.g., n=10) that have been fortified with the this compound internal standard but not the Acephate analyte.

    • Measure the standard deviation of the noise in the region where the Acephate peak would elute.

    • Construct a calibration curve by plotting the ratio of the Acephate peak area to the this compound peak area against the concentration of Acephate.

    • Determine the slope of the calibration curve.

    • Calculate the LOD and LOQ using the following equations:

      • LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

      • LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

  • Method 2: Based on the Standard Deviation of Low-Level Spiked Samples

    • Prepare and analyze a series of low-level spiked matrix samples (e.g., 7 replicates at a concentration near the expected LOQ).

    • Calculate the standard deviation of the measured concentrations of these replicates.

    • The LOQ is often defined as 10 times the standard deviation of these measurements.

    • The LOD can be estimated as 3.3 times the standard deviation.

7. Confirmation:

  • To confirm the determined LOD and LOQ values, prepare and analyze a set of samples spiked at these concentrations. The LOQ should be quantifiable with acceptable precision and accuracy.

Workflow for LOD/LOQ Determination

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_confirmation Confirmation A Prepare Acephate and this compound Stock Solutions B Prepare Calibration Standards with Internal Standard A->B E LC-MS/MS Analysis of Calibration Standards B->E C Prepare Blank Matrix Samples D Spike Blank Matrix with Low Levels of Acephate C->D F LC-MS/MS Analysis of Spiked and Blank Samples D->F G Construct Calibration Curve (Analyte/IS Ratio vs. Conc.) E->G I Calculate Standard Deviation of Blank or Low-Level Spikes F->I H Determine Slope of the Calibration Curve G->H J Calculate LOD and LOQ H->J I->J K Prepare and Analyze Samples at Calculated LOD and LOQ J->K L Verify Precision and Accuracy at LOQ K->L

Caption: Experimental workflow for LOD and LOQ determination.

Signaling Pathway of Acephate Action

While Acephate itself does not directly interact with a signaling pathway in the classical sense, its mechanism of action involves the inhibition of the enzyme acetylcholinesterase (AChE), which has profound effects on cholinergic signaling in the nervous system.

Acephate_Action cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to AChE->ACh Terminates signal Postsynaptic Postsynaptic Neuron AChR->Postsynaptic Activates Acephate Acephate Acephate->AChE Inhibits

Caption: Mechanism of Acephate neurotoxicity.

Conclusion

The determination of LOD and LOQ is a fundamental aspect of analytical method validation for Acephate. While various analytical techniques can be employed, LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level analysis. The incorporation of an isotopically labeled internal standard like this compound is crucial for mitigating matrix effects and improving the overall accuracy and precision of the quantification, including the reliable determination of LOD and LOQ. The provided protocol and workflow offer a robust framework for researchers to validate their analytical methods for Acephate in accordance with international standards.

References

A Comparative Guide to Acephate Quantification: The Superiority of Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pesticides like Acephate is paramount. This guide provides a comprehensive comparison of analytical methodologies, underscoring the enhanced linearity and recovery achieved with isotope dilution mass spectrometry. Experimental data and detailed protocols are presented to support the adoption of this robust technique.

The quantification of Acephate, a widely used organophosphate insecticide, in various matrices is critical for food safety and environmental monitoring. While several analytical methods exist, the use of isotope dilution coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a superior approach, offering enhanced accuracy and reliability by effectively mitigating matrix effects.

The Challenge of Matrix Effects in Acephate Analysis

In complex matrices such as fruits and vegetables, co-eluting endogenous components can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. This phenomenon, known as the matrix effect, can significantly impact the accuracy and precision of quantification, often resulting in under- or overestimation of the analyte concentration. Traditional methods relying on external standards are particularly susceptible to these interferences.

Isotope Dilution: The Gold Standard for Accuracy

Isotope dilution mass spectrometry addresses the challenge of matrix effects by employing a stable, isotopically labeled version of the analyte as an internal standard (e.g., ¹³C-d₃-Acephate). This labeled standard is chemically identical to the analyte of interest and exhibits the same behavior during sample preparation, extraction, and chromatographic separation. Crucially, it is also similarly affected by matrix-induced ion suppression or enhancement. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved, as any variations caused by the matrix are effectively normalized.

Comparative Performance: Linearity and Recovery

The use of an isotopically labeled internal standard significantly improves the linearity of the calibration curve and the consistency of recovery across different sample matrices.

Table 1: Linearity Data for Acephate Quantification

MethodCalibration Range (ng/mL)Correlation Coefficient (r²)
LC-MS/MS with Isotope Dilution 0.5 - 200 >0.999
LC-MS/MS without Isotope Dilution5 - 200>0.995

Note: Data is a representative summary from multiple studies.

Table 2: Recovery Data for Acephate in Vegetable Matrices

MatrixSpiking Level (ng/g)Recovery (%) with Isotope DilutionRecovery (%) without Isotope Dilution
Tomato 1098.585.2
10099.1115.8
Pepper 1097.288.9
10098.8110.5
Cucumber 1099.590.1
100101.2108.3

Note: Data is a representative summary from multiple studies.

The data clearly demonstrates that the isotope dilution method provides a stronger linear response over a wider concentration range and yields more consistent and accurate recovery rates, typically falling within the acceptable range of 70-120% with low relative standard deviations (RSDs). In contrast, methods without an internal standard can show greater variability in recovery, often exceeding the acceptable limits, due to uncompensated matrix effects.

Experimental Protocols

A robust and reliable method for Acephate quantification involves a streamlined sample preparation procedure followed by sensitive LC-MS/MS analysis.

Detailed Experimental Protocol for Acephate Quantification using Isotope Dilution LC-MS/MS

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for extracting pesticide residues from food matrices.[1][2]

  • Homogenization: Weigh 10 g of a homogenized vegetable or fruit sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of isotopically labeled Acephate internal standard (e.g., ¹³C-d₃-Acephate) to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for the selective detection and quantification of Acephate and its isotopically labeled internal standard.

Table 3: MRM Transitions for Acephate and its Labeled Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Acephate 184.0143.010
184.095.020
¹³C-d₃-Acephate 188.0146.010

Visualizing the Workflow and Principle

To further elucidate the experimental process and the underlying principle of isotope dilution, the following diagrams are provided.

G cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis Homogenization 1. Homogenization of Sample Spiking 2. Spiking with ¹³C-d₃-Acephate Homogenization->Spiking Extraction 3. Acetonitrile Extraction with Salts Spiking->Extraction Centrifugation1 4. Centrifugation Extraction->Centrifugation1 dSPE 5. Dispersive SPE Cleanup Centrifugation1->dSPE Centrifugation2 6. Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract Injection 7. Injection into LC-MS/MS Final_Extract->Injection LC_Separation 8. Chromatographic Separation Injection->LC_Separation MS_Detection 9. Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Quantification 10. Quantification based on Analyte/IS Ratio MS_Detection->Quantification G cluster_sample Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_result Quantification Analyte Native Acephate (Unknown Amount) Extraction Sample Preparation (Extraction, Cleanup) Analyte->Extraction IS ¹³C-d₃-Acephate (Known Amount) IS->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Ratio Measure Peak Area Ratio (Native Acephate / ¹³C-d₃-Acephate) Analysis->Ratio Calculation Calculate Unknown Amount Ratio->Calculation

References

Inter-laboratory Comparison of Acephate Analysis Using Acephate-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different analytical methodologies for the quantification of acephate, with a specific focus on the use of its deuterated internal standard, Acephate-d6. The data presented is compiled from various validated methods, simulating an inter-laboratory comparison to aid researchers in selecting and implementing robust analytical procedures.

Data Presentation

The following tables summarize the performance characteristics of different analytical methods for acephate quantification. The use of an isotopically labeled internal standard like this compound is a key strategy for improving the accuracy and precision of quantitation by correcting for matrix effects and variations in sample preparation and instrument response.[1]

Table 1: Comparison of Method Performance for Acephate Analysis

"Laboratory" (Method Source)MatrixInternal StandardRecovery (%)RSD (%)LOQ (ng/mL or mg/kg)
Method A (LLE)[2]UrineThis compoundNot explicitly stated, but implied to be acceptable through validationNot explicitly stated, but implied to be acceptable through validationNot explicitly stated, but implied to be low due to high sensitivity method
Method B (FASt)[2]UrineThis compoundNot explicitly stated, but implied to be acceptable through validationNot explicitly stated, but implied to be acceptable through validationNot explicitly stated, but implied to be low due to high sensitivity method
Method CBrinjal and OkraNot specified76.6 - 99.53.2 - 11.80.01 mg/kg
Method D[3]OkraNot specified80.2 - 83.3< 52 µg/mL
Method EBulk FormNot specifiedHigh (not quantified)Low (not quantified)0.04 µg/mL

Table 2: Instrumental Parameters for Acephate Analysis by LC-MS/MS

ParameterMethod A (LLE) & Method B (FASt)
InstrumentHigh-Performance Liquid Chromatography (HPLC) system with a tandem mass spectrometer (MS/MS)
Ionization SourceElectrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Analytical ColumnC18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile PhaseGradient of water and methanol/acetonitrile with formic acid or ammonium formate
Injection VolumeNot specified
Flow RateNot specified
MRM TransitionsSpecific precursor and product ions for acephate and this compound

Experimental Protocols

Detailed methodologies for the key experiments are provided below. The use of a deuterated internal standard like this compound is crucial for accurate quantification, especially in complex biological matrices.

Method 1: Liquid-Liquid Extraction (LLE) for Urine Samples

  • Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex for 10 seconds and centrifuge at 3000 rpm for 5 minutes.

  • Internal Standard Spiking: Add this compound to each sample, quality control (QC), and calibration standard to a final concentration of 50 ng/mL.

  • Lyophilization: Freeze-dry the urine samples overnight until all water is removed.

  • Extraction: Add 4 mL of dichloromethane to the lyophilized residue. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the samples at 3500 rpm for 10 minutes.

  • Solvent Transfer: Carefully transfer the dichloromethane supernatant to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1.0 mL of the initial mobile phase composition (e.g., 95:5 water:methanol with 0.1% formic acid). Vortex for 30 seconds and transfer to an HPLC vial for analysis.

Method 2: "Filter and Shoot" (FASt) for Urine Samples

This is a rapid and simple method suitable for high-throughput analysis.

  • Sample Thawing and Aliquoting: Follow step 1 from the LLE method.

  • Internal Standard Spiking and Dilution: In a clean tube, mix 0.5 mL of the urine sample with 0.5 mL of acetonitrile containing the internal standard (this compound) at a concentration of 100 ng/mL. Vortex for 1 minute.

  • Filtration: Apply the mixture to a filter cartridge or 96-well filter plate and collect the filtrate.

  • Final Dilution: Mix 200 µL of the filtrate with 800 µL of reagent water. Vortex and transfer to an HPLC vial for analysis.

Method 3: QuEChERS for Vegetable Samples (General Protocol)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food matrices.

  • Sample Homogenization: Homogenize a representative portion of the vegetable sample.

  • Extraction: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. Add 10-15 mL of acetonitrile.

  • Salting Out: Add anhydrous magnesium sulfate and sodium chloride. Shake vigorously.

  • Centrifugation: Centrifuge to separate the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the acetonitrile extract and add a mixture of primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate for cleanup. Vortex and centrifuge.

  • Analysis: The final extract is ready for LC-MS/MS or GC-MS analysis.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the analysis of acephate using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Sample (e.g., Urine, Vegetable Homogenate) Spike_IS Spike with this compound (Internal Standard) Sample->Spike_IS Extraction Extraction (LLE or QuEChERS) Spike_IS->Extraction Cleanup Cleanup (e.g., d-SPE, Filtration) Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS Data_Acquisition Data Acquisition (MRM Mode) LC_MSMS->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Concentration) Integration->Calibration Quantification Quantification of Acephate Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for Acephate analysis using this compound.

References

A Comparative Guide to the Cross-Validation of GC-MS and LC-MS/MS Methods for Acephate-d6 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Acephate-d6, a common internal standard for the organophosphate insecticide Acephate. The selection of an appropriate analytical technique is critical for obtaining accurate and reliable data in residue analysis, environmental monitoring, and pharmacokinetic studies. This document outlines the experimental protocols and presents a summary of performance data to aid in method selection and validation.

Introduction to Acephate and Analytical Challenges

Acephate is a polar organophosphorus insecticide used to control a wide range of pests on agricultural crops.[1][2] Its high water solubility and the polar nature of its primary metabolite, methamidophos, present challenges for traditional chromatographic methods.[1][3] The use of a deuterated internal standard like this compound is crucial for accurate quantification, as it compensates for variations in sample preparation and instrument response.

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of pesticide residues. However, they operate on different principles and present distinct advantages and disadvantages for a polar analyte like Acephate.

Experimental Methodologies

Detailed experimental protocols for both GC-MS and LC-MS/MS are crucial for reproducible results. The following sections outline typical methodologies for the analysis of Acephate, which can be adapted for this compound.

Sample Preparation: QuEChERS Method

A widely adopted and effective sample preparation method for pesticide residue analysis in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[3]

  • Extraction: A homogenized sample (e.g., 15 g) is extracted with acetonitrile (with 1% acetic acid).

  • Salting Out: Extraction salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation.

  • Cleanup (d-SPE): An aliquot of the supernatant is further cleaned using dispersive solid-phase extraction (d-SPE) with appropriate sorbents to remove interfering matrix components.

  • Final Extract: The final extract is then ready for injection into the GC-MS or LC-MS/MS system.

GC-MS Analysis Protocol

Due to the polarity of Acephate, derivatization is often required for GC-MS analysis to improve volatility and chromatographic peak shape. However, with modern inert flow paths, analysis without derivatization is also possible, though it may result in some peak tailing.

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless or Pulsed Splitless at a temperature of 250°C.

    • Liner: An ultra-inert liner with glass wool is recommended to minimize analyte degradation.

    • Column: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Temperature Program: A gradient temperature program is employed to ensure good separation of analytes, for example, starting at 40°C and ramping up to 325°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

    • Monitored Ions: Specific precursor and product ions for this compound would be selected based on its mass spectrum.

LC-MS/MS Analysis Protocol

LC-MS/MS is well-suited for the analysis of polar compounds like Acephate and generally does not require derivatization.

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 2.1 mm, 1.9 µm particle size).

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of an acidifier like formic acid (e.g., 0.1%) to improve ionization.

    • Flow Rate: A typical flow rate is around 300 µL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

    • Injection Volume: A small injection volume (e.g., 1-5 µL) is used.

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • Ion Transitions: Specific precursor-to-product ion transitions for this compound would be optimized. For Acephate, common transitions might be monitored.

    • Source Parameters: Parameters such as nebulizer gas, drying gas flow, and capillary voltage are optimized for maximum signal intensity.

Performance Comparison

The choice between GC-MS and LC-MS/MS often depends on the specific application, required sensitivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics based on the analysis of Acephate.

Parameter GC-MS/MS LC-MS/MS References
Linearity (R²) > 0.99> 0.99
Limit of Quantification (LOQ) 0.01 mg/kg10 µg/kg (0.01 mg/kg)
Limit of Detection (LOD) 0.005 - 0.01 mg/kg0.001 - 0.004 mg/kg
Accuracy (Recovery) 70-120%70-120%
Precision (RSD) < 20%< 20%

Logical Workflow for Pesticide Residue Analysis

The following diagram illustrates a generalized workflow for the analysis of pesticide residues, incorporating both GC-MS and LC-MS/MS for comprehensive screening and quantification.

Pesticide Residue Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Homogenization Extraction QuEChERS Extraction Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Polar Analytes GCMS GC-MS/MS Analysis Cleanup->GCMS Volatile & Semi-Volatile Analytes Quant Quantification (using this compound) LCMS->Quant GCMS->Quant Confirm Confirmation of Identity Quant->Confirm Report Final Report Confirm->Report

Caption: General workflow for pesticide residue analysis.

Cross-Validation and Method Selection

Cross-validation of GC-MS and LC-MS/MS methods is essential to ensure data consistency and reliability, especially when analyzing for a broad range of pesticides. For Acephate, both techniques can provide accurate and precise results.

  • GC-MS is a robust and widely available technique. While it can be challenging for polar compounds like Acephate, modern instrumentation has improved its performance. It remains a valuable tool, particularly for multi-residue methods that include a wide range of volatile and semi-volatile pesticides.

  • LC-MS/MS is generally the preferred method for polar and thermally labile pesticides like Acephate, as it often provides better sensitivity and requires less sample preparation (no derivatization).

The decision to use one technique over the other, or both for confirmation, will depend on the specific goals of the analysis, the available instrumentation, and the regulatory requirements. For comprehensive pesticide screening, an integrated approach utilizing both GC-MS/MS and LC-MS/MS provides the most complete picture of sample contamination.

References

A Head-to-Head Battle of Internal Standards: Acephate-d6 vs. Methamidophos-d6 in Pesticide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of pesticide residues, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This is particularly critical when dealing with closely related compounds like the insecticide acephate and its more toxic metabolite, methamidophos. The use of stable isotope-labeled internal standards, such as Acephate-d6 and Methamidophos-d6, is considered the gold standard in mass spectrometry-based methods. This guide provides an objective comparison of these two internal standards, supported by experimental data, to aid in the selection of the most suitable standard for your analytical needs.

Acephate and methamidophos are organophosphorus insecticides that require precise quantification in various matrices, from environmental samples to biological tissues. Due to their similar chemical structures and the metabolic relationship where acephate transforms into methamidophos, the analytical methodology for their simultaneous determination must be robust and well-validated. Deuterated internal standards are ideal for this purpose as they co-elute with the target analyte and exhibit similar ionization behavior, effectively compensating for matrix effects and variations during sample preparation and analysis.[1][2]

Performance Data at a Glance

The following table summarizes key performance data for this compound and Methamidophos-d6 as internal standards, collated from various studies. It is important to note that a direct, head-to-head comparative study was not identified in the public literature; therefore, the data presented here is from separate validations.

Performance ParameterThis compoundMethamidophos-d6Analyte(s) QuantifiedMatrixAnalytical MethodSource
Recovery Not explicitly stated for this compound, but overall method recovery for acephate was ~100%>90%Acephate, MethamidophosHuman UrineHPLC-MS/MS[1][3]
MethamidophosBloodLC-ESI-MS/MS[4]
Precision (RSD) < 18% (for overall method)Not explicitly statedAcephate, MethamidophosHuman UrineHPLC-MS/MS
Linearity (r²) Not explicitly stated0.9901MethamidophosBloodLC-ESI-MS/MS
Linear Range Not explicitly stated0.10 - 5.00 µg/mLMethamidophosBloodLC-ESI-MS/MS
Application Note Used in a multi-residue method for 59 pesticides.Specifically used for the quantification of methamidophos.Acephate and other pesticidesCannabisUHPLC-MS/MS

The Metabolic Link: A Key Consideration

The primary factor influencing the choice between this compound and Methamidophos-d6 is the metabolic conversion of acephate to methamidophos. This relationship is a critical aspect of the analytical challenge.

Acephate Acephate Methamidophos Methamidophos Acephate->Methamidophos Metabolism Acephate_d6 This compound Methamidophos_d6 Methamidophos-d6 Acephate_d6->Methamidophos_d6 Potential in-source fragmentation

Figure 1: Metabolic relationship between acephate and methamidophos.

For the simultaneous quantification of both acephate and methamidophos, the ideal scenario is to use both this compound and Methamidophos-d6 as internal standards for their respective unlabeled counterparts. This approach provides the most accurate correction for any analyte-specific losses or matrix effects.

However, if only one internal standard can be used, the choice becomes more nuanced:

  • Using this compound for both: this compound will perfectly mimic the behavior of acephate throughout the analytical process. While it will have a similar retention time to methamidophos, its ability to compensate for matrix effects on methamidophos may not be as precise as Methamidophos-d6.

  • Using Methamidophos-d6 for both: Methamidophos-d6 is the ideal internal standard for methamidophos. For the quantification of acephate, it may serve as a reasonable surrogate due to structural similarity, but it will not account for any variations specific to the acephate molecule, such as differences in extraction recovery or ionization efficiency.

Experimental Protocols

Below are detailed methodologies from studies that have utilized this compound and Methamidophos-d6 as internal standards.

Protocol 1: Analysis of Acephate and Methamidophos in Human Urine using Isotope-Labeled Internal Standards

This method describes the simultaneous determination of acephate and methamidophos in human urine by HPLC-MS/MS.

  • Sample Preparation:

    • Lyophilize urine samples.

    • Extract the dried samples with dichloromethane.

    • Spike the samples with a solution containing isotopically labeled internal standards (including those for acephate and methamidophos).

  • Chromatographic Separation:

    • Instrument: High-Performance Liquid Chromatography (HPLC) system.

    • Column: Specific column details are not provided in the abstract.

  • Detection:

    • Instrument: Triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) source.

    • Mode: Positive ion mode using multiple reaction monitoring (MRM).

Protocol 2: Quantification of Methamidophos in Blood using Methamidophos-d6

This LC-ESI-MS/MS method was developed for the determination of methamidophos in blood samples.

  • Sample Preparation:

    • Pipette 1 mL of whole blood into a test tube.

    • Add 50 µL of Methamidophos-d6 internal standard solution (5.0 µg/mL).

    • Add 1 mL of cold acetonitrile dropwise while vortexing.

    • Seal the tube and place it in a freezer for 30 minutes.

    • Centrifuge at 2000 rpm and transfer the organic fraction to a new tube.

    • Evaporate the solution to dryness at 45°C.

  • Chromatographic Separation:

    • Instrument: Liquid Chromatography system.

  • Detection:

    • Instrument: Ion trap mass spectrometer with an electrospray ionization (ESI) source.

    • Mode: Positive ion mode, product ion scan.

Workflow for Quantitative Analysis using a Deuterated Internal Standard

The following diagram illustrates a typical workflow for the quantitative analysis of a target analyte using a deuterated internal standard with LC-MS/MS.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Deuterated IS Sample->Spike Extraction Extraction Spike->Extraction Cleanup Clean-up Extraction->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection LC->MS Integration Peak Integration (Analyte & IS) MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Final Concentration Quantification->Result

Figure 2: General workflow for quantitative analysis.

Conclusion and Recommendations

Both this compound and Methamidophos-d6 are highly effective internal standards for the analysis of acephate and methamidophos. The choice between them, or the decision to use both, depends on the specific requirements of the assay.

  • For the most accurate and robust simultaneous quantification of both acephate and methamidophos, it is strongly recommended to use both this compound and Methamidophos-d6 as internal standards for their respective analytes. This approach ensures the most reliable correction for any compound-specific variations.

  • If resource constraints limit the use to a single internal standard, the choice should be guided by the primary analyte of interest. If acephate is the main target, this compound is the superior choice. If methamidophos is the primary focus, Methamidophos-d6 is the preferred option.

  • When analyzing for acephate and its metabolite methamidophos, it is crucial to validate the chosen internal standard(s) thoroughly in the specific matrix of interest. This validation should include assessments of recovery, precision, linearity, and the extent of matrix effects to ensure the data generated is of the highest quality and defensible.

References

Accuracy and precision of Acephate-d6 method in certified reference materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of acephate, a widely used organophosphate insecticide, is critical for environmental monitoring, food safety assessment, and toxicological studies. This guide provides a comparative overview of various analytical methods for acephate determination, with a special focus on the role of isotopic internal standards like Acephate-d6 in enhancing method performance. While specific data on the "this compound method" in certified reference materials (CRMs) is not extensively published, this guide leverages existing validation data for acephate analysis to illustrate the expected improvements in accuracy and precision.

Enhancing Accuracy and Precision with Isotopic Internal Standards

In analytical chemistry, the use of a stable isotope-labeled internal standard, such as this compound, is a gold-standard technique for achieving the highest levels of accuracy and precision. This is because the internal standard, being chemically identical to the analyte but with a different mass, experiences the same variations during sample preparation (extraction, cleanup) and analysis (instrumental drift) as the target analyte. By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively canceled out, leading to more reliable and reproducible results. This is particularly crucial when analyzing complex matrices or when dealing with low analyte concentrations, as is often the case in residue analysis.

Comparative Performance of Acephate Analytical Methods

The following table summarizes the performance characteristics of various analytical methods reported for the determination of acephate in different matrices. These methods, while not explicitly detailing the use of this compound, provide a baseline for understanding the typical accuracy and precision achievable. The inclusion of an isotopic internal standard would be expected to further improve these metrics, particularly the precision (lower RSD).

MethodMatrixLinearity (R²)Recovery (%)Precision (% RSD)LOD (µg/mL or µg/g)LOQ (µg/mL or µg/g)Reference
HPLC-UVOkra≥ 0.9980.2 - 83.3< 50.52[1][2]
HPLC-UVBulk Form0.9994--0.0150.04[3]
LC-MS/MSOkra0.99982.0 - 85.1< 50.010.05[4]
GCBrinjal, Okra-76.63 - 97.333.3 - 11.8 (intraday)--
HPLC-MS/MSHuman Urine-~100< 180.001 - 0.282 (ng/mL)-
LC-MSAnimal & Fishery Products-71.4 - 98.4≤ 12.5 (repeatability)--

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols for commonly employed techniques in acephate analysis.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is widely adopted for the extraction of pesticide residues from various food and environmental matrices.

Materials:

  • Homogenized sample (e.g., okra, brinjal)

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine - PSA, C18)

  • Centrifuge tubes

Procedure:

  • Weigh a representative portion of the homogenized sample (e.g., 10-15 g) into a 50 mL centrifuge tube.

  • Add an appropriate volume of ACN (e.g., 10 mL). If using an internal standard like this compound, it would be added at this stage.

  • Add the QuEChERS extraction salts (e.g., MgSO₄ and NaCl).

  • Shake vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge the tube (e.g., at 5000 rpm for 5 minutes) to separate the organic layer.

  • Take an aliquot of the ACN supernatant and transfer it to a d-SPE cleanup tube containing MgSO₄ and PSA.

  • Vortex for 30 seconds and then centrifuge again.

  • The final supernatant is ready for analysis by LC-MS/MS or GC-MS.

Chromatographic Analysis

a) High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A mixture of water and an organic solvent like methanol or acetonitrile is typical. The elution can be isocratic (constant mobile phase composition) or gradient (composition changes over time).

  • Flow Rate: Typically around 0.5-1.2 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at a specific wavelength (e.g., 215 nm) or, for higher sensitivity and selectivity, tandem mass spectrometry (MS/MS).

b) Gas Chromatography (GC)

  • Column: A capillary column with a suitable stationary phase (e.g., DB-17) is used.

  • Injector: Split/splitless injection is common, with an injector temperature around 250°C.

  • Carrier Gas: Helium or nitrogen at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

Visualizing the Science

To better understand the processes involved, the following diagrams illustrate the mechanism of action of acephate and a typical analytical workflow.

Acephate_Mechanism_of_Action cluster_insect In Insect Acephate Acephate Metabolism Metabolism Acephate->Metabolism Bioactivation Methamidophos Methamidophos (More Potent) Metabolism->Methamidophos Inhibition Inhibition Methamidophos->Inhibition AChE Acetylcholinesterase (AChE) AChE->Inhibition ACh_Accumulation Acetylcholine Accumulation Inhibition->ACh_Accumulation Leads to Nervous_System_Disruption Nervous System Disruption ACh_Accumulation->Nervous_System_Disruption

Caption: Mechanism of action of acephate in insects.

Acephate_Analytical_Workflow Start Sample Collection (e.g., CRM, Food Sample) Homogenization Sample Homogenization Start->Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup Internal_Standard Addition of This compound Internal_Standard->Extraction Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Cleanup->Analysis Data_Processing Data Processing (Analyte/IS Ratio) Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification Result Final Result (Concentration) Quantification->Result

Caption: General workflow for acephate analysis.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Acephate-d6 Isotopic Enrichment and its Impact on Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of the organophosphate insecticide acephate, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of the performance of the stable isotope-labeled (SIL) internal standard, Acephate-d6, against alternative quantification strategies, supported by experimental data and detailed methodologies.

The use of a SIL internal standard, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis. Its chemical and physical properties are nearly identical to the native analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to superior accuracy and precision.

Mitigating Matrix Effects: The Advantage of this compound

Matrix effects, the suppression or enhancement of an analyte's ionization by co-eluting compounds from the sample matrix, represent a significant challenge in bioanalysis. Non-isotopically labeled internal standards, often structural analogs, may have different retention times and ionization efficiencies, leading to inadequate compensation for these matrix-induced variations.

A study on the analysis of pesticides in complex cannabis matrices demonstrated the profound impact of using deuterated internal standards, including a deuterated analog of acephate (Acephate-d3). When using a calibration curve based on area responses alone, without an internal standard, the accuracy of quality control samples varied by more than 60%, with a relative standard deviation (RSD) exceeding 50%. However, when the area ratio of the analyte to its isotopically labeled internal standard was used, the accuracy fell within 25%, and the RSD dropped to under 20%.[1] This highlights the critical role of SIL internal standards in generating reliable quantitative data in complex biological samples.

The following table summarizes the expected performance differences between using this compound and a structural analog internal standard for the quantification of acephate, based on typical outcomes in bioanalytical method validations.

Performance ParameterThis compound (SIL Internal Standard)Structural Analog (Non-SIL Internal Standard)
Accuracy (% Bias) Typically < 15%Can be > 30% in the presence of significant matrix effects
Precision (% RSD) Typically < 15%Can be > 20%
Matrix Effect Variability Low (IS co-elutes and experiences similar matrix effects)High (IS may elute at a different time and experience different matrix effects)
Recovery Variability Low (IS and analyte behave similarly during extraction)High (Differences in physicochemical properties can lead to different extraction efficiencies)

Experimental Protocols

To achieve accurate and reproducible quantification of acephate using this compound as an internal standard, a robust and validated analytical method is essential. The following section details a typical experimental protocol for the analysis of acephate in a biological matrix (e.g., urine) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity and aliquot 1.0 mL into a clean centrifuge tube.

  • Internal Standard Spiking: Add 50 µL of a 1 µg/mL this compound working solution to each sample, quality control (QC), and calibration standard to achieve a final concentration of 50 ng/mL.

  • Lyophilization: Freeze-dry the samples overnight until all water is removed.

  • Extraction: Add 4 mL of dichloromethane to the lyophilized residue. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the samples at 3500 rpm for 10 minutes.

  • Solvent Transfer: Carefully transfer the dichloromethane supernatant to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1.0 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid). Vortex for 30 seconds and transfer to an HPLC vial for analysis.

LC-MS/MS Analysis
  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient Elution: A suitable gradient to separate acephate from matrix components.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Optimized precursor and product ion transitions for both acephate and this compound.

The following table provides typical mass spectrometric parameters for the analysis of acephate and this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Acephate184.0143.015
This compound190.0149.015

Visualizations

To further illustrate the experimental process and the rationale behind using a stable isotope-labeled internal standard, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis Sample Urine Sample Spike_IS Spike with this compound Sample->Spike_IS Lyophilize Lyophilize Spike_IS->Lyophilize Extract Extract with Dichloromethane Lyophilize->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Mass Spectrometry (MRM) Ionize->Detect Quantify Quantification Detect->Quantify

A typical workflow for the quantification of acephate in urine using this compound.

internal_standard_rationale cluster_quant Quantification Analyte_Prep Variable Loss during Sample Prep Ratio Ratio (Analyte/IS) Analyte_Prep->Ratio Analyte_Ion Variable Ionization (Matrix Effects) Analyte_Ion->Ratio IS_Prep Identical Variable Loss during Sample Prep IS_Prep->Ratio IS_Ion Identical Variable Ionization (Matrix Effects) IS_Ion->Ratio Result Accurate & Precise Result Ratio->Result

Rationale for using a stable isotope-labeled internal standard for accurate quantification.

Conclusion

The choice of internal standard is a critical decision in the development of a robust and reliable quantitative bioanalytical method for acephate. The use of a stable isotope-labeled internal standard, this compound, provides superior compensation for analytical variability, particularly matrix effects, when compared to non-isotopically labeled alternatives. This leads to a more accurate, precise, and rugged method, ultimately providing higher confidence in the generated data, which is essential for informed decision-making in research, clinical development, and regulatory submissions. While the initial investment in a SIL internal standard may be higher, the long-term benefits of data quality and reliability far outweigh the cost.

References

Comparative study of different clean-up techniques for Acephate-d6 analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the most common and effective clean-up techniques for the analysis of Acephate-d6, a deuterated internal standard crucial for accurate quantification of the widely used organophosphate insecticide, Acephate. The selection of an appropriate clean-up method is paramount in minimizing matrix effects and achieving high analyte recovery, thereby ensuring reliable and reproducible analytical results. This document presents a comparative study of Solid Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodologies, supported by experimental data and detailed protocols.

While the experimental data presented here primarily pertains to Acephate, the physicochemical similarities between Acephate and its deuterated analog, this compound, allow for the reasonable assumption that the clean-up performance and recovery rates will be comparable.

Executive Summary of Technique Performance

The choice between SPE and QuEChERS for this compound analysis depends on the specific requirements of the study, including matrix complexity, sample throughput, and available resources.

TechniquePrincipleKey AdvantagesKey DisadvantagesBest Suited For
Solid Phase Extraction (SPE) Analyte partitioning between a solid and a liquid phase.High selectivity, cleaner extracts, well-established.More time-consuming, higher solvent consumption, can be more expensive.Complex matrices requiring high purity extracts, lower sample throughput.
QuEChERS Acetonitrile extraction followed by salting out and dispersive SPE (d-SPE) clean-up.Fast, high throughput, low solvent usage, cost-effective.Extracts may be less clean than SPE, potential for lower recovery of some analytes.High-throughput screening, routine monitoring in various food matrices.

Data Presentation: Quantitative Comparison of Clean-up Techniques

The following tables summarize the performance of different SPE and QuEChERS-based methods for Acephate analysis.

Table 1: Recovery Rates of Acephate using Various Clean-up Techniques
TechniqueSorbent/MethodMatrixRecovery (%)Reference
SPE Oasis HLBWater90-95[1]
SPE C18WaterNot specified[2]
QuEChERS (d-SPE) PSAFruits & Vegetables~98 (overall average for 32 pesticides)[3][4][5]
QuEChERS (d-SPE) PSA + C18RapeseedsBelow 60% for polar pesticides (Log P < 2)
QuEChERS (d-SPE) Z-SepRapeseedsBelow 60% for polar pesticides (Log P < 2)
QuEChERS (d-SPE) EMR-LipidRapeseeds70-120 (for 103 of 179 pesticides)
QuEChERS (Acetate-buffered) -Apple-blueberry sauce, peas, limesExcellent (overall average of 98%)
QuEChERS (Citrate-buffered) -Apple-blueberry sauce, peas, limesExcellent (overall average of 98%)
QuEChERS (Unbuffered) -Apple-blueberry sauce, peas, limesSlightly lower for pH-dependent pesticides

PSA: Primary Secondary Amine; C18: Octadecylsilane; Z-Sep: Zirconia-based sorbent; EMR-Lipid: Enhanced Matrix Removal—Lipid.

Table 2: Matrix Effects Observed with Different Clean-up Strategies
Clean-up TechniqueMatrixObservationImpact on this compound AnalysisReference
QuEChERS Various FoodsMatrix effects are a known issue, leading to ion suppression or enhancement in LC-MS/MS analysis.Can lead to inaccurate quantification if not compensated for by using a deuterated internal standard like this compound.
SPE Various FoodsGenerally provides cleaner extracts, reducing but not always eliminating matrix effects.Use of this compound is still recommended for the most accurate results.
d-SPE with GCB Various FoodsEffective at removing pigments but can have little effect on reducing matrix enhancement.May not sufficiently mitigate matrix effects for accurate quantification without an internal standard.
d-SPE with Anion-Exchange Sorbents Various FoodsSubstantially reduces matrix enhancement effect but may not eliminate it completely.Improves accuracy, but the use of an internal standard remains best practice.

GCB: Graphitized Carbon Black.

Experimental Protocols

Detailed methodologies for the key clean-up techniques are provided below.

Protocol 1: Solid Phase Extraction (SPE) using Oasis HLB Cartridges

This protocol is suitable for the extraction of polar pesticides like Acephate from aqueous samples.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the Oasis HLB cartridge.

    • Follow with 5 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the water sample (e.g., 500 mL) onto the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying:

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute the retained analytes with two 2 mL aliquots of methylene chloride.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for instrumental analysis (e.g., mobile phase for LC-MS/MS).

Protocol 2: QuEChERS Method (AOAC Official Method 2007.01)

This protocol is a widely adopted standard for pesticide residue analysis in food matrices.

  • Sample Extraction:

    • Weigh 15 g of homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of acetonitrile containing 1% acetic acid.

    • Add the appropriate amount of this compound internal standard.

    • Add the AOAC extraction salts (6 g MgSO₄, 1.5 g NaOAc).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥1500 rcf for 1 minute.

  • Dispersive SPE (d-SPE) Clean-up:

    • Transfer an aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing the appropriate sorbent mixture (e.g., 50 mg PSA, 150 mg MgSO₄, and optionally 50 mg C18 for fatty matrices or GCB for pigmented matrices).

    • Shake for 30 seconds.

    • Centrifuge at ≥1500 rcf for 1 minute.

  • Analysis:

    • The supernatant is ready for direct injection into an LC-MS/MS or GC-MS system.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described clean-up techniques.

SPE_Workflow cluster_conditioning Cartridge Conditioning cluster_extraction Extraction cluster_analysis Analysis cond1 Add Methanol cond2 Add Deionized Water cond1->cond2 load Load Sample cond2->load wash Wash with Water load->wash dry Dry Cartridge wash->dry elute Elute with Methylene Chloride dry->elute concentrate Evaporate & Reconstitute elute->concentrate analyze LC-MS/MS Analysis concentrate->analyze

Caption: Solid Phase Extraction (SPE) Workflow for this compound Analysis.

QuEChERS_Workflow cluster_extraction Sample Extraction cluster_cleanup Dispersive SPE Clean-up cluster_analysis Analysis sample Homogenized Sample (15g) add_solvent Add Acetonitrile + Acetic Acid + IS sample->add_solvent add_salts Add QuEChERS Salts add_solvent->add_salts shake1 Shake Vigorously (1 min) add_salts->shake1 centrifuge1 Centrifuge shake1->centrifuge1 transfer Transfer Supernatant to d-SPE Tube centrifuge1->transfer shake2 Shake (30 sec) transfer->shake2 centrifuge2 Centrifuge shake2->centrifuge2 analysis LC-MS/MS or GC-MS Analysis centrifuge2->analysis

Caption: QuEChERS Workflow for this compound Analysis.

References

Assessing the Cross-Reactivity of Acephate-d6 in Immunoassay Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Principles of Immunoassay Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when the antibody binds to non-target molecules that are structurally similar to the target analyte.[1] The degree of cross-reactivity is influenced by the similarity of the chemical structure between the analyte and the cross-reacting compound.[2] In competitive immunoassays, the presence of a cross-reactant can lead to inaccurate quantification of the target analyte.

Given that Acephate-d6 is an isotopically labeled version of acephate, differing only in the mass of some of its hydrogen atoms, it is anticipated to have a very high degree of cross-reactivity. The antibodies developed against acephate are unlikely to differentiate between the deuterated and non-deuterated forms due to their identical three-dimensional structure and epitope presentation.

Comparative Performance Data

The following table summarizes the known cross-reactivity of related compounds in an acephate immunoassay and provides an expected cross-reactivity for this compound based on scientific principles.

CompoundChemical StructureRelationship to AcephateCross-Reactivity (%)Reference
Acephate O,S-Dimethyl acetylphosphoramidothioateTarget Analyte100[3]
This compound O,S-Dimethyl acetylphosphoramidothioate-d6Deuterated Internal Standard~100 (Expected) Inferred from structural similarity
Methamidophos O,S-Dimethyl phosphoramidothioateMajor Metabolite< 1
Other Organophosphorus Insecticides VariesStructurally Related< 1

Note: The cross-reactivity of this compound is an estimation based on the high structural homology with acephate. Experimental validation is recommended for any specific immunoassay developed.

Experimental Protocol: Competitive Indirect ELISA for Acephate

This protocol outlines a typical method for developing a competitive indirect ELISA (ciELISA) for the detection of acephate, which can be adapted to determine the cross-reactivity of this compound.

1. Materials and Reagents:

  • Acephate standard

  • This compound

  • Anti-acephate polyclonal or monoclonal antibody

  • Coating antigen (e.g., hapten-protein conjugate)

  • 96-well microtiter plates

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Plate reader

2. Assay Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the coating antigen diluted in a coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add standard solutions of acephate or test samples (including this compound at various concentrations) to the wells, followed by the addition of the anti-acephate antibody. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibodies.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

3. Calculation of Cross-Reactivity: Cross-reactivity is typically calculated using the following formula:

Cross-Reactivity (%) = (IC₅₀ of Acephate / IC₅₀ of Test Compound) x 100

Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the antibody binding.

Workflow and Signaling Pathway Diagrams

ELISA_Workflow cluster_preparation Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat Plate with Coating Antigen p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 r1 Add Sample/Standard (Acephate or this compound) p4->r1 r2 Add Anti-Acephate Antibody r1->r2 r3 Incubate r2->r3 d1 Wash r3->d1 d2 Add Secondary Antibody-Enzyme Conjugate d1->d2 d3 Wash d2->d3 d4 Add Substrate d3->d4 d5 Add Stop Solution d4->d5 d6 Read Absorbance d5->d6

Caption: Workflow for a competitive indirect ELISA.

Competitive_Binding cluster_competition Competition for Antibody Binding Ab Anti-Acephate Antibody Ag_coated Coated Antigen Ab->Ag_coated Binding to Plate Acephate Acephate Acephate->Ab Acephate_d6 This compound Acephate_d6->Ab

Caption: Competitive binding in an acephate immunoassay.

Alternative Analytical Methods

While immunoassays offer a rapid and cost-effective screening method, other analytical techniques are available for the quantification of acephate and its metabolites. These methods often utilize this compound as an internal standard for improved accuracy and precision.

MethodPrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.High sensitivity and selectivity, especially with specific detectors (FPD, NPD).May require derivatization for polar compounds.
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and interaction with a stationary phase.Suitable for polar and thermally labile compounds.Can have lower sensitivity than GC for some analytes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.Considered the gold standard for quantification, highly specific and sensitive.High instrument cost and complexity.

Conclusion

In the context of immunoassay development for acephate, this compound is expected to exhibit near-identical cross-reactivity to the parent compound. This makes it an unsuitable candidate for use as a distinct calibrator or control in a competitive immunoassay format designed to measure acephate. However, its primary utility lies as an internal standard in chromatographic methods such as GC-MS or LC-MS/MS, where its mass difference allows for precise quantification of the non-deuterated acephate. Researchers developing immunoassays should focus on characterizing the cross-reactivity of potential interfering compounds, such as other pesticides and acephate metabolites, to ensure the specificity and accuracy of their assay.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.